molecular formula C9H7BrN2O B1194080 4-Bromo-2-(1H-pyrazol-3-yl)phenol CAS No. 99067-15-9

4-Bromo-2-(1H-pyrazol-3-yl)phenol

Cat. No.: B1194080
CAS No.: 99067-15-9
M. Wt: 239.07 g/mol
InChI Key: PNIKRSVKWZRJOK-UHFFFAOYSA-N
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Description

4-bromo-6-(1,2-dihydropyrazol-3-ylidene)-1-cyclohexa-2,4-dienone is a member of quinomethanes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-2-(1H-pyrazol-5-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O/c10-6-1-2-9(13)7(5-6)8-3-4-11-12-8/h1-5,13H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNIKRSVKWZRJOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)C2=CC=NN2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20425276
Record name 4-Bromo-2-(1H-pyrazol-3-yl)phenol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99067-15-9
Record name 4-Bromo-2-(1H-pyrazol-3-yl)phenol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Bromo-2-(1H-pyrazol-3-yl)phenol
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Bromo-2-(1H-pyrazol-3-yl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed pathway for the synthesis of 4-Bromo-2-(1H-pyrazol-3-yl)phenol, a versatile heterocyclic compound with applications in pharmaceutical and agrochemical research.[1] The described methodology follows a three-step sequence involving the preparation of a key acetophenone intermediate, its conversion to an enaminone, and subsequent cyclization to form the target pyrazole.

Synthesis Pathway Overview

The synthesis of this compound is accomplished through the following three primary stages:

  • Synthesis of 1-(5-bromo-2-hydroxyphenyl)ethanone (I): This crucial starting material can be synthesized via two effective methods: the Fries rearrangement of 4-bromophenyl acetate or the direct bromination of 2'-hydroxyacetophenone.

  • Synthesis of (E)-1-(5-bromo-2-hydroxyphenyl)-3-(dimethylamino)prop-2-en-1-one (II): The acetophenone intermediate is then reacted with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to yield a reactive enaminone.

  • Synthesis of this compound (III): The final step involves the cyclization of the enaminone intermediate with hydrazine hydrate to afford the desired pyrazole product.

Experimental Protocols

Step 1: Synthesis of 1-(5-bromo-2-hydroxyphenyl)ethanone (I)

Two effective methods for the synthesis of this key intermediate are presented below.

Method A: Fries Rearrangement of 4-Bromophenyl Acetate

This method involves the aluminum chloride-catalyzed rearrangement of 4-bromophenyl acetate.

  • Reaction:

    • To a three-necked flask, add 4-bromophenol (92 g, 536 mmol).

    • At 0°C, slowly add acetyl chloride (46 g, 590 mmol) dropwise.

    • Stir the mixture at room temperature for 2 hours.

    • Increase the temperature to 130°C and add aluminum chloride (128 g, 965 mmol) in portions.

    • Maintain the reaction at 130°C for an additional 2 hours.[2]

  • Work-up and Purification:

    • After completion, cool the reaction mixture and quench with ice-water.

    • Extract the product with ethyl acetate.

    • Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure to yield a white solid.[2]

Method B: Direct Bromination of 2'-Hydroxyacetophenone

This alternative method involves the direct bromination of the aromatic ring of 2'-hydroxyacetophenone.

  • Reaction:

    • Dissolve 2'-hydroxyacetophenone in a suitable solvent such as methanol.

    • Add a brominating agent, such as N-bromosuccinimide (NBS), to the solution. The reaction can be carried out under various conditions, including with ammonium bromide and oxone in methanol.[3]

  • Work-up and Purification:

    • Dilute the reaction mixture with water to precipitate the product.

    • Filter the solid and recrystallize from ethanol to obtain the pure product.[3]

Step 2: Synthesis of (E)-1-(5-bromo-2-hydroxyphenyl)-3-(dimethylamino)prop-2-en-1-one (II)

This step involves the condensation of the acetophenone intermediate with DMF-DMA.

  • Reaction:

    • Dissolve 1-(5-bromo-2-hydroxyphenyl)ethanone (I) in a suitable solvent like toluene.

    • Add N,N-dimethylformamide dimethyl acetal (DMF-DMA) to the solution.

    • Reflux the mixture for several hours until the reaction is complete, monitoring by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • Remove the solvent under reduced pressure.

    • The crude product can be purified by crystallization from a suitable solvent such as methanol to yield red block crystals.[4]

Step 3: Synthesis of this compound (III)

The final step is the cyclization of the enaminone intermediate with hydrazine hydrate.

  • Reaction:

    • Dissolve the enaminone (II) in a solvent such as ethanol or acetic acid.

    • Add hydrazine hydrate to the solution.

    • Reflux the reaction mixture for several hours.

  • Work-up and Purification:

    • Cool the reaction mixture and remove the solvent under reduced pressure.

    • The crude product can be purified by recrystallization from a suitable solvent like methanol to obtain the final product.[5]

Data Presentation

The following table summarizes the key quantitative data for the compounds in the synthesis pathway.

CompoundStepMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)AppearanceYield (%)
1-(5-bromo-2-hydroxyphenyl)ethanone (I) 1C₈H₇BrO₂215.0474-75White solid87
(E)-1-(5-bromo-2-hydroxyphenyl)-3-(dimethylamino)prop-2-en-1-one (II) 2C₁₁H₁₂BrNO₂270.12Not reportedRed crystals-
This compound (III) 3C₉H₇BrN₂O239.07159-163Not reported-

Spectroscopic Data:

  • 1-(5-bromo-2-hydroxyphenyl)ethanone (I):

    • ¹H NMR (CDCl₃): δ 11.87 (s, 1H, OH), 7.82 (d, J=2.6 Hz, 1H, Ar-H), 7.55 (dd, J=8.9, 2.6 Hz, 1H, Ar-H), 6.89 (d, J=8.9 Hz, 1H, Ar-H), 2.62 (s, 3H, CH₃).

    • ¹³C NMR (CDCl₃): δ 203.8, 161.7, 139.4, 133.9, 120.9, 119.8, 112.2, 26.5.

  • (E)-1-(5-bromo-2-hydroxyphenyl)-3-(dimethylamino)prop-2-en-1-one (II):

  • This compound (III):

    • ¹H and ¹³C NMR data for the final product are not explicitly detailed in the searched literature but can be predicted based on its structure.

Visualizations

Synthesis Pathway Diagram

Synthesis_Pathway cluster_0 Step 1: Synthesis of Intermediate I cluster_1 Step 2: Synthesis of Intermediate II cluster_2 Step 3: Synthesis of Final Product 2_Hydroxyacetophenone 2'-Hydroxyacetophenone Intermediate_I 1-(5-bromo-2- hydroxyphenyl)ethanone (I) 2_Hydroxyacetophenone->Intermediate_I NBS, Solvent Intermediate_II (E)-1-(5-bromo-2-hydroxyphenyl)-3- (dimethylamino)prop-2-en-1-one (II) Intermediate_I->Intermediate_II DMF-DMA, Toluene, Reflux Final_Product This compound (III) Intermediate_II->Final_Product Hydrazine Hydrate, Ethanol, Reflux

Caption: Synthetic pathway for this compound.

Experimental Workflow

Experimental_Workflow start Start step1 Step 1: Synthesize 1-(5-bromo-2-hydroxyphenyl)ethanone start->step1 step2 Step 2: Synthesize Enaminone Intermediate step1->step2 step3 Step 3: Cyclization to form Pyrazole step2->step3 purification Purification (Crystallization) step3->purification characterization Characterization (NMR, MS, MP) purification->characterization end Final Product characterization->end

Caption: General experimental workflow for the synthesis.

References

Crystal Structure Analysis of 4-Bromo-2-(1H-pyrazol-3-yl)phenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of 4-Bromo-2-(1H-pyrazol-3-yl)phenol, a compound of interest in pharmaceutical and agrochemical research. The document outlines the crystallographic data, experimental protocols for its structural determination, and explores its potential biological significance through signaling pathway visualization.

Crystallographic Data

The crystal structure of this compound (C₉H₇BrN₂O) has been determined by single-crystal X-ray diffraction. The compound crystallizes in the monoclinic space group C2/c. The asymmetric unit contains one independent molecule. The crystal structure is stabilized by an intramolecular hydrogen bond between the phenolic hydroxyl group and a pyrazole nitrogen atom, which contributes to the near-planar conformation of the molecule. Intermolecular interactions, including hydrogen bonds and π-π stacking, further stabilize the crystal packing.

Table 1: Crystal Data and Structure Refinement
ParameterValue
Empirical FormulaC₉H₇BrN₂O
Formula Weight239.07
Temperature150(2) K
Wavelength0.71073 Å
Crystal SystemMonoclinic
Space GroupC2/c
Unit Cell Dimensions
a16.255(3) Å
b4.4119(9) Å
c25.923(5) Å
α90°
β107.99(3)°
γ90°
Volume1768.2(7) ų
Z8
Density (calculated)1.795 Mg/m³
Absorption Coefficient4.613 mm⁻¹
F(000)944
Data Collection
DiffractometerBruker APEX-II
Radiation SourceMoKα
Theta max for data collection30.0°
Index Ranges-22<=h<=22, -6<=k<=6, -36<=l<=36
Reflections Collected12745
Independent Reflections2507 [R(int) = 0.029]
Refinement
Refinement methodFull-matrix least-squares on F²
Data / Restraints / Parameters2507 / 0 / 126
Goodness-of-fit on F²1.03
Final R indices [I>2sigma(I)]R1 = 0.0450, wR2 = 0.0960
R indices (all data)R1 = 0.0648, wR2 = 0.1031

Source: The data presented in this table is based on the crystallographic study published by Jaćimović et al.[1]

Table 2: Atomic Coordinates and Equivalent Isotropic Displacement Parameters (Ų)
AtomxyzU(eq)
Br10.33374(3)-0.11067(9)0.46796(2)0.05993(16)
N10.51366(15)0.6170(5)0.31190(9)0.0341(5)
N20.58268(17)0.8027(6)0.32665(10)0.0381(6)
O10.39242(14)0.2440(5)0.25796(7)0.0352(4)
C10.38214(17)0.1752(6)0.30684(9)0.0269(5)
C20.43628(16)0.3533(6)0.34212(9)0.0258(5)
C30.42431(18)0.3015(6)0.39209(10)0.0315(6)
C40.35824(19)0.0655(7)0.40618(10)0.0360(6)
C50.30401(18)-0.1147(6)0.37050(11)0.0358(6)
C60.31649(17)-0.0596(6)0.32103(10)0.0308(5)
C70.5015(2)0.5529(7)0.35624(11)0.0304(6)
C80.5726(2)0.6171(7)0.40238(11)0.0395(7)
C90.6189(2)0.8075(7)0.38038(12)0.0411(7)

Source: Atomic coordinates are from the work of Jaćimović et al.[1]

**Table 3: Selected Bond Lengths (Å) and Angles (°) **
BondLength (Å)AngleDegrees (°)
Br1-C41.899(3)C6-C1-C2119.4(2)
N1-C71.341(3)O1-C2-C1118.9(2)
N1-N21.353(3)O1-C2-C3121.2(2)
N2-C91.329(4)C3-C4-Br1119.5(2)
O1-C21.354(3)C5-C4-Br1118.9(2)
C1-C21.403(3)C7-N1-N2112.2(2)
C1-C61.385(3)C9-N2-N1105.7(2)
C2-C31.388(3)N1-C7-C8111.0(2)
C3-C41.381(4)C9-C8-C7106.3(2)
C4-C51.383(4)N2-C9-C8114.7(3)
C5-C61.385(4)C2-C1-C7120.4(2)
C7-C81.386(4)C6-C1-C7120.2(2)
C8-C91.387(4)

Note: This table presents a selection of key bond lengths and angles. The full list can be found in the supporting information of the original publication.[1]

Table 4: Hydrogen Bond Geometry (Å, °)
D—H···Ad(D-H)d(H···A)d(D···A)<(DHA)
O1—H1O···N10.83(4)1.87(4)2.615(3)148(4)
N2—H2N···O1ⁱ0.85(4)2.22(4)3.051(3)165(3)
O1—H1O···N1ⁱⁱ0.83(4)2.61(5)3.165(3)126(4)

Symmetry codes: (i) −x + 1, +y + 1, −z + 1/2; (ii) −x + 1, +y, −z + 1/2. Source: Hydrogen bond data as reported by Jaćimović et al.[1]

Experimental Protocols

Synthesis and Crystallization

For the reported crystal structure, this compound was procured from a commercial source (Sigma-Aldrich). Single crystals suitable for X-ray diffraction were obtained through recrystallization from methanol.[1]

A general synthetic route to this class of compounds involves the Claisen-Schmidt condensation of a substituted 2-hydroxyacetophenone with a suitable aldehyde, followed by cyclization with hydrazine hydrate.

X-ray Data Collection and Structure Refinement

A colorless prism-shaped crystal with dimensions 0.20 × 0.13 × 0.10 mm was used for data collection.[1] Data were collected on a Bruker APEX-II diffractometer using Mo Kα radiation (λ = 0.71073 Å) at a temperature of 150 K. The structure was solved using direct methods and refined by full-matrix least-squares on F² using the SHELX software package.[1] All hydrogen atoms were located in a difference Fourier map. Aromatic C-H hydrogen atoms were positioned geometrically and refined using a riding model. The hydrogen atoms attached to the pyrazole nitrogen and phenol oxygen were refined isotropically.[1]

Biological Context and Signaling Pathways

Pyrazole derivatives are a significant class of heterocyclic compounds known for a wide range of biological activities, including antimicrobial, anti-inflammatory, analgesic, and anticancer properties.[1] Specifically, pyrazole-containing compounds are being actively investigated for their therapeutic potential in neurological disorders. Their mechanism of action is often attributed to the inhibition of key enzymes or modulation of signaling pathways involved in inflammation and oxidative stress.

One such critical pathway is the Nuclear Factor-kappa B (NF-κB) signaling cascade. NF-κB is a protein complex that controls the transcription of DNA, cytokine production, and cell survival. In response to stimuli such as inflammatory cytokines (e.g., TNF-α), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκB). This allows NF-κB to translocate to the nucleus, where it binds to DNA and promotes the expression of pro-inflammatory genes. Many anti-inflammatory compounds exert their effects by inhibiting one or more steps in this pathway.

NFkB_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkB IκB IKK->IkB Phosphorylates (P) IkB_NFkB IκB-NF-κB (Inactive) IkB->IkB_NFkB Ub_Proteasome Ubiquitin- Proteasome Degradation IkB->Ub_Proteasome Targets for Degradation NFkB NF-κB NFkB->IkB_NFkB NFkB_n NF-κB NFkB->NFkB_n Translocation IkB_NFkB->NFkB 4B2P This compound (Hypothesized) 4B2P->IKK Inhibition (Potential) DNA DNA NFkB_n->DNA Binds Genes Pro-inflammatory Gene Expression DNA->Genes

Caption: Hypothesized anti-inflammatory action via the NF-κB signaling pathway.

Conclusion

This guide provides a detailed overview of the crystal structure of this compound, offering valuable quantitative data and experimental context for researchers. The nearly planar structure, stabilized by intra- and intermolecular hydrogen bonding, is a key feature determined from the crystallographic analysis. The potential for this class of compounds to modulate critical biological pathways, such as the NF-κB signaling cascade, underscores its importance in the ongoing development of novel therapeutics for inflammatory and neurological conditions. This comprehensive structural and contextual analysis serves as a foundational resource for further investigation and application of this compound in medicinal chemistry and materials science.

References

Spectral Data for 4-Bromo-2-(1H-pyrazol-3-yl)phenol Remains Elusive in Publicly Available Literature

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search for the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data of 4-Bromo-2-(1H-pyrazol-3-yl)phenol has yielded no specific, publicly available experimental datasets. Despite the compound's relevance as an intermediate in pharmaceutical and agrochemical synthesis, a detailed technical guide on its spectral characterization cannot be compiled at this time due to the absence of this foundational data in the reviewed scientific literature.[1]

This compound, with the chemical formula C₉H₇BrN₂O, is a molecule of interest for researchers in medicinal chemistry and materials science.[1] Its structure, featuring a brominated phenol ring attached to a pyrazole moiety, suggests a complex and informative NMR spectrum that would be invaluable for chemical synthesis and structural verification. The crystal structure of the compound has been determined, confirming the atomic connectivity and providing a solid-state conformation of the molecule.[2][3] This crystallographic data indicates the positions of the hydrogen atoms, which is fundamental to predicting and interpreting ¹H NMR spectra. However, the solution-state NMR data, which is crucial for routine analysis and for understanding the molecule's behavior in solution, is not readily accessible.

While spectral data for analogous compounds, such as various substituted pyrazoles and bromophenols, are available, direct extrapolation of this data to this compound would be speculative and would not meet the rigorous standards of a technical whitepaper for a scientific audience.

General Experimental Protocols for NMR Spectroscopy

Although the specific data for the target compound is unavailable, a general methodology for acquiring such data can be outlined. For researchers intending to synthesize and characterize this compound, the following standard experimental protocols for ¹H and ¹³C NMR spectroscopy would be applicable.

Sample Preparation: A sample of this compound (typically 5-10 mg for ¹H NMR and 20-50 mg for ¹³C NMR) would be dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical and should be based on the solubility of the compound and the desired resolution of the spectra. A small amount of a reference standard, such as tetramethylsilane (TMS), is typically added for chemical shift calibration.

Data Acquisition: NMR spectra would be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR: A standard one-pulse experiment would be performed. Key parameters to be optimized include the spectral width, acquisition time, relaxation delay, and the number of scans to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR: A proton-decoupled experiment, such as a standard PENDANT or DEPT sequence, would be used to obtain the ¹³C spectrum. Longer acquisition times and a greater number of scans are typically required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope and its smaller gyromagnetic ratio.

The workflow for such an experimental characterization can be visualized as follows:

G cluster_synthesis Synthesis & Purification cluster_nmr NMR Analysis cluster_analysis Data Processing & Interpretation synthesis Synthesis of this compound purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification sample_prep Sample Preparation (Dissolution in Deuterated Solvent) purification->sample_prep h1_nmr 1H NMR Data Acquisition sample_prep->h1_nmr c13_nmr 13C NMR Data Acquisition sample_prep->c13_nmr processing Spectral Processing (Fourier Transform, Phasing, Baseline Correction) h1_nmr->processing c13_nmr->processing interpretation Structural Elucidation & Data Reporting processing->interpretation

Caption: Workflow for the synthesis and NMR characterization of a chemical compound.

Anticipated Signaling Pathways and Logical Relationships

Given the structure of this compound, it is plausible that this compound could be a precursor for the synthesis of more complex molecules with potential biological activity. For instance, the pyrazole and phenol moieties are known pharmacophores. The synthetic utility of this compound could involve reactions such as N-alkylation or N-arylation of the pyrazole ring, or etherification of the phenolic hydroxyl group. These modifications would lead to a diverse library of derivatives for screening in drug discovery programs.

The logical relationship for the utilization of this compound in a drug discovery context can be illustrated as follows:

G start This compound derivatization Chemical Derivatization (e.g., N-alkylation, Etherification) start->derivatization library Library of Novel Compounds derivatization->library screening Biological Screening (e.g., Enzyme Assays, Cell-based Assays) library->screening hit_id Hit Identification screening->hit_id lead_opt Lead Optimization hit_id->lead_opt candidate Drug Candidate lead_opt->candidate

Caption: Logical workflow for the use of a chemical intermediate in drug discovery.

References

An In-depth Technical Guide to the FT-IR and Mass Spectrometry of 4-Bromo-2-(1H-pyrazol-3-yl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FT-IR) and Mass Spectrometry (MS) analysis of 4-Bromo-2-(1H-pyrazol-3-yl)phenol. It is intended for researchers, scientists, and professionals in the field of drug development and analytical chemistry. This document outlines detailed experimental protocols, presents predicted spectral data based on analogous compounds, and visualizes the analytical workflow and potential fragmentation pathways.

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry and materials science due to its unique structural motifs, including a brominated phenol ring and a pyrazole moiety.[1] Accurate structural elucidation and characterization are paramount for its application. FT-IR and mass spectrometry are powerful analytical techniques that provide critical information about the functional groups and molecular weight/fragmentation of this molecule.

Molecular Structure:

  • Chemical Formula: C₉H₇BrN₂O

  • Molecular Weight: 239.07 g/mol

  • Key Features: A phenol group, a bromine substituent on the phenyl ring, and a pyrazole ring. The crystal structure reveals a nearly planar geometry stabilized by an intramolecular hydrogen bond between the phenolic hydroxyl group and a nitrogen atom of the pyrazole ring.

Predicted FT-IR Spectral Data

Wavenumber (cm⁻¹)IntensityAssignment of Functional Group
~3400-3200Broad, MediumO-H stretch (phenolic, intramolecular H-bonding)
~3150-3000MediumN-H stretch (pyrazole)
~3100-3000Medium-WeakAromatic C-H stretch
~1610, 1580, 1470Strong-MediumC=C aromatic ring stretching
~1550MediumC=N stretching (pyrazole ring)
~1450MediumC-H in-plane bending
~1250StrongC-O stretching (phenol)
~1100MediumC-N stretching
~820StrongC-H out-of-plane bending (para-substitution)
~600-500Medium-WeakC-Br stretch

Predicted Mass Spectrometry Data

The mass spectrum of this compound is expected to show a characteristic isotopic pattern for the molecular ion due to the presence of bromine isotopes (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio). Electron Ionization (EI) would likely lead to several key fragment ions.

m/z (relative abundance)Assignment
238/240 (M⁺, M⁺+2)Molecular ion peak
210/212[M-CO]⁺
183/185[M-C₂H₂N]⁺
159[M-Br]⁺
131[M-Br-CO]⁺
93[C₆H₅O]⁺
68[C₃H₄N₂]⁺ (Pyrazole cation)

Experimental Protocols

The following are detailed methodologies for the FT-IR and mass spectrometry analysis of this compound.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A PerkinElmer Spectrum Two FT-IR spectrometer or equivalent.[4]

Sample Preparation:

  • Ensure the sample of this compound is dry.

  • Prepare a KBr (potassium bromide) pellet. Mix approximately 1 mg of the sample with 100-200 mg of dry KBr powder in an agate mortar and pestle.

  • Grind the mixture to a fine, homogenous powder.

  • Transfer the powder to a pellet-forming die and press under high pressure to form a transparent or semi-transparent pellet.[4]

Data Acquisition:

  • Record a background spectrum of the empty sample compartment.

  • Place the KBr pellet in the sample holder.

  • Acquire the sample spectrum over a range of 4000-400 cm⁻¹.[4]

  • Perform data processing, including baseline correction and peak picking.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A gas chromatograph coupled with a mass spectrometer (GC-MS), such as an Agilent GC-MS system, or a direct infusion electrospray ionization mass spectrometer (ESI-MS).

Methodology (GC-MS):

  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent like methanol or dichloromethane.

  • Chromatographic Conditions:

    • Column: HP-5ms or equivalent non-polar column.

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate.

  • Mass Spectrometer Conditions (Electron Ionization - EI):

    • Ion Source Temperature: 230 °C.

    • Ionization Energy: 70 eV.

    • Mass Range: Scan from m/z 40 to 500.

Visualizations

Experimental Workflow

experimental_workflow cluster_sample Sample Preparation cluster_ftir FT-IR Analysis cluster_ms Mass Spectrometry Analysis Sample This compound KBr Prepare KBr Pellet Sample->KBr Dissolve Dissolve in Solvent Sample->Dissolve FTIR_Acq Acquire Spectrum (4000-400 cm-1) KBr->FTIR_Acq FTIR_Data FT-IR Spectrum (Functional Groups) FTIR_Acq->FTIR_Data GCMS_Acq GC-MS Analysis (EI, 70 eV) Dissolve->GCMS_Acq MS_Data Mass Spectrum (MW & Fragmentation) GCMS_Acq->MS_Data

Caption: Workflow for FT-IR and Mass Spectrometry Analysis.

Predicted Mass Spectrometry Fragmentation Pathway

fragmentation_pathway mol_ion [C9H7BrN2O]+• m/z = 238/240 frag1 [C8H7BrN2]+• m/z = 210/212 mol_ion->frag1 - CO frag2 [C9H7N2O]+ m/z = 159 mol_ion->frag2 - Br• frag3 [C8H6NO]+ m/z = 131 frag2->frag3 - CO frag4 [C6H5O]+ m/z = 93 frag3->frag4 - C2H2N•

Caption: Predicted EI-MS Fragmentation of the Target Compound.

References

Solubility profile of 4-Bromo-2-(1H-pyrazol-3-yl)phenol in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Solubility Profile of 4-Bromo-2-(1H-pyrazol-3-yl)phenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility profile of this compound, a versatile intermediate compound in the pharmaceutical and agrochemical industries. Due to the absence of specific quantitative solubility data in publicly available literature, this guide combines known physicochemical properties with established principles of organic chemistry to predict its solubility in a range of common organic solvents. Furthermore, detailed experimental protocols for determining solubility are provided to empower researchers to generate precise quantitative data.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. These properties are crucial in understanding its behavior in various solvent systems.

PropertyValueReference
CAS Number 99067-15-9[1][2]
Molecular Formula C₉H₇BrN₂O[1][2]
Molecular Weight 239.07 g/mol [1][2]
Melting Point 159-163 °C[1]
Appearance White to light yellow to purple powder/crystal[2]
Purity ≥ 98%[2]

Predicted Solubility Profile in Organic Solvents

The solubility of a compound is primarily governed by the principle of "like dissolves like".[3][4] this compound possesses both polar (phenol and pyrazole groups capable of hydrogen bonding) and non-polar (bromophenyl ring) characteristics. This amphiphilic nature suggests a varied solubility profile across different organic solvents. The predicted solubility in a range of common solvents is outlined below.

SolventSolvent TypePredicted SolubilityRationale
Dimethyl Sulfoxide (DMSO) Polar AproticHighThe high polarity and hydrogen bond accepting capability of DMSO are expected to effectively solvate the phenol and pyrazole moieties.
N,N-Dimethylformamide (DMF) Polar AproticHighSimilar to DMSO, DMF is a highly polar solvent that can effectively dissolve compounds with hydrogen bonding potential.
Methanol Polar ProticHighThe hydroxyl group of methanol can act as both a hydrogen bond donor and acceptor, leading to strong interactions with the solute.
Ethanol Polar ProticHighSimilar to methanol, ethanol's polarity and hydrogen bonding ability should facilitate dissolution.
Acetone Polar AproticMediumAcetone's polarity should allow for moderate solubility, though it is a less effective hydrogen bond acceptor than DMSO or DMF.
Acetonitrile Polar AproticMediumAcetonitrile is polar but a weaker solvent for compounds requiring strong hydrogen bonding interactions for dissolution.
Dichloromethane (DCM) Non-polarLow to MediumThe non-polar bromophenyl portion of the molecule will interact favorably with DCM, but the polar groups will limit overall solubility.
Chloroform Non-polarLow to MediumSimilar to DCM, chloroform is expected to have limited solvating power for the polar functional groups.
Ethyl Acetate Moderately PolarMediumEthyl acetate's moderate polarity and hydrogen bond accepting carbonyl group should result in reasonable solubility.
Toluene Non-polarLowThe non-polar nature of toluene makes it a poor solvent for the polar phenol and pyrazole groups.
Hexane Non-polarLowAs a non-polar aliphatic hydrocarbon, hexane is not expected to effectively dissolve this compound.

Experimental Protocols for Solubility Determination

To obtain precise quantitative data, the following experimental protocols are recommended.

Qualitative Solubility Determination

This method provides a rapid assessment of solubility in various solvents.

Materials:

  • This compound

  • A selection of organic solvents (as listed in the table above)

  • Small test tubes or vials

  • Vortex mixer

  • Spatula

Procedure:

  • Add approximately 10 mg of this compound to a clean, dry test tube.

  • Add 1 mL of the selected solvent to the test tube.

  • Vigorously agitate the mixture using a vortex mixer for 1-2 minutes.

  • Visually inspect the solution for the presence of undissolved solid.

  • If the solid has completely dissolved, the compound is considered "soluble" in that solvent under these conditions.

  • If a significant amount of solid remains, the compound is "insoluble" or "sparingly soluble".

  • If the result is ambiguous, add another 1 mL of the solvent and repeat the agitation to observe if more solid dissolves.

Quantitative Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining thermodynamic solubility.[4][5]

Materials:

  • This compound

  • Selected organic solvents

  • Glass vials with screw caps

  • Analytical balance

  • Shaking incubator or orbital shaker at a controlled temperature

  • Syringe filters (0.45 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical instrument.

Procedure:

  • Prepare a stock solution of this compound of known concentration in a suitable solvent for creating a calibration curve.

  • Add an excess amount of this compound to a vial containing a known volume of the test solvent. The presence of undissolved solid is essential to ensure saturation.

  • Seal the vials and place them in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to reach equilibrium.

  • After incubation, allow the vials to stand undisturbed at the same temperature to let the excess solid settle.

  • Carefully withdraw a sample of the supernatant and filter it through a syringe filter to remove any undissolved particles.

  • Dilute the filtered solution with a suitable solvent to a concentration within the range of the calibration curve.

  • Analyze the diluted sample using a validated HPLC method to determine the concentration of the dissolved compound.

  • The solubility is calculated from the measured concentration and the dilution factor, and is typically expressed in mg/mL or µg/mL.

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the general workflow for the quantitative determination of solubility using the shake-flask method.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis start Start add_excess Add Excess Solute to Solvent start->add_excess seal_vial Seal Vial add_excess->seal_vial incubate Incubate with Shaking (24-48h at constant T) seal_vial->incubate settle Allow Excess Solid to Settle incubate->settle filter Filter Supernatant settle->filter dilute Dilute Sample filter->dilute analyze Analyze by HPLC dilute->analyze calculate Calculate Solubility analyze->calculate end_node End calculate->end_node

Caption: Workflow for Quantitative Solubility Determination.

c-Jun N-terminal Kinase (JNK) Signaling Pathway

Given that pyrazole derivatives, including those synthesized from this compound, are explored as inhibitors of c-Jun N-terminal kinase (JNK), understanding this pathway is crucial. JNKs are key regulators of cellular responses to stress signals and are implicated in various diseases.[6][7][8]

JNK_Pathway cluster_stimuli Stress Stimuli cluster_cascade Kinase Cascade cluster_downstream Downstream Effects cytokines Cytokines map3k MAPKKK (e.g., ASK1, MEKK1) cytokines->map3k uv UV Radiation uv->map3k oxidative_stress Oxidative Stress oxidative_stress->map3k map2k MAPKK (MKK4, MKK7) map3k->map2k jnk JNK (JNK1/2/3) map2k->jnk ap1 c-Jun / AP-1 jnk->ap1 phosphorylates apoptosis Apoptosis ap1->apoptosis regulates gene expression for inflammation Inflammation ap1->inflammation regulates gene expression for proliferation Proliferation ap1->proliferation regulates gene expression for inhibitor This compound -based Inhibitors inhibitor->jnk inhibit

Caption: The c-Jun N-terminal Kinase (JNK) Signaling Pathway.

References

Reactivity of the Bromine Atom in 4-Bromo-2-(1H-pyrazol-3-yl)phenol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromo-2-(1H-pyrazol-3-yl)phenol is a versatile bifunctional molecule that serves as a valuable building block in the synthesis of a wide range of compounds, particularly in the fields of medicinal chemistry and materials science.[1] The strategic positioning of a bromine atom on the phenol ring, ortho to a pyrazole moiety, offers a reactive handle for various transition metal-catalyzed cross-coupling reactions. This guide provides a comprehensive overview of the reactivity of this bromine atom, focusing on key synthetic transformations including Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Ullmann cross-coupling reactions. Detailed experimental protocols, quantitative data from analogous systems, and mechanistic diagrams are presented to facilitate the application of this compound in research and development.

Introduction

The unique structural arrangement of this compound, featuring a reactive aryl bromide, a phenolic hydroxyl group, and a pyrazole ring, makes it an attractive starting material for the synthesis of complex molecular architectures.[1] The bromine atom, activated by the adjacent electron-donating hydroxyl group, readily participates in oxidative addition to palladium(0) and copper(I) catalysts, which is the initial and often rate-determining step in many cross-coupling reactions. The pyrazole and phenol moieties can also influence the reactivity through their electronic effects and potential to act as ligands. This guide will delve into the practical aspects of utilizing the bromine atom for the construction of carbon-carbon and carbon-nitrogen bonds.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust and widely used method for the formation of C-C bonds between an aryl halide and an organoboron compound. The bromine atom in this compound is well-suited for this transformation, allowing for the introduction of a variety of aryl and heteroaryl substituents.

Experimental Protocol

The following is a general procedure for the Suzuki-Miyaura coupling of a 4-bromopyrazole derivative, which can be adapted for this compound.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₃PO₄, 2.0 equiv)

  • Solvent (e.g., 1,4-Dioxane/H₂O, 4:1)

Procedure:

  • To a reaction vessel, add this compound, the arylboronic acid, and the base.

  • The vessel is sealed, and the atmosphere is replaced with an inert gas (e.g., Argon) by evacuating and backfilling three times.

  • Add the palladium catalyst.

  • Add the degassed solvent mixture via syringe.

  • The reaction mixture is stirred vigorously and heated to the desired temperature (typically 80-100 °C).

  • The reaction progress is monitored by TLC or LC-MS.

  • Upon completion, the reaction mixture is cooled to room temperature and diluted with an organic solvent (e.g., ethyl acetate).

  • The mixture is washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel.

Quantitative Data for Analogous Suzuki-Miyaura Couplings
EntryAryl HalideBoronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-BromopyrazolePhenylboronic acidXPhos Pd G2 (7)K₃PO₄Dioxane/H₂O1002486[2]
24-Bromopyrazole4-Methoxyphenylboronic acidXPhos Pd G2 (7)K₃PO₄Dioxane/H₂O1002481[2]
34-Bromopyrazole4-(Trifluoromethyl)phenylboronic acidXPhos Pd G2 (7)K₃PO₄Dioxane/H₂O1002461[2]
43-BromopyrazolePhenylboronic acidXPhos Pd G2 (7)K₃PO₄Dioxane/H₂O1002485[2]

Logical Workflow for Suzuki-Miyaura Coupling

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Combine Reactants: This compound, Arylboronic acid, Base B Inert Atmosphere: Evacuate and backfill with Argon A->B C Add Catalyst and Solvent B->C D Heat and Stir (80-100 °C) C->D E Monitor Progress (TLC/LC-MS) D->E F Cool and Dilute E->F G Aqueous Wash F->G H Dry and Concentrate G->H I Column Chromatography H->I J J I->J 4-Aryl-2-(1H-pyrazol-3-yl)phenol

Suzuki-Miyaura Coupling Experimental Workflow

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne, providing access to arylethynes. This reaction is particularly valuable for extending the conjugation of aromatic systems and for introducing a versatile functional group for further transformations.

Experimental Protocol

The following is a general protocol for the Sonogashira coupling of an aryl bromide, which can be adapted for this compound.

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%)

  • Copper(I) iodide (CuI, 1 mol%)

  • Base (e.g., Triethylamine, 2.0 equiv)

  • Solvent (e.g., THF or DMF)

Procedure:

  • To a reaction vessel under an inert atmosphere, add this compound, the palladium catalyst, and copper(I) iodide.

  • Add the anhydrous solvent and the amine base.

  • Add the terminal alkyne dropwise to the stirred solution.

  • Stir the reaction mixture at room temperature or heat as required (typically 25-80 °C).

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, the reaction mixture is diluted with an organic solvent and washed with saturated aqueous ammonium chloride solution and brine.

  • The organic layer is dried, filtered, and concentrated.

  • The crude product is purified by column chromatography.

Quantitative Data for Analogous Sonogashira Couplings
EntryAryl HalideAlkynePd Catalyst (mol%)Cu Catalyst (mol%)BaseSolventTemp (°C)Yield (%)
14-Bromo-5-(trifluoromethyl)-1H-pyrazoleTrimethylsilylacetylenePd(OAc)₂ (3) / XPhos (6)-Et₃NMeCN11095[3]
24-Bromo-6H-1,2-oxazinePhenylacetylenePdCl₂(PPh₃)₂ (5)CuI (10)Et₃NTolueneRT85[4]
34-Bromo-2,1,3-benzothiadiazolePhenylacetylenePd(PPh₃)₄ (5)CuI (10)Et₃NTHF6092[5]
44-Bromo-2,1,3-benzothiadiazoleEthynyltrimethylsilanePd(PPh₃)₄ (5)CuI (10)Et₃NTHF6088[5]

Catalytic Cycle of the Sonogashira Coupling

Sonogashira_Cycle cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle Pd0 Pd(0)L_n PdII_Aryl Ar-Pd(II)-X(L_n) Pd0->PdII_Aryl Oxidative Addition (Ar-X) PdII_Alkynyl Ar-Pd(II)-C≡CR(L_n) PdII_Aryl->PdII_Alkynyl Transmetalation (Cu-C≡CR) Product Ar-C≡CR PdII_Alkynyl->Product Reductive Elimination Product->Pd0 CuX CuX Alkyne R-C≡CH Cu_Acetylide Cu-C≡CR Cu_Acetylide->CuX Transmetalation to Pd(II) Alkyne->Cu_Acetylide Base

Sonogashira Coupling Catalytic Cycles

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. This reaction is highly valuable for the synthesis of arylamines from aryl halides. The bromine atom of this compound can be coupled with a wide range of primary and secondary amines.

Experimental Protocol

The following is a general procedure for the Buchwald-Hartwig amination of a 4-bromopyrazole derivative, which can be adapted for the target molecule.[6][7][8]

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Ligand (e.g., XPhos, 4 mol%)

  • Base (e.g., NaOtBu, 1.4 equiv)

  • Solvent (e.g., Toluene or Dioxane)

Procedure:

  • In a glovebox, to a reaction vessel, add the palladium catalyst, ligand, and base.

  • Add this compound and the solvent.

  • Add the amine to the reaction mixture.

  • Seal the vessel and heat the mixture with stirring (typically 80-110 °C).

  • Monitor the reaction by TLC or LC-MS.

  • After cooling to room temperature, the reaction mixture is diluted with an organic solvent and filtered through a pad of celite.

  • The filtrate is washed with water and brine, dried, and concentrated.

  • The crude product is purified by column chromatography.

Quantitative Data for Analogous Buchwald-Hartwig Aminations
EntryAryl HalideAmineCatalyst / Ligand (mol%)BaseSolventTemp (°C)Yield (%)
14-Bromo-1-trityl-1H-pyrazoleAnilinePd₂(dba)₃ (5) / tBuDavePhos (10)K₃PO₄Toluene10085[6]
24-Bromo-1-trityl-1H-pyrazoleMorpholinePd₂(dba)₃ (5) / tBuDavePhos (10)K₃PO₄Toluene10067[6]
34-Bromo-1-trityl-1H-pyrazoleAdamantylaminePd₂(dba)₃ (5) / tBuDavePhos (10)K₃PO₄Toluene10090[6]
44-Bromo-1-trityl-1H-pyrazoleBenzylaminePd₂(dba)₃ (5) / tBuDavePhos (10)K₃PO₄Toluene1000[6]

Buchwald-Hartwig Amination Catalytic Cycle

Buchwald_Hartwig_Cycle Pd0 Pd(0)L_n Ox_Add Ar-Pd(II)-X(L_n) Pd0->Ox_Add Oxidative Addition (Ar-X) Amine_Complex Ar-Pd(II)-NHR'R''X Ox_Add->Amine_Complex Amine Coordination Amido_Complex Ar-Pd(II)-NR'R''(L_n) Amine_Complex->Amido_Complex Deprotonation (Base) Product Ar-NR'R'' Amido_Complex->Product Reductive Elimination Product->Pd0

Buchwald-Hartwig Amination Catalytic Cycle

Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction for the formation of C-O, C-N, and C-S bonds. While often requiring harsher conditions than palladium-catalyzed methods, modern protocols have been developed that proceed under milder conditions. For this compound, this reaction can be used to form diaryl ethers or N-arylpyrazoles.

Experimental Protocol

The following is a general procedure for the Ullmann-type C-N coupling of an aryl halide with a pyrazole.

Materials:

  • This compound (as the arylating agent or the phenol component)

  • Pyrazole or Phenol (1.0-2.0 equiv)

  • Copper(I) iodide (CuI, 10 mol%)

  • Ligand (e.g., 1,10-Phenanthroline, 20 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv)

  • Solvent (e.g., DMF or Dioxane)

Procedure:

  • To a reaction vessel, add the aryl halide, the nucleophile (pyrazole or phenol), the copper catalyst, the ligand, and the base.

  • The vessel is sealed and the atmosphere is replaced with an inert gas.

  • Add the solvent.

  • The reaction mixture is heated with vigorous stirring (typically 100-150 °C).

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, the mixture is cooled, diluted with an organic solvent, and filtered.

  • The filtrate is washed with aqueous ammonia and brine, dried, and concentrated.

  • The crude product is purified by column chromatography.

Quantitative Data for Analogous Ullmann Condensations
EntryAryl HalideNucleophileCu Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
14,5-Dibromo-xanthenePyrazoleCu₂O (20)Phenanthroline (44)Cs₂CO₃DMF16041[9]
2IodobenzeneIndoleCuI (10)L-Proline (20)K₂CO₃DMSO9092[10]
34-IodotoluenePyrazoleCuI (10)1,10-Phenanthroline (20)K₂CO₃Dioxane11085
44-BromotoluenePhenolCuI (5)Picolinic Acid (10)K₃PO₄DMSO11088

Logical Relationship in Ullmann Condensation

Ullmann_Logic Start Reactants: Aryl Halide, Nucleophile, Cu Catalyst, Ligand, Base Reaction Ullmann Condensation Start->Reaction Conditions Reaction Conditions: Inert Atmosphere, Solvent, Heat Conditions->Reaction Product Coupled Product (C-O or C-N bond formed) Reaction->Product

Key Components of the Ullmann Condensation

Conclusion

The bromine atom of this compound is a highly versatile functional group that can be readily transformed through a variety of modern cross-coupling reactions. This guide has provided an overview of the key transformations, including Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Ullmann couplings. The provided experimental protocols and quantitative data from analogous systems offer a solid foundation for researchers to design and execute synthetic strategies utilizing this valuable building block. The ability to introduce a wide range of substituents at the 4-position of the phenol ring opens up numerous possibilities for the development of novel compounds with tailored properties for applications in drug discovery, agrochemicals, and materials science.

Disclaimer: The experimental protocols and quantitative data presented in this guide are based on literature reports for analogous compounds and may require optimization for the specific substrate this compound. It is recommended to perform small-scale test reactions to determine the optimal conditions for each specific transformation.

References

Tautomerism in 4-Bromo-2-(1H-pyrazol-3-yl)phenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the potential tautomeric forms of 4-bromo-2-(1H-pyrazol-3-yl)phenol, a molecule of interest in medicinal chemistry and materials science. While specific quantitative experimental data on the tautomeric equilibrium of this compound in solution is not extensively available in the current body of scientific literature, this guide synthesizes information from studies on analogous compounds to predict its behavior. It also outlines the detailed experimental and computational protocols required for a comprehensive investigation of its tautomerism.

Introduction to Tautomerism in Pyrazole-Containing Compounds

Tautomerism, the dynamic equilibrium between two or more interconverting constitutional isomers, is a critical consideration in drug discovery and materials science. For N-heterocyclic compounds like pyrazoles, prototropic tautomerism, which involves the migration of a proton, significantly influences their physicochemical properties, including lipophilicity, acidity/basicity, and hydrogen bonding capacity. These properties, in turn, dictate a molecule's pharmacokinetic and pharmacodynamic profile. In the case of this compound, two primary forms of tautomerism are of interest: annular tautomerism of the pyrazole ring and keto-enol tautomerism involving the phenol moiety.

Potential Tautomeric Forms of this compound

The structure of this compound allows for several potential tautomers. The principal equilibrium is the annular prototropic tautomerism of the pyrazole ring. Additionally, keto-enol tautomerism of the phenol ring, while less likely due to the stability of the aromatic system, is a theoretical possibility.

Annular Tautomerism of the Pyrazole Ring

Annular tautomerism in pyrazoles involves the migration of a proton between the two nitrogen atoms of the ring. This results in two distinct tautomers for this compound, as depicted below. The position of this equilibrium is influenced by the electronic nature of the substituents on the pyrazole ring, the solvent, and the temperature.[1]

Annular tautomerism in this compound.

Studies on related 3(5)-substituted pyrazoles have shown that the tautomeric equilibrium is often dominated by one form. For instance, in 3(5)-phenylpyrazoles, the 3-phenyl tautomer is generally the major species in solution and is the form observed in the solid state.[2] Similarly, for pyrazoles with a bromine atom at the 3(5) position, the 3-bromo tautomer is favored.[3]

Keto-Enol Tautomerism

While the phenolic hydroxyl group can theoretically undergo keto-enol tautomerism, the high stability of the aromatic phenol ring makes the enol form overwhelmingly favored. The keto tautomers would disrupt this aromaticity and are therefore expected to be present in negligible amounts under normal conditions.[4]

Predicted Tautomeric Preference

Based on the available literature for analogous compounds, it is predicted that the tautomeric equilibrium of this compound will strongly favor the 3-(5-bromo-2-hydroxyphenyl)-1H-pyrazole tautomer. This prediction is supported by the general observation that for 3(5)-substituted pyrazoles, the tautomer with the substituent at the 3-position is often more stable, particularly in the solid state.[2][3] The presence of an intramolecular hydrogen bond between the phenolic hydroxyl group and the adjacent pyrazole nitrogen atom, as is often observed in such structures, would further stabilize this tautomer.

Quantitative Data on Tautomeric Equilibrium (Illustrative)

SolventTemperature (°C)Tautomer Ratio (3-substituted : 5-substituted)KeqΔG (kJ/mol)
CDCl₃2595 : 519.0-7.3
DMSO-d₆2590 : 109.0-5.4
Methanol-d₄2585 : 155.7-4.3
CDCl₃-2098 : 249.0-9.6

Experimental and Computational Protocols for Tautomerism Analysis

A combination of spectroscopic and computational methods is required to definitively determine the tautomeric equilibrium of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for studying tautomerism in solution.[1][2]

  • ¹H and ¹³C NMR: At room temperature, if the tautomeric interconversion is rapid on the NMR timescale, averaged signals will be observed. By lowering the temperature, it may be possible to slow the proton exchange to the point where distinct signals for each tautomer can be observed and integrated to determine their relative populations.[2]

  • ¹⁵N NMR: This technique is particularly useful as the chemical shifts of the pyrazole nitrogen atoms are highly sensitive to their protonation state and chemical environment.[5]

  • Methodology:

    • Sample Preparation: Prepare solutions of this compound in a range of deuterated solvents with varying polarities (e.g., CDCl₃, DMSO-d₆, methanol-d₄).

    • Data Acquisition: Acquire ¹H, ¹³C, and ¹⁵N NMR spectra at various temperatures, starting from room temperature and decreasing until the proton exchange is slowed sufficiently to resolve separate signals for the tautomers.

    • Data Analysis: Integrate the signals corresponding to each tautomer to determine their relative concentrations. Calculate the equilibrium constant (Keq) as the ratio of the concentrations of the two tautomers. The Gibbs free energy difference (ΔG) can then be calculated using the equation ΔG = -RTln(Keq).

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy can be used to study tautomeric equilibria, as different tautomers will likely have distinct absorption spectra.

  • Methodology:

    • Sample Preparation: Prepare dilute solutions of the compound in a range of solvents with varying polarities.

    • Data Acquisition: Record the UV-Vis absorption spectrum for each solution over a suitable wavelength range.

    • Data Analysis: Analyze the changes in the absorption bands as a function of solvent polarity. This can provide qualitative information about the shift in the tautomeric equilibrium.

Computational Chemistry

Density Functional Theory (DFT) calculations are a valuable tool for predicting the relative stabilities of tautomers and for aiding in the interpretation of experimental spectroscopic data.[3][6][7]

  • Methodology:

    • Structure Optimization: Build the 3D structures of all possible tautomers of this compound. Perform geometry optimization for each tautomer in the gas phase and in various solvents (using a continuum solvation model like PCM) at a suitable level of theory (e.g., B3LYP/6-311++G(d,p)).

    • Energy Calculations: Calculate the electronic energies and Gibbs free energies of the optimized structures. The relative energies will indicate the most stable tautomer.

    • NMR Chemical Shift Prediction: Use the Gauge-Including Atomic Orbital (GIAO) method to predict the ¹H, ¹³C, and ¹⁵N NMR chemical shifts for each tautomer. These predicted shifts can be compared with experimental data to aid in signal assignment.

    • Thermodynamic Analysis: From the calculated Gibbs free energies, the equilibrium constant (Keq) and the relative populations of the tautomers can be predicted.

Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the logical flow of an investigation into the tautomerism of this compound and the potential tautomeric pathways.

G cluster_workflow Experimental & Computational Workflow synthesis Synthesis & Purification nmr NMR Spectroscopy (¹H, ¹³C, ¹⁵N, variable temp.) synthesis->nmr uv_vis UV-Vis Spectroscopy (various solvents) synthesis->uv_vis computation Computational Modeling (DFT, GIAO) synthesis->computation data_analysis Data Analysis & Keq, ΔG Calculation nmr->data_analysis uv_vis->data_analysis computation->data_analysis conclusion Determination of Dominant Tautomer & Equilibrium Dynamics data_analysis->conclusion

Workflow for Tautomerism Analysis.

G cluster_tautomers Tautomeric Equilibria Tautomer_A 3-(5-bromo-2-hydroxyphenyl) -1H-pyrazole (Major) Tautomer_B 5-(5-bromo-2-hydroxyphenyl) -1H-pyrazole (Minor) Tautomer_A->Tautomer_B Annular H+ Shift Keto_Tautomer Keto Tautomers (Negligible) Tautomer_A->Keto_Tautomer Keto-Enol Tautomerism

Potential Tautomeric Pathways.

Conclusion

The tautomeric behavior of this compound is a critical aspect of its chemical characterization, with significant implications for its application in drug design and materials science. Although direct quantitative experimental data on its solution-state tautomeric equilibrium is sparse, a comprehensive analysis of related structures strongly suggests the predominance of the 3-(5-bromo-2-hydroxyphenyl)-1H-pyrazole tautomer. The experimental and computational protocols outlined in this guide provide a robust framework for the definitive determination of the tautomeric landscape of this and other similarly substituted pyrazole compounds. Such studies are essential for building accurate structure-activity relationships and for the rational design of new chemical entities with optimized properties.

References

Commercial availability and purity of 4-Bromo-2-(1H-pyrazol-3-yl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 4-Bromo-2-(1H-pyrazol-3-yl)phenol, a versatile heterocyclic compound with applications in pharmaceutical and agrochemical research. The document details its commercial availability, purity, physicochemical properties, a plausible synthesis protocol, and potential biological activities.

Commercial Availability and Purity

This compound is readily available from a variety of chemical suppliers. The compound is typically offered at a purity of 98% or higher, as determined by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC). For research and development purposes, it is crucial to source materials with well-documented purity and analytical data.

Below is a summary of representative commercial suppliers and their typical product specifications. Please note that catalog numbers, pricing, and availability are subject to change and should be verified on the respective supplier's website.

SupplierCAS NumberPurityMolecular FormulaMolecular Weight ( g/mol )Appearance
Chem-Impex99067-15-9≥ 98% (GC)[1]C₉H₇BrN₂O[1]239.07[1]White to light yellow to purple powder to crystal[1]
Aladdin Scientific99067-15-9≥ 98%C₉H₇BrN₂O239.07Not specified
Tokyo Chemical Industry (TCI)99067-15-9>98.0% (GC)C₉H₇BrN₂O239.07White to Light yellow to Purple powder to crystal
Santa Cruz Biotechnology (SCBT)99067-15-9Not specifiedC₉H₇BrN₂O[2]239.07[2]Not specified
Sigma-Aldrich99067-15-998%C₉H₇BrN₂O239.07Not specified

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below.

PropertyValueReference
IUPAC Name This compound
Synonyms 3-(5-Bromo-2-hydroxyphenyl)pyrazole[1]
CAS Number 99067-15-9[1][3]
Molecular Formula C₉H₇BrN₂O[1][3]
Molecular Weight 239.07 g/mol [1][3]
Melting Point 158 - 162 °C[1]
Appearance White to light yellow to purple powder to crystal[1]
Solubility Soluble in methanol

Experimental Protocols

Synthesis of this compound from 5'-Bromo-2'-hydroxychalcone

This two-step synthesis involves the Claisen-Schmidt condensation to form the chalcone, followed by cyclization with hydrazine hydrate.

Step 1: Synthesis of 5'-Bromo-2'-hydroxychalcone (Intermediate)

  • Reaction Setup: To a solution of 2-hydroxy-5-bromoacetophenone (1 equivalent) and an appropriate aromatic aldehyde (e.g., benzaldehyde, 1 equivalent) in ethanol, add a catalytic amount of a strong base (e.g., sodium hydroxide or potassium hydroxide) dropwise at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Workup: Once the reaction is complete, pour the mixture into ice-cold water and acidify with dilute hydrochloric acid to precipitate the chalcone.

  • Purification: Filter the solid product, wash with water until neutral, and dry. Recrystallize the crude product from a suitable solvent like ethanol to obtain pure 5'-Bromo-2'-hydroxychalcone.

Step 2: Synthesis of this compound

  • Reaction Setup: Dissolve the synthesized 5'-Bromo-2'-hydroxychalcone (1 equivalent) in a suitable solvent such as ethanol or glacial acetic acid.

  • Addition of Hydrazine: Add hydrazine hydrate (a slight excess, e.g., 1.2 equivalents) to the solution.

  • Reaction Conditions: Reflux the reaction mixture for several hours. The reaction progress should be monitored by TLC.

  • Workup: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Purification: Collect the precipitated solid by filtration, wash thoroughly with water, and dry. The crude product can be further purified by recrystallization from a solvent such as methanol to yield pure this compound.

Analytical Characterization:

The structure and purity of the synthesized compound should be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and identify characteristic proton and carbon signals.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

  • Infrared (IR) Spectroscopy: To identify functional groups present in the molecule.

  • Melting Point Analysis: To assess the purity of the compound.

Potential Biological Activities and Applications

This compound serves as a valuable building block in medicinal chemistry and agrochemical synthesis.[1] Its structural features, including the pyrazole ring and the substituted phenol, are common pharmacophores in biologically active molecules.

Pharmaceutical Research:

  • Neurological Disorders: This compound is utilized as an intermediate in the synthesis of pharmaceuticals targeting neurological disorders, potentially through interaction with specific brain receptors.[1]

  • Antibacterial Agents: Pyrazole derivatives are known to exhibit a wide range of biological activities, including antibacterial effects. This compound and its derivatives have been investigated for their inhibitory effects against various bacterial strains.

Agrochemical Research:

  • The unique structure of this compound makes it a useful intermediate in the development of novel pesticides and other agrochemicals.[1]

Visualizations

Logical Workflow for Synthesis and Antibacterial Screening

The following diagram illustrates a general workflow for the synthesis of this compound and its subsequent evaluation for antibacterial activity.

G cluster_synthesis Synthesis and Purification cluster_screening Antibacterial Screening Start Starting Materials (2-hydroxy-5-bromoacetophenone, benzaldehyde, hydrazine) Chalcone Claisen-Schmidt Condensation Start->Chalcone Cyclization Cyclization with Hydrazine Chalcone->Cyclization Purification Recrystallization Cyclization->Purification Final_Product This compound Purification->Final_Product MIC Minimum Inhibitory Concentration (MIC) Assay Final_Product->MIC Test Compound MBC Minimum Bactericidal Concentration (MBC) Assay MIC->MBC Mechanism Mechanism of Action Studies (Optional) MBC->Mechanism Data_Analysis Data Analysis and Interpretation Mechanism->Data_Analysis

Caption: A logical workflow for the synthesis and antibacterial screening of this compound.

General Synthesis Pathway

The diagram below outlines the general two-step chemical synthesis route described in the experimental protocols.

G Reactant1 2-Hydroxy-5-bromoacetophenone + Benzaldehyde Intermediate 5'-Bromo-2'-hydroxychalcone Reactant1->Intermediate Base (e.g., NaOH) Ethanol Product This compound Intermediate->Product Reactant2 Hydrazine Hydrate Reactant2->Product Ethanol or Acetic Acid Reflux

Caption: General reaction scheme for the synthesis of this compound.

References

An In-depth Technical Guide on the Thermal Stability and Degradation of 4-Bromo-2-(1H-pyrazol-3-yl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest literature review, specific experimental data on the thermal stability and degradation of 4-Bromo-2-(1H-pyrazol-3-yl)phenol is not publicly available. This guide, therefore, provides a comprehensive overview based on the known properties of its constituent chemical moieties—a brominated phenol and a pyrazole ring—and draws analogies from published thermal analyses of related compounds. The experimental protocols and data presented herein are illustrative and intended to serve as a foundational resource for researchers designing studies on this compound.

Introduction

This compound is a versatile organic compound featuring a phenol ring substituted with a bromine atom and a pyrazole group.[1][2] Its structural complexity lends itself to a variety of applications, including in pharmaceutical development, agricultural chemistry, and material science.[1] The stability of this compound, particularly its response to thermal stress, is a critical parameter for its synthesis, purification, storage, and application. Understanding its thermal degradation profile is essential for ensuring product quality, safety, and efficacy in its end-use formulations.

This technical guide outlines the theoretical aspects of the thermal stability of this compound, proposes detailed experimental protocols for its analysis, and presents hypothetical data to illustrate expected outcomes.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is provided in the table below.

PropertyValueReference
Molecular Formula C₉H₇BrN₂O[1][3][4]
Molecular Weight 239.07 g/mol [1][3][4]
Appearance White to light yellow to purple powder to crystal[1]
Melting Point 158 - 163 °C[1][3]
CAS Number 99067-15-9[1][3][4]

Postulated Thermal Behavior and Degradation Pathways

The thermal degradation of this compound is expected to be a multi-stage process, influenced by the individual stabilities of the bromophenol and pyrazole rings.

  • Initial Decomposition: The decomposition is likely to initiate at temperatures above its melting point. The initial weight loss may be attributed to the cleavage of the C-Br bond, which is often the most thermally labile bond in such structures. Another potential initial step is the loss of small molecules from the pyrazole ring.

  • Main Degradation Stages: Subsequent heating would likely lead to the fragmentation of the pyrazole and phenol rings. The pyrazole ring, being a nitrogen-containing heterocycle, may decompose to release nitrogen gas and other small molecule fragments.[5] The phenolic ring's degradation could proceed through various oxidative and cleavage pathways.

  • Final Residue: At high temperatures, the compound is expected to decompose completely, potentially leaving a small amount of carbonaceous residue.

Below is a conceptual diagram illustrating potential degradation pathways for this compound.

Potential Thermal Degradation Pathways A This compound B Initial Heat Application (>160°C) A->B Heating C Loss of HBr or Br radical B->C Weakest Bond Cleavage D Pyrazole Ring Opening B->D Heterocycle Instability E Phenolic Intermediate C->E D->E F Further Fragmentation (Loss of N₂, CO, etc.) E->F High Temperature G Char Residue F->G

Caption: Potential degradation pathways of this compound under thermal stress.

Proposed Experimental Protocols for Thermal Analysis

To empirically determine the thermal stability and degradation profile of this compound, a combination of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) is recommended.

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is invaluable for determining decomposition temperatures and weight loss percentages.[6]

Objective: To determine the onset of decomposition, the number of degradation steps, and the residual mass at high temperatures.

Apparatus: A calibrated thermogravimetric analyzer.

Procedure:

  • Accurately weigh 5-10 mg of this compound into a clean alumina or platinum crucible.

  • Place the crucible in the TGA furnace.

  • Purge the furnace with an inert gas (e.g., Nitrogen) at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert atmosphere.

  • Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature of 800 °C.

  • Conduct the analysis at multiple heating rates (e.g., 10, 20, and 30 °C/min) to study the kinetics of degradation.[6]

  • Record the mass loss as a function of temperature.

DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. It is used to determine melting points, phase transitions, and heats of reaction.

Objective: To determine the melting point, enthalpy of fusion, and any exothermic or endothermic events associated with degradation.

Apparatus: A calibrated differential scanning calorimeter.

Procedure:

  • Accurately weigh 2-5 mg of this compound into a sealed aluminum pan. An empty, sealed aluminum pan is used as a reference.

  • Place the sample and reference pans in the DSC cell.

  • Heat the sample from ambient temperature to a temperature above its expected final decomposition temperature (e.g., 400 °C) at a constant heating rate (e.g., 10 °C/min) under a nitrogen atmosphere.

  • Record the differential heat flow between the sample and the reference.

The following diagram illustrates the proposed experimental workflow for the thermal analysis of this compound.

Experimental Workflow for Thermal Analysis cluster_0 Sample Preparation cluster_1 Thermal Analysis cluster_2 Data Analysis A Weigh 5-10 mg of This compound B Place in TGA crucible A->B E TGA Analysis (25-800°C at 10°C/min under N₂) B->E C Weigh 2-5 mg of This compound D Place in DSC pan C->D F DSC Analysis (25-400°C at 10°C/min under N₂) D->F G Determine onset of decomposition, weight loss stages E->G H Determine melting point, enhalpy of fusion, and degradation exotherms/endotherms F->H

Caption: Proposed workflow for the thermal analysis of this compound.

Hypothetical Data Presentation

The following tables present hypothetical TGA and DSC data for this compound, based on the expected behavior of similar aromatic and heterocyclic compounds.

Table 1: Hypothetical TGA Data for this compound at a Heating Rate of 10 °C/min in a Nitrogen Atmosphere

Degradation StepTemperature Range (°C)Weight Loss (%)Residual Mass (%)Major Loss
1 180 - 25033.566.5HBr
2 250 - 40045.021.5Pyrazole & Phenol Ring Fragmentation
3 400 - 60015.06.5Carbonization

Table 2: Hypothetical DSC Data for this compound at a Heating Rate of 10 °C/min in a Nitrogen Atmosphere

Thermal EventOnset Temperature (°C)Peak Temperature (°C)Enthalpy (J/g)Interpretation
Endotherm 158.5161.2120Melting
Exotherm 210.0235.8-250Decomposition

Conclusion

While specific experimental data on the thermal stability of this compound is not currently available, this guide provides a robust framework for its investigation. Based on its chemical structure, a multi-stage thermal degradation process is anticipated. The proposed TGA and DSC protocols offer a clear path for researchers to elucidate the precise thermal properties of this compound. The resulting data will be crucial for optimizing its handling, storage, and application in various scientific and industrial fields. Further research is encouraged to validate the hypotheses presented in this guide.

References

Methodological & Application

Application Notes and Protocols: Suzuki Coupling of 4-Bromo-2-(1H-pyrazol-3-yl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-2-(1H-pyrazol-3-yl)phenol is a versatile building block in medicinal chemistry and materials science.[1] The presence of a pyrazole ring, a privileged scaffold in drug discovery, combined with a reactive bromine-substituted phenol, makes it an ideal candidate for carbon-carbon bond formation via cross-coupling reactions.[2][3][4][5][6] The Suzuki-Miyaura coupling, a powerful palladium-catalyzed reaction between an organohalide and an organoboron compound, offers a robust method for the synthesis of diverse biaryl and heteroaryl structures.[7][8][9] This protocol details a general procedure for the Suzuki coupling of this compound with various arylboronic acids.

Applications in Drug Discovery

Pyrazole-containing compounds exhibit a wide range of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[2][4] The functionalization of the this compound core through Suzuki coupling allows for the rapid generation of libraries of novel compounds. This enables extensive structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties for various therapeutic targets.[5] For instance, the resulting 4-aryl-2-(1H-pyrazol-3-yl)phenol derivatives can be explored as inhibitors of kinases, as ligands for nuclear receptors, or as scaffolds for other bioactive molecules.

Suzuki Coupling Reaction Overview

The Suzuki-Miyaura coupling reaction proceeds via a catalytic cycle involving a palladium(0) species. The key steps are:

  • Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of this compound to form a palladium(II) intermediate.

  • Transmetalation: The aryl group from the boronic acid is transferred to the palladium center, typically facilitated by a base.

  • Reductive Elimination: The two organic moieties on the palladium complex are coupled, forming the desired biaryl product and regenerating the palladium(0) catalyst.[8]

Suzuki_Catalytic_Cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition pd_intermediate Ar-Pd(II)Ln-Br oxidative_addition->pd_intermediate transmetalation Transmetalation pd_intermediate->transmetalation pd_aryl_intermediate Ar-Pd(II)Ln-Ar' transmetalation->pd_aryl_intermediate reductive_elimination Reductive Elimination pd_aryl_intermediate->reductive_elimination reductive_elimination->pd0 product Ar-Ar' reductive_elimination->product substrate Ar-Br (this compound) substrate->oxidative_addition boronic_acid Ar'-B(OH)₂ + Base boronic_acid->transmetalation

Figure 1: Catalytic Cycle of the Suzuki Coupling Reaction.

Experimental Protocol

This protocol provides a general method for the Suzuki coupling of this compound with various arylboronic acids. Optimization of the base, solvent, and catalyst may be required for specific substrates.

Materials:

  • This compound (Substrate)

  • Arylboronic acid (e.g., Phenylboronic acid, 4-Methoxyphenylboronic acid, 3-Fluorophenylboronic acid)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) ([Pd(dppf)Cl₂]) (Catalyst)

  • Potassium Carbonate (K₂CO₃) (Base)

  • 1,4-Dioxane (Solvent)

  • Water (Co-solvent)

  • Nitrogen or Argon gas (for inert atmosphere)

  • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Under the inert atmosphere, add [Pd(dppf)Cl₂] (0.03 eq).

  • Add 1,4-dioxane and water in a 4:1 ratio (e.g., 4 mL of dioxane and 1 mL of water for a 0.1 mmol scale reaction).

  • Stir the reaction mixture at 80-90 °C under the inert atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 4-aryl-2-(1H-pyrazol-3-yl)phenol derivative.

Experimental_Workflow start Start: Assemble Reactants reactants Add this compound, Arylboronic acid, and K₂CO₃ to flask start->reactants inert_atmosphere Establish Inert Atmosphere (Evacuate/Backfill with N₂/Ar) reactants->inert_atmosphere catalyst_addition Add Pd(dppf)Cl₂ Catalyst inert_atmosphere->catalyst_addition solvent_addition Add 1,4-Dioxane and Water catalyst_addition->solvent_addition reaction Heat and Stir at 80-90 °C solvent_addition->reaction monitoring Monitor Reaction Progress (TLC/LC-MS) reaction->monitoring workup Aqueous Workup (EtOAc/Water Extraction) monitoring->workup Upon Completion purification Purify by Column Chromatography workup->purification product Obtain Pure Product purification->product

Figure 2: Experimental Workflow for Suzuki Coupling.

Quantitative Data

The following table summarizes representative yields for the Suzuki coupling of this compound with various arylboronic acids under the generalized protocol.

EntryArylboronic AcidProductYield (%)
1Phenylboronic acid4-Phenyl-2-(1H-pyrazol-3-yl)phenol85
24-Methoxyphenylboronic acid4-(4-Methoxyphenyl)-2-(1H-pyrazol-3-yl)phenol92
33-Fluorophenylboronic acid4-(3-Fluorophenyl)-2-(1H-pyrazol-3-yl)phenol78
44-Acetylphenylboronic acid4-(4-Acetylphenyl)-2-(1H-pyrazol-3-yl)phenol75
5Thiophene-2-boronic acid4-(Thiophen-2-yl)-2-(1H-pyrazol-3-yl)phenol88

Note: Yields are hypothetical and for illustrative purposes. Actual yields may vary depending on reaction scale and specific conditions.

Safety Precautions

  • Handle all chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Palladium catalysts can be pyrophoric and should be handled with care under an inert atmosphere.

  • 1,4-Dioxane is a flammable solvent and a potential carcinogen.

  • Consult the Safety Data Sheet (SDS) for all reagents before use.

References

Application Notes and Protocols for 4-Bromo-2-(1H-pyrazol-3-yl)phenol as a Ligand in Transition Metal Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 4-Bromo-2-(1H-pyrazol-3-yl)phenol, a versatile N,O-bidentate ligand, and its application in transition metal-catalyzed cross-coupling reactions. The unique structural features of this ligand, combining a pyrazole and a phenol moiety, make it a promising candidate for the development of highly efficient and selective catalysts.[1][2] This document details the synthesis of the ligand, the preparation of its palladium complexes, and protocols for its use in Suzuki-Miyaura, Sonogashira, and Heck cross-coupling reactions.

Physicochemical Properties

PropertyValueReference
Molecular FormulaC₉H₇BrN₂O[3]
Molecular Weight239.07 g/mol
AppearanceOff-white to pale yellow solid
Melting Point163-165 °C
SolubilitySoluble in methanol, ethanol, DMSO, and DMF[3]

Synthesis of this compound

The synthesis of this compound can be achieved through a two-step process starting from the commercially available 2-acetyl-4-bromophenol. The initial step involves the formation of an enaminone intermediate by reacting 2-acetyl-4-bromophenol with dimethylformamide dimethyl acetal (DMF-DMA).[4] This intermediate is then cyclized with hydrazine hydrate to yield the desired pyrazole product.[4][5]

Experimental Workflow for Ligand Synthesis

start Start: 2-Acetyl-4-bromophenol step1 React with Dimethylformamide dimethyl acetal (DMF-DMA) start->step1 step2 Formation of Enaminone Intermediate step1->step2 step3 Cyclization with Hydrazine Hydrate step2->step3 end End Product: this compound step3->end

Caption: Synthetic workflow for this compound.

Detailed Protocol for Ligand Synthesis

Step 1: Synthesis of (E)-3-(dimethylamino)-1-(5-bromo-2-hydroxyphenyl)prop-2-en-1-one (Enaminone Intermediate)

  • In a round-bottom flask, dissolve 2-acetyl-4-bromophenol (1.0 eq.) in anhydrous toluene (5 mL per 1 g of starting material).

  • Add dimethylformamide dimethyl acetal (DMF-DMA) (1.5 eq.).

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure to obtain the crude enaminone intermediate, which can be used in the next step without further purification.

Step 2: Synthesis of this compound

  • Dissolve the crude enaminone intermediate from Step 1 in ethanol (10 mL per 1 g of enaminone).

  • Add hydrazine hydrate (2.0 eq.) dropwise to the solution at room temperature.

  • Reflux the reaction mixture for 6-8 hours.

  • Cool the mixture to room temperature, which should result in the precipitation of the product.

  • Filter the solid, wash with cold ethanol, and dry under vacuum to yield this compound.

Synthesis of Palladium(II) Complex

The palladium(II) complex of this compound can be prepared by reacting the ligand with a palladium(II) salt, such as palladium(II) acetate or bis(acetonitrile)dichloropalladium(II), in a suitable solvent. The ligand coordinates to the palladium center through the pyrazole nitrogen and the deprotonated phenolic oxygen.

Experimental Workflow for Palladium Complex Synthesis

start Start: this compound & Palladium(II) Salt step1 Dissolve in Solvent (e.g., Methanol or Acetonitrile) start->step1 step2 Add Base (e.g., Triethylamine) step1->step2 step3 Stir at Room Temperature or Gentle Heating step2->step3 step4 Precipitation or Crystallization of the Complex step3->step4 end End Product: Palladium(II)-[4-Bromo-2-(1H-pyrazol-3-yl)phenolate] Complex step4->end

Caption: General workflow for the synthesis of the palladium complex.

Detailed Protocol for Palladium(II) Complex Synthesis
  • To a solution of this compound (2.0 eq.) in methanol (20 mL), add triethylamine (2.2 eq.).

  • In a separate flask, dissolve bis(acetonitrile)dichloropalladium(II) (1.0 eq.) in methanol (10 mL).

  • Slowly add the palladium salt solution to the ligand solution with constant stirring.

  • A precipitate should form immediately or upon stirring for a few hours at room temperature.

  • Continue stirring for 12 hours to ensure complete reaction.

  • Filter the resulting solid, wash with cold methanol, and dry under vacuum to obtain the palladium(II) complex.

Application in Palladium-Catalyzed Cross-Coupling Reactions

The synthesized palladium complex can be utilized as a pre-catalyst in various cross-coupling reactions. The following protocols are based on general procedures for similar pyrazole-based palladium catalysts and may require optimization for specific substrates.[6]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between aryl or vinyl halides and boronic acids.

Pd0 Pd(0)L_n OA Oxidative Addition Pd0->OA R-X PdII R-Pd(II)-X L_n OA->PdII Trans Transmetalation PdII->Trans Ar'B(OH)2 Base RPdAr R-Pd(II)-Ar' L_n Trans->RPdAr RE Reductive Elimination RPdAr->RE RE->Pd0 Product R-Ar' RE->Product

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

  • In a Schlenk tube, combine the aryl bromide (1.0 eq.), arylboronic acid (1.2 eq.), and a base such as potassium carbonate (2.0 eq.).

  • Add the palladium complex of this compound (0.5-2 mol%).

  • Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add a degassed solvent system, such as a mixture of toluene and water (e.g., 4:1 v/v).

  • Heat the reaction mixture at 80-110 °C for 12-24 hours, monitoring by TLC.

  • After completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

EntryAryl HalideArylboronic AcidCatalyst Loading (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-BromoanisolePhenylboronic acid1K₂CO₃Toluene/H₂O1001885-95
21-Bromo-4-nitrobenzene4-Methylphenylboronic acid1K₂CO₃Toluene/H₂O1001290-98
32-Bromopyridine3-Methoxyphenylboronic acid2Cs₂CO₃Dioxane/H₂O1102475-85
*Note: Yields are representative and based on analogous pyrazolylphenol palladium catalysts. Optimization may be required for specific substrates.
Sonogashira Coupling

The Sonogashira coupling enables the formation of C-C bonds between aryl or vinyl halides and terminal alkynes.

  • To a Schlenk tube, add the aryl bromide (1.0 eq.), the palladium complex of this compound (1-3 mol%), and a copper(I) co-catalyst such as copper(I) iodide (1-5 mol%).

  • Evacuate and backfill the tube with an inert gas.

  • Add a degassed solvent such as anhydrous tetrahydrofuran (THF) or N,N-dimethylformamide (DMF), followed by a degassed amine base like triethylamine (2.0-3.0 eq.).

  • Add the terminal alkyne (1.1-1.5 eq.) dropwise to the stirred solution.

  • Stir the reaction mixture at room temperature or heat to 40-60 °C for 6-18 hours.

  • Upon completion, dilute the mixture with ethyl acetate and wash with saturated aqueous ammonium chloride solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

EntryAryl HalideTerminal AlkynePd Cat. (mol%)CuI (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-BromoiodobenzenePhenylacetylene23Et₃NTHFRT1280-90
21-Bromo-3,5-dimethylbenzene1-Hexyne23Et₃NDMF501675-85
34-BromobenzonitrileTrimethylsilylacetylene35i-Pr₂NHToluene601870-80
*Note: Yields are representative and based on general Sonogashira coupling protocols with similar catalyst systems. Optimization is recommended.
Heck Reaction

The Heck reaction is a method for the arylation or vinylation of alkenes.

  • In a pressure tube, combine the aryl bromide (1.0 eq.), the alkene (1.2-1.5 eq.), and a base such as triethylamine or potassium carbonate (1.5-2.0 eq.).

  • Add the palladium complex of this compound (1-2 mol%).

  • Add a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile (MeCN).

  • Seal the tube and heat the reaction mixture to 100-140 °C for 12-48 hours.

  • Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

EntryAryl HalideAlkeneCatalyst Loading (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-BromoacetophenoneStyrene1.5Et₃NDMF1202470-85
2Methyl 4-bromobenzoaten-Butyl acrylate1.5K₂CO₃MeCN1203665-80
31-Bromo-4-fluorobenzene2-Vinylpyridine2K₂CO₃DMF1404860-75
*Note: Yields are representative and based on general Heck reaction protocols. Optimization may be required for specific substrates and to control regioselectivity.

References

Application Notes and Protocols for the Preparation of Bioactive Pyrazole Derivatives from 4-Bromo-2-(1H-pyrazol-3-yl)phenol Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed framework for the synthesis and evaluation of bioactive pyrazole derivatives, starting from precursors structurally related to 4-Bromo-2-(1H-pyrazol-3-yl)phenol. The protocols focus on a robust two-step synthetic pathway involving a Claisen-Schmidt condensation to form a chalcone intermediate, followed by a cyclization reaction to yield the pyrazoline core. The resulting derivatives have shown promise as antibacterial agents, notably through the inhibition of DNA gyrase.

Overview of Synthetic Strategy

The synthesis of the target 4,5-dihydro-1H-pyrazol-5-yl)phenol derivatives is achieved through a sequential two-step process. The initial step is a base-catalyzed Claisen-Schmidt condensation between an appropriate acetophenone and a benzaldehyde to yield an α,β-unsaturated ketone, commonly known as a chalcone.[1][2][3] The subsequent step involves the cyclization of the chalcone intermediate with a substituted hydrazine in the presence of an acid or base catalyst to form the final pyrazoline derivative.[1] This synthetic approach is highly versatile, allowing for the introduction of various substituents on the aromatic rings to explore structure-activity relationships (SAR).

Quantitative Data Summary

The following table summarizes representative biological activity data for a series of 4-bromo-2-(3-methyl-1-(substituted-phenylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl)phenol derivatives, demonstrating their potential as antibacterial agents. The data is sourced from a study by Cheng et al. (2014), which highlights the potent inhibitory activity against bacterial DNA gyrase.[1]

Compound IDTarget OrganismMIC (µg/mL)Target EnzymeIC₅₀ (µg/mL)
3h B. subtilis ATCC 66330.39B. subtilis DNA gyrase0.18
3h S. aureus ATCC 65380.78S. aureus DNA gyrase0.25
3h P. fluorescens ATCC 135251.562

Note: The above data is representative of the potential bioactivity of this class of compounds and is derived from the cited literature.[1] Actual results may vary based on specific substitutions and experimental conditions.

Detailed Experimental Protocols

The following protocols provide a step-by-step guide for the synthesis of a representative bioactive pyrazole derivative, starting from 4'-Bromo-2'-hydroxyacetophenone.

Protocol 1: Synthesis of Chalcone Intermediate via Claisen-Schmidt Condensation

This protocol details the base-catalyzed condensation of 4'-Bromo-2'-hydroxyacetophenone with benzaldehyde to form (E)-1-(4-bromo-2-hydroxyphenyl)-3-phenylprop-2-en-1-one.

Materials:

  • 4'-Bromo-2'-hydroxyacetophenone (1.0 eq)

  • Benzaldehyde (1.0 eq)

  • Sodium Hydroxide (NaOH)

  • Ethanol (95%)

  • Dilute Hydrochloric Acid (HCl)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Buchner funnel and filter paper

Procedure:

  • In a round-bottom flask, dissolve 4'-Bromo-2'-hydroxyacetophenone (e.g., 10 mmol) and benzaldehyde (e.g., 10 mmol) in ethanol (40-60 mL).

  • Cool the mixture in an ice bath with continuous stirring.

  • Prepare a solution of NaOH (e.g., 20 mmol in 15 mL of water) and add it dropwise to the reaction mixture over 20-30 minutes, ensuring the temperature remains below 25°C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 4-6 hours. Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, pour the mixture into a beaker containing crushed ice (approximately 250 g) and acidify with dilute HCl to a neutral pH.

  • Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water to remove any inorganic impurities.

  • Dry the crude chalcone and recrystallize from ethanol to obtain the purified product.[3][4]

Protocol 2: Synthesis of Pyrazoline Derivative via Cyclocondensation

This protocol describes the acid-catalyzed cyclization of the chalcone intermediate with a substituted hydrazine to form the final pyrazoline derivative.

Materials:

  • (E)-1-(4-bromo-2-hydroxyphenyl)-3-phenylprop-2-en-1-one (chalcone from Protocol 1) (1.0 eq)

  • Phenylhydrazine (or other substituted hydrazine) (1.0-1.2 eq)

  • Glacial Acetic Acid

  • Ethanol

  • Reflux apparatus

  • Magnetic stirrer and stir bar

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve the chalcone (e.g., 5 mmol) in ethanol (30 mL).[1]

  • To this solution, add phenylhydrazine (e.g., 5.5 mmol) and a catalytic amount of glacial acetic acid (3-5 drops).[1]

  • Heat the reaction mixture to reflux with constant stirring for 6-8 hours. Monitor the reaction progress by TLC.[1]

  • Upon completion, cool the reaction mixture to room temperature and pour it into a beaker of ice-cold water.

  • Collect the resulting solid precipitate by filtration, wash with water, and allow it to air dry.

  • Purify the crude pyrazoline derivative by recrystallization from a suitable solvent such as ethanol.[1]

Visualizations

Experimental Workflow

experimental_workflow start Starting Materials (4'-Bromo-2'-hydroxyacetophenone, Benzaldehyde) chalcone_synthesis Protocol 1: Claisen-Schmidt Condensation start->chalcone_synthesis chalcone_intermediate Chalcone Intermediate chalcone_synthesis->chalcone_intermediate cyclization Protocol 2: Cyclocondensation (with Phenylhydrazine) chalcone_intermediate->cyclization pyrazoline_product Bioactive Pyrazoline Derivative cyclization->pyrazoline_product purification Purification (Recrystallization) pyrazoline_product->purification characterization Characterization (NMR, IR, Mass Spec) purification->characterization bioassay Biological Evaluation (Antibacterial Assay) characterization->bioassay

Caption: Synthetic workflow for bioactive pyrazole derivatives.

Signaling Pathway: Inhibition of Bacterial DNA Gyrase

dna_gyrase_inhibition cluster_gyrase DNA Gyrase (Type II Topoisomerase) gyrA GyrA Subunit (Cleavage-Rejoining) supercoiled_dna Negatively Supercoiled DNA gyrA->supercoiled_dna introduces negative supercoils gyrB GyrB Subunit (ATPase activity) adp ADP + Pi gyrB->adp hydrolyzes atp ATP atp->gyrB binds relaxed_dna Relaxed DNA relaxed_dna->gyrA binds replication DNA Replication & Transcription supercoiled_dna->replication cell_death Bacterial Cell Death replication->cell_death is blocked, leading to inhibitor Pyrazole Derivative (DNA Gyrase Inhibitor) inhibitor->gyrB inhibits ATPase activity

Caption: Mechanism of DNA gyrase inhibition by pyrazole derivatives.

References

Application Notes and Protocols: 4-Bromo-2-(1H-pyrazol-3-yl)phenol in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 4-Bromo-2-(1H-pyrazol-3-yl)phenol as a key intermediate in the synthesis of novel agrochemicals. This document details its application in the development of herbicides and fungicides, provides exemplary experimental protocols, and summarizes relevant biological activity data.

Introduction

This compound is a versatile heterocyclic building block utilized in the synthesis of a variety of biologically active molecules.[1] Its unique structure, featuring a reactive phenol group, a bromine atom, and a pyrazole ring, makes it an attractive starting material for the development of new agrochemicals, particularly pesticides for pest control.[2] The pyrazole moiety is a well-established pharmacophore in many commercial herbicides and fungicides, contributing to their high efficacy.

Applications in Agrochemical Synthesis

The primary application of this compound in agrochemical synthesis is as a precursor for pyrazole-containing herbicides and fungicides. The phenol and pyrazole functionalities serve as key anchor points for further chemical modifications to generate diverse libraries of compounds with potent biological activities.

Herbicide Synthesis

Pyrazole-based herbicides are known to act on various molecular targets in plants, leading to effective weed control. Key mechanisms of action for herbicides derived from pyrazole intermediates include the inhibition of:

  • p-Hydroxyphenylpyruvate Dioxygenase (HPPD) : HPPD inhibitors disrupt the biosynthesis of plastoquinone and tocopherols, which are essential for carotenoid biosynthesis and protection against photooxidation. This leads to the characteristic bleaching of susceptible weeds.[3][4][5]

  • Protoporphyrinogen Oxidase (PPO) : PPO inhibitors block the synthesis of chlorophyll and heme, leading to the accumulation of protoporphyrinogen IX. In the presence of light, this molecule causes rapid cellular damage through the formation of reactive oxygen species.[6]

  • Acetolactate Synthase (ALS) : ALS is a key enzyme in the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine). Its inhibition leads to the cessation of plant cell division and growth.[7]

Fungicide Synthesis

Pyrazole-carboxamide derivatives are a significant class of fungicides that act as Succinate Dehydrogenase Inhibitors (SDHIs) . SDHIs disrupt the mitochondrial electron transport chain at complex II, leading to the inhibition of fungal respiration and subsequent cell death.[8][9][10]

Experimental Protocols

The following are representative, generalized protocols for the synthesis of agrochemical derivatives using this compound as a starting material. Researchers should adapt these protocols based on the specific target molecule and optimize reaction conditions accordingly.

General Protocol for O-alkylation to Synthesize Herbicide Intermediates

This protocol describes the O-alkylation of the phenolic hydroxyl group, a common step in the synthesis of various herbicides.

Reaction Scheme:

This compound + R-COCl -> 4-Bromo-2-(1-(acyl)-1H-pyrazol-3-yl)phenol (where R-COCl is an acyl chloride)

Caption: Mechanism of action of HPPD inhibiting herbicides.

PPO_Inhibition_Pathway cluster_chloroplast Chloroplast cluster_cytoplasm Cytoplasm Protoporphyrinogen_IX_chloro Protoporphyrinogen IX PPO_enzyme PPO Enzyme Protoporphyrinogen_IX_chloro->PPO_enzyme Protoporphyrinogen_IX_cyto Accumulated Protoporphyrinogen IX Protoporphyrinogen_IX_chloro->Protoporphyrinogen_IX_cyto Leaks out Protoporphyrin_IX_chloro Protoporphyrin IX PPO_enzyme->Protoporphyrin_IX_chloro Chlorophyll Chlorophyll Protoporphyrin_IX_chloro->Chlorophyll Protoporphyrin_IX_cyto Protoporphyrin IX Singlet_Oxygen Singlet Oxygen (¹O₂) Protoporphyrin_IX_cyto->Singlet_Oxygen + O₂ Light Light Light->Singlet_Oxygen Membrane_Damage Cell Membrane Damage Singlet_Oxygen->Membrane_Damage PPO_Inhibitor PPO Inhibitor (Herbicide) PPO_Inhibitor->PPO_enzyme Inhibits

Caption: Mechanism of action of PPO inhibiting herbicides.

SDHI_Fungicide_Pathway cluster_ETC Mitochondrial Electron Transport Chain ComplexI Complex I Q Coenzyme Q ComplexI->Q ComplexII Complex II (Succinate Dehydrogenase) ComplexII->Q Fumarate Fumarate ComplexII->Fumarate Fungal_Death Fungal Cell Death ComplexII->Fungal_Death Blocked Respiration ComplexIII Complex III CytC Cytochrome c ComplexIII->CytC ComplexIV Complex IV ATP_Synthase ATP Synthase ComplexIV->ATP_Synthase H⁺ Gradient Q->ComplexIII CytC->ComplexIV ATP ATP Production (Energy) ATP_Synthase->ATP Succinate Succinate Succinate->ComplexII SDHI SDHI Fungicide SDHI->ComplexII

Caption: Mechanism of action of SDHI fungicides.

Conclusion

This compound is a key building block in the development of novel agrochemicals. Its utility in synthesizing potent herbicides and fungicides with diverse mechanisms of action highlights its importance in modern crop protection research. The provided protocols and data serve as a foundation for researchers to explore the vast chemical space accessible from this versatile intermediate, paving the way for the discovery of next-generation agrochemicals.

References

Synthesis of Novel Materials Using 4-Bromo-2-(1H-pyrazol-3-yl)phenol: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: The bifunctional nature of 4-Bromo-2-(1H-pyrazol-3-yl)phenol, featuring a reactive bromine atom, a chelating pyrazole ring, and a phenolic hydroxyl group, makes it a highly versatile building block for the synthesis of a diverse range of novel materials. Its unique electronic and structural properties are advantageous for applications in medicinal chemistry, materials science, and catalysis. This document provides detailed protocols for the synthesis of coordination polymers and functionalized organic molecules derived from this promising scaffold.

Physicochemical Properties of this compound

A thorough understanding of the starting material's properties is crucial for successful synthesis. The key physicochemical data for this compound are summarized below.

PropertyValueReference
Molecular Formula C₉H₇BrN₂O
Molecular Weight 239.07 g/mol
Appearance White to light yellow to purple powder/crystal
Melting Point 158 - 162 °C
Purity ≥ 98% (GC)
CAS Number 99067-15-9

Application 1: Synthesis of a 1D Manganese(II) Coordination Polymer

Coordination polymers are of significant interest due to their unique structural and magnetic properties. This compound can act as a bidentate ligand, coordinating with metal ions through the pyrazole nitrogen and the phenolic oxygen to form extended network structures.

Experimental Protocol: Hydrothermal Synthesis of a [Mn(C₉H₆BrN₂O)₂(H₂O)₂]n Coordination Polymer

This protocol is adapted from established methods for the synthesis of manganese(II) coordination polymers with pyrazole-containing ligands.

Materials:

  • This compound (C₉H₇BrN₂O)

  • Manganese(II) sulfate monohydrate (MnSO₄·H₂O)

  • Deionized water

  • Ethanol

Equipment:

  • Teflon-lined stainless steel autoclave (25 mL)

  • Magnetic stirrer with heating plate

  • Oven

  • Filtration apparatus (Büchner funnel, filter paper)

  • Analytical balance

Procedure:

  • In a 50 mL beaker, dissolve 0.1 mmol (23.9 mg) of this compound in 10 mL of ethanol with stirring.

  • In a separate 50 mL beaker, dissolve 0.05 mmol (8.45 mg) of Manganese(II) sulfate monohydrate in 10 mL of deionized water.

  • Slowly add the manganese(II) sulfate solution to the ligand solution while stirring.

  • Transfer the resulting mixture to a 25 mL Teflon-lined stainless steel autoclave.

  • Seal the autoclave and heat it in an oven at 160 °C for 72 hours.

  • After 72 hours, allow the autoclave to cool slowly to room temperature.

  • Collect the resulting crystals by filtration, wash with deionized water and ethanol, and dry in air.

Expected Characterization Data

The following table summarizes the expected characterization data for the synthesized manganese(II) coordination polymer, based on typical results for similar structures.

AnalysisExpected Result
Yield ~65% (based on Mn)
Appearance Light yellow block crystals
FT-IR (cm⁻¹) ~3400 (O-H), ~1600 (C=N), ~1280 (C-O)
Elemental Analysis C, 38.13%; H, 2.84%; N, 9.88% (Calculated for C₁₈H₁₆Br₂MnN₄O₄)

Application 2: Functionalization via Suzuki-Miyaura Cross-Coupling

The bromine atom on the phenol ring serves as a versatile handle for carbon-carbon bond formation through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the synthesis of a wide array of functionalized derivatives with tunable electronic and steric properties.

Experimental Protocol: Synthesis of 4-Aryl-2-(1H-pyrazol-3-yl)phenol Derivatives

This protocol is a generalized procedure for the Suzuki-Miyaura cross-coupling of this compound with various arylboronic acids.

Materials:

  • This compound

  • Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Deionized water

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Schlenk flask

  • Magnetic stirrer with heating plate

  • Reflux condenser

  • Inert gas supply (Argon or Nitrogen)

  • Rotary evaporator

  • Separatory funnel

  • Chromatography column

Procedure:

  • To a Schlenk flask, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.04 mmol).

  • Add 10 mL of 1,4-dioxane and 2 mL of deionized water.

  • Heat the reaction mixture to 100 °C under an inert atmosphere and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • After completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Expected Yields for Suzuki Coupling with Various Boronic Acids
Arylboronic AcidExpected ProductTypical Yield (%)
Phenylboronic acid4-Phenyl-2-(1H-pyrazol-3-yl)phenol80-90
4-Methoxyphenylboronic acid4-(4-Methoxyphenyl)-2-(1H-pyrazol-3-yl)phenol75-85
4-Methylphenylboronic acid4-(p-tolyl)-2-(1H-pyrazol-3-yl)phenol80-90
3,5-Dimethylphenylboronic acid4-(3,5-Dimethylphenyl)-2-(1H-pyrazol-3-yl)phenol70-80

Biological Significance and Potential Signaling Pathways

Derivatives of this compound have shown promise as inhibitors of key enzymes, suggesting their potential in drug development. Two such pathways are detailed below.

Inhibition of Bacterial DNA Gyrase

Certain pyrazole derivatives exhibit antibacterial activity by targeting DNA gyrase, an essential enzyme in bacteria responsible for DNA replication and repair.[1] Inhibition of this enzyme leads to the cessation of DNA synthesis and ultimately bacterial cell death.[2][3]

DNA_Gyrase_Inhibition cluster_process Bacterial DNA Replication cluster_inhibition Inhibition Pathway DNA Bacterial DNA Gyrase DNA Gyrase DNA->Gyrase Binds Supercoiled Negatively Supercoiled DNA Gyrase->Supercoiled Introduces negative supercoils BlockedGyrase Inhibited Gyrase Complex Replication DNA Replication & Transcription Supercoiled->Replication Apoptosis Bacterial Cell Death Replication->Apoptosis Blocked Inhibitor This compound Derivative Inhibitor->Gyrase Binds to Gyrase-DNA complex

Inhibition of DNA Gyrase by a Pyrazole Derivative.
Inhibition of Alkaline Phosphatase

Alkaline phosphatase (ALP) is an enzyme involved in the dephosphorylation of various molecules.[4] Certain pyrazole-containing compounds can act as inhibitors of ALP.[5] The inhibition can occur through different mechanisms, including competitive and non-competitive binding, which ultimately blocks the substrate from accessing the active site.[5]

ALP_Inhibition cluster_enzymatic_reaction Normal Enzymatic Reaction cluster_inhibition_pathway Inhibition Pathway ALP Alkaline Phosphatase (ALP) ES_Complex Enzyme-Substrate Complex ALP->ES_Complex EI_Complex Enzyme-Inhibitor Complex (Inactive) Substrate Phosphate-containing Substrate Substrate->ES_Complex ES_Complex->ALP Releases Product Dephosphorylated Product + Inorganic Phosphate ES_Complex->Product Inhibitor This compound Derivative Inhibitor->ALP Binds to active or allosteric site

Mechanism of Alkaline Phosphatase Inhibition.

Experimental Workflow for Material Synthesis and Characterization

The general workflow for synthesizing and characterizing novel materials from this compound is outlined below.

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization start Start: this compound reaction Reaction (e.g., Hydrothermal Synthesis or Suzuki Coupling) start->reaction purification Purification (e.g., Filtration, Column Chromatography) reaction->purification spectroscopy Spectroscopic Analysis (FT-IR, NMR, UV-Vis) purification->spectroscopy structural Structural Analysis (X-ray Diffraction) purification->structural thermal Thermal Analysis (TGA, DSC) purification->thermal end Novel Material (Coordination Polymer or Functionalized Molecule) spectroscopy->end structural->end property_testing Property Testing (e.g., Magnetic, Luminescent, Catalytic) thermal->property_testing property_testing->end

General Experimental Workflow.

References

Application Notes and Protocols for the N-alkylation of 4-Bromo-2-(1H-pyrazol-3-yl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental procedure for the N-alkylation of 4-Bromo-2-(1H-pyrazol-3-yl)phenol. Pyrazole derivatives are significant scaffolds in medicinal chemistry, and N-alkylation is a crucial modification to explore their structure-activity relationships (SAR). This protocol outlines a general method using standard laboratory reagents and techniques, addressing potential challenges such as regioselectivity and chemoselectivity. The procedure is intended to be a foundational method that can be adapted for the synthesis of a library of N-alkylated derivatives for drug discovery and development programs.

Introduction

Pyrazoles are five-membered heterocyclic rings containing two adjacent nitrogen atoms. They are a prominent feature in numerous biologically active compounds and approved drugs, exhibiting a wide range of activities including anti-inflammatory, analgesic, and anticancer properties. The N-alkylation of the pyrazole ring is a common and effective strategy to modulate the physicochemical properties, metabolic stability, and pharmacological activity of these molecules.

The starting material, this compound, possesses three potential sites for alkylation: the two nitrogen atoms of the pyrazole ring (N1 and N2) and the phenolic hydroxyl group. The reaction conditions can be optimized to favor N-alkylation over O-alkylation and to potentially influence the regioselectivity of the N-alkylation. This protocol focuses on a common method for N-alkylation using a base and an alkyl halide. The presence of the bromine atom on the phenol ring also offers a handle for further functionalization via cross-coupling reactions.

Experimental Protocol

This protocol describes a general procedure for the N-alkylation of this compound using an alkyl halide in the presence of a base.

Materials:

  • This compound

  • Alkyl halide (e.g., iodomethane, benzyl bromide, ethyl iodide)

  • Potassium carbonate (K₂CO₃) or Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Condenser

  • Nitrogen or Argon gas inlet

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • NMR spectrometer

  • Mass spectrometer

  • Infrared spectrometer

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 equivalent).

  • Solvent Addition: Add anhydrous DMF or THF to dissolve the starting material.

  • Base Addition: Add potassium carbonate (2.0-3.0 equivalents) or carefully add sodium hydride (1.1-1.5 equivalents) portion-wise at 0 °C.

  • Deprotonation: Stir the mixture at room temperature (for K₂CO₃) or continue stirring at 0 °C for 30 minutes (for NaH) to allow for deprotonation.

  • Alkylating Agent Addition: Add the alkyl halide (1.1-1.5 equivalents) dropwise to the reaction mixture.

  • Reaction: Allow the reaction to stir at room temperature or gently heat to 50-60 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Upon completion, cool the reaction mixture to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Washing: Combine the organic layers and wash with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired N-alkylated product(s).

  • Characterization: Characterize the purified product(s) by ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy to confirm the structure and purity.

Data Presentation

The following tables summarize the key reactants and expected products for a representative N-alkylation reaction.

Table 1: Reactants and Reagents

Compound/ReagentMolecular FormulaMolar Mass ( g/mol )Equivalents
This compoundC₉H₇BrN₂O239.071.0
Alkyl Halide (e.g., Benzyl Bromide)C₇H₇Br171.041.2
Potassium CarbonateK₂CO₃138.212.5
N,N-Dimethylformamide (DMF)C₃H₇NO73.09Solvent

Table 2: Expected Products and Characterization Data

ProductStructureExpected Yield (%)¹H NMR (Expected Chemical Shifts, δ ppm)Mass Spec (m/z)
1-Alkyl-4-bromo-2-(1H-pyrazol-3-yl)phenolN1-isomer40-60%Pyrazole protons: ~7.5-8.0, Aromatic protons: ~6.8-7.8, Alkyl protons: variable[M+H]⁺
2-Alkyl-4-bromo-2-(1H-pyrazol-3-yl)phenolN2-isomer20-30%Pyrazole protons: ~7.4-7.9, Aromatic protons: ~6.8-7.8, Alkyl protons: variable[M+H]⁺
O-Alkyl-4-bromo-2-(1H-pyrazol-3-yl)phenolO-alkylated byproduct5-15%Pyrazole NH proton: ~12-13, Aromatic protons: ~6.8-7.8, Alkyl protons: variable[M+H]⁺

Note: Yields and spectral data are estimates and will vary depending on the specific alkylating agent and reaction conditions.

Visualizations

Experimental Workflow Diagram:

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis start_material This compound deprotonation Deprotonation start_material->deprotonation solvent Anhydrous Solvent (DMF/THF) solvent->deprotonation base Base (K2CO3 or NaH) base->deprotonation alkylation Add Alkyl Halide & Stir deprotonation->alkylation monitoring Monitor by TLC alkylation->monitoring quench Quench Reaction monitoring->quench Reaction Complete extract Extract with EtOAc quench->extract wash Wash & Dry extract->wash concentrate Concentrate wash->concentrate purify Column Chromatography concentrate->purify characterization Characterize (NMR, MS, IR) purify->characterization final_product Pure N-Alkylated Product characterization->final_product

Caption: Workflow for the N-alkylation of this compound.

Regioselectivity Pathway:

regioselectivity cluster_products Potential Products start This compound Anion(s) n1_product N1-Alkylated Product start->n1_product N1 Attack n2_product N2-Alkylated Product start->n2_product N2 Attack o_product O-Alkylated Product start->o_product O- Attack separation Chromatographic Separation n1_product->separation n2_product->separation o_product->separation

Caption: Potential alkylation pathways and product separation.

Discussion

Chemoselectivity: The relative nucleophilicity of the pyrazole nitrogens and the phenoxide will determine the chemoselectivity of the reaction. Using a weaker base like K₂CO₃ may favor N-alkylation, as the phenol is less likely to be fully deprotonated compared to the pyrazole NH. Stronger bases like NaH will deprotonate both sites, potentially leading to a mixture of N- and O-alkylated products, as well as di-alkylated species. The choice of solvent can also influence this selectivity.

Regioselectivity: For unsymmetrical pyrazoles, N-alkylation can occur at either of the two nitrogen atoms, leading to a mixture of regioisomers (N1 and N2). The ratio of these isomers is influenced by steric and electronic factors of both the pyrazole substrate and the alkylating agent. Generally, bulkier alkylating agents will favor alkylation at the less sterically hindered nitrogen atom. The separation of these regioisomers often requires careful column chromatography.

Optimization: The reaction conditions provided are a general starting point. Optimization of the base, solvent, temperature, and reaction time may be necessary to improve the yield and selectivity for the desired N-alkylated product. For instance, lower temperatures may enhance regioselectivity.[1]

Further Functionalization: The resulting N-alkylated 4-bromo-2-(pyrazol-3-yl)phenols are versatile intermediates. The bromine atom can be utilized in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce further diversity into the molecular scaffold. The phenolic hydroxyl group also remains a site for further modification.

References

Coordination Chemistry of 4-Bromo-2-(1H-pyrazol-3-yl)phenol with Copper(II): Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the coordination chemistry of 4-Bromo-2-(1H-pyrazol-3-yl)phenol with copper(II), forming the complex bis[4-bromo-2-(1H-pyrazol-3-yl)phenolato-κ²N,O]copper(II). This document includes detailed experimental protocols for its synthesis and characterization, as well as methods for evaluating its potential as an anticancer and antimicrobial agent. The information is intended to guide researchers in the synthesis, characterization, and evaluation of this and similar copper(II) complexes for potential therapeutic applications.

Introduction

The coordination complex bis[4-bromo-2-(1H-pyrazol-3-yl)phenolato]copper(II) is a subject of research interest due to the well-established biological activities of both copper complexes and pyrazole-containing ligands. Copper complexes, in particular, are known to exhibit a wide range of therapeutic properties, including anticancer and antimicrobial activities. These effects are often attributed to their ability to generate reactive oxygen species (ROS), interact with DNA, and inhibit essential enzymes. The ligand, this compound, provides a bidentate N,O-donor set for coordination with the copper(II) ion, forming a stable square planar complex. The presence of the bromo-substituent on the phenol ring can further modulate the lipophilicity and electronic properties of the complex, potentially enhancing its biological efficacy.

Synthesis and Characterization

Synthesis of bis[4-bromo-2-(1H-pyrazol-3-yl)phenolato]copper(II)

A general synthesis protocol for this type of complex involves the reaction of the ligand with a copper(II) salt in a suitable solvent.

Experimental Protocol:

  • Ligand Preparation: The ligand, this compound, is synthesized according to established literature procedures.

  • Complexation:

    • Dissolve 2 equivalents of this compound in a suitable solvent such as methanol or ethanol.

    • To this solution, add 1 equivalent of a copper(II) salt, for instance, copper(II) acetate monohydrate [Cu(OAc)₂·H₂O], dissolved in the same solvent.

    • The reaction mixture is then stirred at room temperature for several hours or gently refluxed to ensure complete reaction.

    • The formation of the complex is often indicated by a color change.

    • The resulting precipitate is collected by filtration, washed with the solvent, and then with a non-polar solvent like diethyl ether to remove any unreacted starting materials.

    • The solid product is dried under vacuum.

Diagram of the Synthesis Workflow:

G cluster_start Starting Materials Ligand This compound Stirring Stirring/Refluxing Ligand->Stirring Cu_Salt Copper(II) Acetate Monohydrate Cu_Salt->Stirring Solvent Methanol or Ethanol Solvent->Stirring Precipitation Precipitate Formation Stirring->Precipitation Filtration Filtration and Washing Precipitation->Filtration Drying Drying under Vacuum Filtration->Drying Final_Product bis[4-bromo-2-(1H-pyrazol-3-yl)phenolato]copper(II) Drying->Final_Product

Caption: A flowchart illustrating the synthesis of the copper(II) complex.

Physicochemical Characterization

The synthesized complex should be characterized using various spectroscopic and analytical techniques to confirm its structure and purity.

Table 1: Spectroscopic and Crystallographic Data for bis[4-bromo-2-(1H-pyrazol-3-yl)phenolato]copper(II)

ParameterData
Molecular Formula C₁₈H₁₂Br₂CuN₄O₂
Molecular Weight 539.67 g/mol
Appearance Green solid
FT-IR (cm⁻¹) Representative values for similar complexes: ν(N-H): ~3300-3400, ν(C=N): ~1600-1620 (shift upon coordination), ν(Cu-N): ~450-500, ν(Cu-O): ~550-600. The disappearance of the phenolic ν(O-H) band indicates deprotonation and coordination.[1]
UV-Vis (in DMSO) Representative values for similar complexes: λmax (nm) (ε, M⁻¹cm⁻¹): ~250-350 (π→π* and n→π* intraligand transitions), ~400-700 (d-d transitions of the Cu(II) center).[2]
Crystal System Monoclinic[3]
Space Group P2₁/c[3]
Unit Cell Dimensions a = 11.5165(11) Å, b = 5.4369(5) Å, c = 14.4872(14) Å, β = 101.483(8)°[3]
Coordination Geometry Square planar[1]

Potential Applications and Biological Activity

Copper(II) complexes of pyrazole derivatives have shown significant promise as anticancer and antimicrobial agents. The proposed mechanisms of action often involve the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death, as well as direct interactions with biomolecules like DNA.

Anticancer Activity

The cytotoxic effects of the copper(II) complex against various cancer cell lines can be evaluated using the MTT assay. This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Experimental Protocol: MTT Assay

  • Cell Culture:

    • Culture cancer cells in appropriate media and conditions (e.g., 37°C, 5% CO₂).

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment:

    • Prepare a stock solution of the copper(II) complex in a suitable solvent (e.g., DMSO).

    • Treat the cells with serial dilutions of the complex and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO) and an untreated control.

  • MTT Addition:

    • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours.

  • Formazan Solubilization:

    • Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the complex that inhibits 50% of cell growth).

Diagram of the Anticancer Activity Evaluation Workflow:

G Cell_Culture Cancer Cell Culture Seeding Seeding in 96-well Plate Cell_Culture->Seeding Treatment Treatment with Copper(II) Complex Seeding->Treatment Incubation Incubation (24-72h) Treatment->Incubation MTT_Assay MTT Assay Incubation->MTT_Assay Absorbance Absorbance Measurement MTT_Assay->Absorbance IC50 IC50 Determination Absorbance->IC50

Caption: Workflow for assessing the in vitro anticancer activity.

Generalized Signaling Pathway for Copper Complex-Induced Cancer Cell Death:

G cluster_cell Cancer Cell Cu_Complex Copper(II) Complex ROS Increased Reactive Oxygen Species (ROS) Cu_Complex->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria DNA_Damage DNA Damage ROS->DNA_Damage Apoptosis Apoptosis Mitochondria->Apoptosis DNA_Damage->Apoptosis

Caption: A generalized pathway of copper complex-induced apoptosis.

Antimicrobial Activity

The antimicrobial properties of the copper(II) complex can be assessed against a panel of pathogenic bacteria and fungi using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

Experimental Protocol: Broth Microdilution Assay

  • Microorganism Preparation:

    • Prepare a standardized inoculum of the test microorganism in a suitable broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Serial Dilution:

    • Perform a two-fold serial dilution of the copper(II) complex in the broth in a 96-well microtiter plate.

  • Inoculation:

    • Inoculate each well with the standardized microorganism suspension. Include positive (microorganism only) and negative (broth only) controls.

  • Incubation:

    • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination:

    • The MIC is the lowest concentration of the complex that completely inhibits the visible growth of the microorganism.

Conclusion

The copper(II) complex of this compound presents a promising scaffold for the development of new therapeutic agents. The protocols outlined in this document provide a framework for the synthesis, characterization, and biological evaluation of this complex. Further studies, including in vivo experiments and detailed mechanistic investigations, are warranted to fully elucidate its therapeutic potential. The versatility of the pyrazole-phenol ligand system allows for further modifications to fine-tune the biological activity of the resulting copper(II) complexes.

References

Application Notes and Protocols: Multicomponent Reactions Involving 4-Bromo-2-(1H-pyrazol-3-yl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and supporting data for the use of 4-Bromo-2-(1H-pyrazol-3-yl)phenol in multicomponent reactions (MCRs), particularly focusing on the Ugi-Smiles and Passerini-Smiles reactions. These reactions offer an efficient pathway to synthesize novel N-aryl pyrazole derivatives, a class of compounds with significant potential in drug discovery.

Introduction

This compound is a versatile building block in medicinal chemistry. Its phenolic hydroxyl group allows it to participate in variations of classic multicomponent reactions, such as the Ugi and Passerini reactions, where it can replace the traditional carboxylic acid component. This leads to the Ugi-Smiles and Passerini-Smiles reactions, which are powerful tools for the synthesis of N-aryl amines and amides. The resulting N-aryl pyrazole scaffolds are of great interest due to their prevalence in compounds with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.

The Ugi-Smiles reaction is a four-component reaction between an aldehyde, an amine, an isocyanide, and a phenol. The reaction proceeds through the formation of an imine, which then reacts with the isocyanide and the phenoxide. The final, irreversible step is a Smiles rearrangement, which drives the reaction to completion.[1] Similarly, the Passerini-Smiles reaction is a three-component reaction involving an aldehyde, an isocyanide, and a phenol, leading to the formation of α-aryloxy amides.[2][3]

This document provides detailed protocols for performing these reactions with this compound, along with representative data on reaction yields and the biological activity of related compounds.

Data Presentation

Table 1: Representative Substrate Scope and Yields for the Ugi-Smiles Reaction

The following table presents representative yields for Ugi-Smiles reactions with various aldehydes, amines, and isocyanides, using a phenolic component as the acidic substitute. While specific data for this compound is not available in the literature, these examples with other phenols provide an expected range of outcomes.

EntryAldehydeAmineIsocyanidePhenolSolventYield (%)
1BenzaldehydeAnilinetert-Butyl isocyanide4-NitrophenolMethanol85
2FurfuralBenzylamineCyclohexyl isocyanide2-NitrophenolMethanol78
3Isovaleraldehyden-ButylamineBenzyl isocyanideSalicylaldehydeMethanol65
44-Chlorobenzaldehyde4-MethoxyanilineEthyl isocyanoacetate4-Hydroxy-pyridineMethanol72
5CinnamaldehydeAllylaminetert-Butyl isocyanide4-NitrophenolMethanol80

Data compiled from analogous reactions reported in the literature.

Table 2: Biological Activity of Selected Pyrazole Derivatives

This table summarizes the in vitro cytotoxic activity of various pyrazole derivatives against several cancer cell lines, demonstrating the therapeutic potential of this class of compounds.

Compound IDCancer Cell LineIC50 (µM)Reference
Pyrazole Derivative 1A549 (Lung)1.96[4]
Pyrazole Derivative 2HCT-116 (Colon)3.60[4]
Pyrazole Derivative 3MCF-7 (Breast)1.76[4]
N-Arylpyrazole 1NCI-H226 (Lung)8.9[5]
N-Arylpyrazole 2NPC-TW01 (Nasopharyngeal)16[5]
Pyrazole-fused CurcuminMDA-MB-231 (Breast)2.43[6]
Pyrazole-fused CurcuminHepG2 (Liver)4.98[6]

Experimental Protocols

Protocol 1: General Procedure for the Ugi-Smiles Four-Component Reaction

This protocol describes a general method for the synthesis of N-aryl pyrazole derivatives using this compound.

Materials:

  • This compound

  • Aldehyde (e.g., benzaldehyde)

  • Primary amine (e.g., aniline)

  • Isocyanide (e.g., tert-butyl isocyanide)

  • Methanol (anhydrous)

  • Round-bottom flask

  • Magnetic stirrer

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a solution of the amine (1.0 mmol) in methanol (5 mL) in a round-bottom flask, add the aldehyde (1.0 mmol).

  • Stir the mixture at room temperature for 30 minutes to allow for imine formation.

  • Add this compound (1.0 mmol) to the reaction mixture.

  • Add the isocyanide (1.0 mmol) dropwise to the stirring solution.

  • Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-aryl pyrazole derivative.

  • Characterize the purified product by NMR spectroscopy and mass spectrometry.

Protocol 2: General Procedure for the Passerini-Smiles Three-Component Reaction

This protocol provides a general method for the synthesis of α-aryloxy amide derivatives of this compound.

Materials:

  • This compound

  • Aldehyde (e.g., isobutyraldehyde)

  • Isocyanide (e.g., cyclohexyl isocyanide)

  • Methanol (anhydrous)

  • Round-bottom flask

  • Magnetic stirrer

  • Standard laboratory glassware for workup and purification

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 mmol) and the aldehyde (1.0 mmol) in methanol (5 mL).

  • Add the isocyanide (1.0 mmol) to the solution at room temperature.

  • Stir the reaction mixture for 48 hours at room temperature. Monitor the reaction progress by TLC.

  • After the reaction is complete, remove the solvent under reduced pressure.

  • The resulting crude product can be purified by recrystallization or column chromatography on silica gel to yield the pure α-aryloxy amide.

  • Characterize the final product using NMR and mass spectrometry.

Visualizations

Ugi-Smiles Reaction Mechanism

Ugi_Smiles_Reaction Amine Amine Imine Imine Amine->Imine + Aldehyde Aldehyde Aldehyde Aldehyde->Imine Intermediate1 Nitrile Adduct Imine->Intermediate1 + Isocyanide Phenol This compound Intermediate2 Phenoxy Imidate Phenol->Intermediate2 Isocyanide Isocyanide Isocyanide->Intermediate1 Intermediate1->Intermediate2 + Phenol Product N-Aryl Pyrazole Product Intermediate2->Product Smiles Rearrangement

Caption: Proposed mechanism for the Ugi-Smiles reaction.

Experimental Workflow for Synthesis and Evaluation

experimental_workflow start Start: Select Reactants (Phenol, Aldehyde, Amine, Isocyanide) reaction Multicomponent Reaction (Ugi-Smiles) start->reaction workup Reaction Workup & Crude Product Isolation reaction->workup purification Purification (Column Chromatography) workup->purification characterization Structural Characterization (NMR, MS) purification->characterization bio_evaluation Biological Evaluation (e.g., Cytotoxicity Assay) characterization->bio_evaluation data_analysis Data Analysis (IC50 Determination) bio_evaluation->data_analysis end End: Identification of Bioactive Compounds data_analysis->end

Caption: Workflow for synthesis and biological screening.

Potential Signaling Pathway Inhibition

signaling_pathway GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Proliferation Cell Proliferation, Angiogenesis, Survival TF->Proliferation Pyrazole N-Aryl Pyrazole Derivative Pyrazole->RTK Inhibition Pyrazole->RAF Inhibition

Caption: Inhibition of MAPK signaling by pyrazole derivatives.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 4-Bromo-2-(1H-pyrazol-3-yl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and detailed protocols for the purification of 4-Bromo-2-(1H-pyrazol-3-yl)phenol by recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is the principle behind purifying this compound using recrystallization? A1: Recrystallization is a purification technique for solid compounds. It relies on the principle that the solubility of a compound in a solvent increases with temperature. The impure solid is dissolved in a minimum amount of a hot solvent, and as the solution cools, the solubility of the target compound decreases, causing it to form pure crystals. Soluble impurities remain in the cold solvent (mother liquor).[1][2]

Q2: Which solvent is recommended for the recrystallization of this compound? A2: Methanol is a documented and effective solvent for the recrystallization of this compound, as it has been used to obtain single crystals suitable for X-ray diffraction.[3] Other potential solvents could include ethanol or ethanol/water mixtures, which are effective for similar heterocyclic and phenolic compounds.[1]

Q3: Why is slow cooling crucial for obtaining pure crystals? A3: Slow cooling allows for the gradual and orderly formation of the crystal lattice. This process is selective and tends to exclude impurity molecules. Rapid cooling, or "crashing out," can trap impurities within the newly formed solid, leading to a less pure product.[4][5]

Q4: What is the expected melting point of pure this compound? A4: The reported melting point for this compound is in the range of 159-163 °C. A sharp melting point within this range is a good indicator of purity.

Q5: Should I use decolorizing charcoal during the recrystallization of this compound? A5: It is generally advised to avoid using activated charcoal for the recrystallization of phenolic compounds. Charcoal may contain ferric ion impurities that can form colored complexes with the phenol group, especially upon heating, which would impair the purification process.[6]

Troubleshooting Guide

Problem 1: No crystals are forming after the solution has cooled.

Possible Cause Solution
Too much solvent was used. This is the most common reason for crystallization failure, as the solution is not saturated.[7][8]Gently heat the solution to its boiling point and evaporate some of the solvent. Allow the concentrated solution to cool again. To check for saturation, dip a glass rod in the solution; a solid residue should form on the rod as the solvent evaporates.[9]
The solution is supersaturated. The solution contains more dissolved solute than it theoretically should at a given temperature, but crystal growth has not initiated.[7]1. Scratch: Use a glass stirring rod to gently scratch the inner surface of the flask below the solvent level. The tiny glass particles can serve as nucleation sites.[9][10] 2. Seed: Add a tiny "seed" crystal of the pure compound to the solution to induce crystallization.[9]

Problem 2: The compound has "oiled out" instead of forming crystals.

Possible Cause Solution
The compound's melting point is lower than the solvent's boiling point. The solid melts in the hot solution and separates as an oil upon cooling.[5][7]1. Reheat the solution until the oil fully redissolves. 2. Add a small amount of additional solvent. 3. Allow the solution to cool much more slowly. You can insulate the flask to slow heat loss. This retards precipitation until the temperature is below the compound's melting point.[7][11]
High concentration of impurities. Impurities can depress the melting point of the solute, increasing the likelihood of oiling out.If slow cooling fails, it may be necessary to recover the crude material by evaporating the solvent and attempting purification by another method, such as column chromatography, before re-attempting recrystallization.[7]

Problem 3: The final yield of purified crystals is very low.

Possible Cause Solution
Excess solvent was used. A significant amount of the product remains dissolved in the mother liquor even after cooling.[9]Before filtering, ensure the solution is thoroughly chilled in an ice bath (after initial slow cooling to room temperature) to maximize precipitation.[4] If the mother liquor still contains a large amount of product, you can concentrate it by evaporation and cool it again to obtain a second crop of crystals.
Premature crystallization. The compound crystallized during hot filtration, resulting in product loss on the filter paper.[11]Use a slight excess of hot solvent to ensure the compound stays dissolved during filtration. The excess solvent can be boiled off before the cooling and crystallization step. Keeping the funnel and receiving flask warm can also help.
Excessive washing. Washing the collected crystals with too much solvent, or with solvent that is not ice-cold, can redissolve a portion of the product.[8]Wash the crystals with a minimal amount of ice-cold solvent. Ensure the solvent has been chilled in an ice bath before use.

Data Presentation

Table 1: Qualitative Solubility of this compound Analogs

This table provides estimated solubility characteristics based on the behavior of similar bromophenol and pyrazole compounds to aid in solvent selection.[12][13]

SolventPolaritySolubility (Room Temp)Solubility (Boiling Point)Suitability for Recrystallization
WaterHighLow / InsolubleLowPoor (May be used as an anti-solvent)
Methanol HighLow / Moderate High Excellent (Confirmed) [3]
EthanolHighLow / ModerateHighGood
AcetoneMediumModerateHighPotentially Suitable
Ethyl AcetateMediumModerateHighPotentially Suitable
DichloromethaneLowHighHighPoor
TolueneLowLowModerate / HighPotentially Suitable
HexaneNon-polarInsolubleLow / InsolublePoor (Good for washing)

Experimental Protocol: Recrystallization from Methanol

This protocol outlines the procedure for purifying this compound using methanol.

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a magnetic stir bar and place the flask on a stirring hotplate.

    • Add a small amount of methanol, just enough to create a slurry.[1]

    • Heat the mixture gently with stirring. Add hot methanol in small portions until the solid just completely dissolves. Avoid adding a large excess of solvent to ensure a good recovery yield.[1][8]

  • Hot Filtration (Optional):

    • This step is only necessary if insoluble impurities (e.g., dust, inorganic salts) are visible in the hot solution.

    • Pre-heat a gravity filter funnel and a clean receiving flask.

    • Quickly pour the hot solution through a fluted filter paper to remove the insoluble materials.[1] Work quickly to prevent premature crystallization in the funnel.

  • Cooling and Crystallization:

    • Remove the flask from the heat and cover it to prevent solvent evaporation and contamination.

    • Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is critical for the formation of large, pure crystals.[4]

    • Once the flask has reached room temperature and crystal formation appears complete, place it in an ice-water bath for 15-30 minutes to maximize the yield.[4]

  • Isolation of Crystals:

    • Collect the purified crystals by vacuum filtration using a Büchner funnel and a filter flask.[14]

    • Transfer the crystals and the solvent to the funnel.

    • Wash the crystals with a small amount of ice-cold methanol to remove any remaining soluble impurities from the crystal surfaces.[1]

  • Drying:

    • Continue to draw air through the Büchner funnel for several minutes to help dry the crystals.

    • Transfer the crystals to a watch glass and allow them to air-dry completely, or dry them in a desiccator under vacuum to remove all residual solvent.

Visualization

G Troubleshooting Workflow for Recrystallization start Recrystallization Issue Observed prob1 No Crystals Form start->prob1 prob2 Compound 'Oiled Out' start->prob2 prob3 Low Crystal Yield start->prob3 prob4 Product is Colored start->prob4 sol1a Cause: Too much solvent? prob1->sol1a sol1b Cause: Supersaturation? prob1->sol1b sol2 Cause: Cooling too fast or MP < BP of solvent? prob2->sol2 sol3a Cause: Excess solvent used? prob3->sol3a sol3b Cause: Premature crystallization? prob3->sol3b sol4 Cause: Colored impurities present? prob4->sol4 act1a Action: Boil off excess solvent sol1a->act1a act1b Action: Scratch flask or add seed crystal sol1b->act1b act2 Action: Re-heat, add a bit more solvent, cool slowly sol2->act2 act3a Action: Concentrate mother liquor for a second crop sol3a->act3a act3b Action: Use slightly more hot solvent, perform hot filtration sol3b->act3b act4 Action: Re-recrystallize. Avoid charcoal; consider alternative purification (e.g., chromatography) if persists. sol4->act4

Caption: A flowchart for diagnosing and solving common recrystallization problems.

References

Identifying and removing impurities in 4-Bromo-2-(1H-pyrazol-3-yl)phenol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Bromo-2-(1H-pyrazol-3-yl)phenol. The content is designed to directly address specific issues that may be encountered during experimental work.

Troubleshooting Guides & FAQs

This section addresses common problems encountered during the synthesis of this compound, which is typically prepared via a two-step process: a Claisen-Schmidt condensation to form a chalcone intermediate, followed by cyclization with hydrazine to form the pyrazole ring.

Step 1: Claisen-Schmidt Condensation Issues

Q1: My Claisen-Schmidt condensation reaction is showing low or no yield of the desired chalcone intermediate. What are the potential causes and solutions?

A1: Low yields in Claisen-Schmidt condensations can arise from several factors. Here are some common causes and troubleshooting strategies:

  • Incomplete Reaction: The reaction may not have reached completion.

    • Troubleshooting: Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting materials are still present, consider extending the reaction time or gradually increasing the temperature.[1]

  • Catalyst Issues: The type and concentration of the base catalyst are crucial.

    • Troubleshooting: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) are commonly used.[1] Ensure the base is fresh and not carbonated. You can try optimizing the catalyst concentration by performing small-scale trial reactions.[2]

  • Side Reactions: Competing reactions can consume starting materials and reduce the yield.

    • Troubleshooting:

      • Self-condensation of the ketone: If the ketone (5'-bromo-2'-hydroxyacetophenone) self-condenses, try using a slight excess of the aldehyde.[2]

      • Cannizzaro reaction of the aldehyde: This can occur if the aldehyde has no α-hydrogens and is subjected to high concentrations of a strong base. While the typical aldehyde partner in this specific synthesis does have α-hydrogens, if an alternative is used, this could be a factor. Using a milder base or slow addition of the base can mitigate this.[2]

      • Michael Addition: The enolate of the ketone can add to the newly formed chalcone. Using a stoichiometric amount of the aldehyde can help suppress this side reaction.[2]

Q2: I am observing multiple spots on my TLC plate after the Claisen-Schmidt reaction, making purification difficult. What are these byproducts?

A2: The formation of multiple products is a common issue. Besides unreacted starting materials, the following side products are likely:

  • Self-condensation product of the ketone: As mentioned above, the ketone can react with itself.

  • Michael addition product: The addition of the ketone enolate to the chalcone product results in a 1,5-dicarbonyl compound.[2]

  • Products from impurities in starting materials: Ensure the purity of your 5'-bromo-2'-hydroxyacetophenone and the aldehyde reagent before starting the reaction.

Step 2: Pyrazole Formation Issues

Q3: The cyclization of my chalcone intermediate with hydrazine is resulting in a low yield of this compound. What can I do to improve the yield?

A3: Low yields in pyrazole formation from chalcones can be attributed to several factors:

  • Incomplete Reaction: The cyclization may not have gone to completion.

    • Troubleshooting: Monitor the reaction by TLC. You can try increasing the reaction time or temperature (refluxing in a suitable solvent like ethanol or acetic acid is common).[3]

  • Hydrazine Stability: Hydrazine hydrate can degrade over time.

    • Troubleshooting: Use fresh hydrazine hydrate for the reaction.

  • Formation of Stable Intermediates: In some cases, a stable pyrazoline intermediate may form and not readily oxidize to the pyrazole.

    • Troubleshooting: If you suspect the formation of a pyrazoline, you may need to introduce an oxidizing agent or adjust the reaction conditions to promote aromatization.[4]

Q4: I have obtained a mixture of products in my pyrazole synthesis. How do I identify and separate the desired product from the impurities?

A4: The most common and challenging impurity in the synthesis of unsymmetrical pyrazoles is the formation of a regioisomer .

  • Identification of Regioisomers:

    • NMR Spectroscopy: 1H and 13C NMR are powerful tools for distinguishing between regioisomers. The chemical shifts of the pyrazole ring protons and carbons will be different for each isomer. Comparing your spectra with literature data for similar compounds can aid in identification.

  • Separation of Regioisomers:

    • Column Chromatography: This is the most common method for separating regioisomers. A careful selection of the stationary phase (e.g., silica gel) and eluent system is crucial. It often requires screening different solvent mixtures to achieve good separation.[5]

    • Recrystallization: If there is a significant difference in the solubility of the regioisomers in a particular solvent, fractional recrystallization can be an effective purification method.

Q5: My final product, this compound, is discolored. How can I improve its purity and appearance?

A5: Discoloration can be due to residual starting materials, byproducts, or degradation products.

  • Troubleshooting:

    • Recrystallization: Recrystallizing the crude product from a suitable solvent (e.g., methanol or ethanol) is often effective in removing colored impurities.

    • Activated Carbon Treatment: If recrystallization alone is insufficient, you can try treating a solution of your crude product with a small amount of activated carbon to adsorb colored impurities before filtering and recrystallizing.

    • Column Chromatography: If other methods fail, purification by column chromatography should yield a pure, colorless product.

Data Presentation

Table 1: Summary of Potential Impurities and Identification/Removal Strategies

Impurity TypePotential SourceIdentification Method(s)Removal Method(s)
Unreacted Starting Materials Incomplete reactionTLC, HPLC, NMRColumn Chromatography, Recrystallization
Chalcone Self-Condensation Product Side reaction in Step 1TLC, HPLC, NMR, MSColumn Chromatography
Michael Addition Product Side reaction in Step 1TLC, HPLC, NMR, MSColumn Chromatography
Regioisomer Lack of regioselectivity in Step 2TLC, HPLC, NMRColumn Chromatography, Fractional Recrystallization
Pyrazoline Intermediate Incomplete aromatization in Step 2TLC, HPLC, NMR, MSFurther reaction (oxidation), Column Chromatography
Degradation/Polymerization Products Harsh reaction conditionsVisual (dark color), TLC (streaking)Recrystallization with activated carbon, Column Chromatography

Experimental Protocols

Protocol 1: Synthesis of 1-(5-bromo-2-hydroxyphenyl)-3-(dimethylamino)prop-2-en-1-one (Chalcone Intermediate Analogue)

This protocol describes the synthesis of a key intermediate for pyrazole formation.

  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 5'-bromo-2'-hydroxyacetophenone (1.0 eq) in toluene.

  • Reaction: Add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.2 eq) to the solution.

  • Heating: Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain for 2-4 hours.

  • Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 7:3 mixture of hexane and ethyl acetate as the eluent).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. The product may precipitate upon cooling. If not, the solvent can be removed under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent like ethanol or by column chromatography on silica gel.

Protocol 2: Synthesis of this compound

This protocol describes the cyclization to form the final pyrazole product.

  • Reactant Preparation: In a round-bottom flask, dissolve the chalcone intermediate (1.0 eq) from Protocol 1 in glacial acetic acid.

  • Reaction: Add hydrazine hydrate (1.1 - 1.5 eq) dropwise to the solution at room temperature. An exothermic reaction may be observed.

  • Heating: Heat the reaction mixture to reflux (approximately 118 °C) for 2-6 hours.

  • Monitoring: Monitor the reaction by TLC until the chalcone intermediate is consumed.

  • Work-up: Cool the reaction mixture and pour it into ice-water. The product will precipitate as a solid.

  • Isolation: Collect the solid by vacuum filtration and wash thoroughly with water until the filtrate is neutral.

  • Purification: The crude this compound can be purified by recrystallization from methanol or ethanol to yield a crystalline solid. Further purification, if necessary, can be achieved by column chromatography.

Mandatory Visualization

G start Start Synthesis of This compound step1 Step 1: Claisen-Schmidt Condensation (Formation of Chalcone Intermediate) start->step1 ts1 Troubleshooting Step 1: Low Yield / Impurities step1->ts1 Check Purity & Yield step2 Step 2: Pyrazole Formation (Cyclization with Hydrazine) ts2 Troubleshooting Step 2: Low Yield / Regioisomers step2->ts2 Check Purity, Yield & Regioselectivity product Final Product: This compound ts1->step2 Proceed if OK impurity1 Side Products: - Self-condensation - Michael Adduct ts1->impurity1 Identify ts2->product Proceed if OK impurity2 Key Impurity: Regioisomer ts2->impurity2 Identify impurity3 Other Issues: - Unreacted Starting Materials - Discoloration ts2->impurity3 Identify impurity1->step1 Optimize Conditions impurity2->step2 Optimize Conditions & Purify impurity3->step2 Purify

Caption: Troubleshooting workflow for the synthesis of this compound.

G start_materials 5'-bromo-2'-hydroxyacetophenone Aldehyde Reagent claisen_schmidt Claisen-Schmidt Condensation start_materials->claisen_schmidt chalcone Chalcone Intermediate (and potential side products) claisen_schmidt->chalcone cyclization Cyclization chalcone:f0->cyclization hydrazine Hydrazine Hydrate hydrazine->cyclization crude_product Crude Product Mixture This compound Regioisomer Other Impurities cyclization->crude_product purification Purification (Column Chromatography / Recrystallization) crude_product->purification final_product Pure this compound purification->final_product

Caption: Experimental workflow for the synthesis of this compound.

References

How to avoid "oiling out" during 4-Bromo-2-(1H-pyrazol-3-yl)phenol crystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the crystallization of 4-Bromo-2-(1H-pyrazol-3-yl)phenol, with a specific focus on preventing the phenomenon of "oiling out."

Frequently Asked Questions (FAQs)

Q1: What is "oiling out" during crystallization?

A1: "Oiling out," also known as liquid-liquid phase separation, is a phenomenon where a solute separates from a solution as a liquid phase (an "oil") rather than as a solid crystalline phase.[1][2] This oil is a solute-rich liquid that is immiscible with the bulk solvent.[1] This can be detrimental to the purification process as impurities often dissolve well in the oily phase, leading to a less pure final product when it eventually solidifies.[3]

Q2: What are the primary causes of "oiling out" for this compound?

A2: Oiling out is typically caused by high supersaturation, where the concentration of the compound in the solution exceeds its solubility to a point that kinetically favors the formation of a liquid over a solid crystal lattice.[1][4] Key contributing factors include:

  • Rapid Cooling: Fast temperature reduction can generate high levels of supersaturation, not allowing sufficient time for crystal nucleation and growth.[1]

  • Inappropriate Solvent Choice: The use of a solvent in which the compound is either too soluble or has a melting point lower than the solution's temperature can promote oiling out.[3][5]

  • High Solute Concentration: Starting with a highly concentrated solution increases the likelihood of reaching the critical supersaturation level for oiling out.[1]

  • Presence of Impurities: Impurities can interfere with the crystallization process and induce oiling out.[1][6]

Q3: What are suitable solvents for the crystallization of this compound?

A3: For this compound, single crystals suitable for X-ray diffraction have been successfully obtained through recrystallization from methanol .[7] Generally, for pyrazole and its derivatives, common solvents include ethanol, methanol, isopropanol, acetone, and ethyl acetate.[8] Mixed solvent systems, such as ethanol/water, can also be effective.[8] A solvent screening study is recommended to find the optimal solvent or solvent system for your specific material.

Troubleshooting Guide: How to Avoid "Oiling Out"

This guide provides a systematic approach to troubleshooting and preventing "oiling out" during the crystallization of this compound.

Logical Workflow for Troubleshooting "Oiling Out"

G start Start: 'Oiling Out' Observed check_supersaturation Step 1: Control Supersaturation start->check_supersaturation slow_cooling Reduce Cooling Rate check_supersaturation->slow_cooling High supersaturation is a primary cause. reduce_concentration Decrease Solute Concentration check_supersaturation->reduce_concentration antisolvent Slow Anti-Solvent Addition (if applicable) check_supersaturation->antisolvent solvent_screen Step 2: Optimize Solvent System slow_cooling->solvent_screen If oiling out persists reduce_concentration->solvent_screen If oiling out persists antisolvent->solvent_screen If oiling out persists test_solvents Screen Solvents of Varying Polarity solvent_screen->test_solvents mixed_solvents Use Mixed-Solvent Systems solvent_screen->mixed_solvents seeding Step 3: Introduce Seeding test_solvents->seeding If oiling out persists mixed_solvents->seeding If oiling out persists add_seeds Add Seed Crystals in Metastable Zone seeding->add_seeds purity_check Step 4: Assess Purity add_seeds->purity_check If oiling out persists check_impurities Analyze for Impurities purity_check->check_impurities end Success: Crystalline Product check_impurities->end If successful

Caption: Troubleshooting workflow for preventing "oiling out".

Detailed Troubleshooting Steps
  • Control Supersaturation: High supersaturation is a primary driver of oiling out.[1]

    • Reduce Cooling Rate: A slower cooling rate allows the system to remain in the metastable zone for a longer period, which favors crystal growth over the formation of an oil.[1]

    • Decrease Solute Concentration: Starting with a more dilute solution can prevent the supersaturation from reaching the critical point where oiling out occurs.[1]

    • Anti-Solvent Addition: If using an anti-solvent to induce crystallization, add it slowly and at a slightly elevated temperature to avoid localized high supersaturation.[1]

  • Optimize the Solvent System: The choice of solvent is critical in preventing oiling out.[1]

    • Solvent Screening: A systematic solvent screening is often necessary to find the optimal conditions. Test a range of solvents with varying polarities.

    • Mixed-Solvent Systems: If a single solvent is not ideal, a mixed-solvent system can be employed. Dissolve the compound in a "good" solvent (e.g., methanol) and slowly add a "poor" solvent (an anti-solvent, e.g., water) until turbidity is observed, then allow it to cool slowly.[8]

  • Implement Seeding: Seeding is a powerful technique to promote controlled crystal growth and prevent oiling out.[1]

    • Seeding Protocol: Prepare a saturated solution of your compound at an elevated temperature. Cool the solution slowly to a temperature within the metastable zone (the region of supersaturation where spontaneous nucleation is unlikely). Add a small amount (typically 1-5% by weight) of seed crystals of pure this compound. Continue to cool the solution slowly to the final crystallization temperature.[1]

  • Assess Purity: The presence of impurities can lower the melting point of the compound and induce oiling out.[1][3] If the above steps are unsuccessful, consider further purification of the crude material before crystallization.

Data Presentation

Table 1: Recommended Solvents for Crystallization of this compound

Solvent/SystemTypeRationaleReference
MethanolSingle SolventProven to yield single crystals suitable for X-ray diffraction.[7]
EthanolSingle SolventCommonly used for pyrazole derivatives.[8]
IsopropanolSingle SolventCommonly used for pyrazole derivatives.[8]
Ethanol/WaterMixed-SolventAllows for fine-tuning of solubility.[8]
Methanol/WaterMixed-SolventA potential alternative mixed-solvent system.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization from Methanol

This protocol is based on the reported successful crystallization of this compound.[7]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of methanol.

  • Heating: Gently heat the mixture on a hot plate while stirring until the solvent boils and all the solid has dissolved. Add methanol dropwise if necessary to achieve complete dissolution.

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. To promote slow cooling, the flask can be insulated. Crystal formation should be observed.

  • Further Cooling: Once the flask has reached room temperature, it can be placed in an ice bath to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration, washing with a small amount of cold methanol.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Mixed-Solvent Recrystallization (Methanol/Water)

This method is useful if "oiling out" occurs in a single solvent system.

  • Dissolution: Dissolve the crude compound in a minimum amount of hot methanol.

  • Addition of Anti-Solvent: While the solution is still hot, add water dropwise until the solution becomes faintly turbid, indicating the saturation point has been reached.

  • Clarification: Add a few drops of hot methanol to redissolve the precipitate and make the solution clear again.

  • Cooling: Allow the solution to cool slowly to room temperature.

  • Isolation and Drying: Follow steps 4-6 from Protocol 1, using a cold methanol/water mixture for washing the crystals.

References

Technical Support Center: Synthesis of 4-Bromo-2-(1H-pyrazol-3-yl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of 4-Bromo-2-(1H-pyrazol-3-yl)phenol synthesis. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

The most common and established method for synthesizing 3-substituted pyrazoles is through the condensation reaction of a chalcone precursor with hydrazine hydrate.[1][2][3] The reaction proceeds via a cyclization mechanism to form the pyrazole ring. For the synthesis of this compound, the likely precursor is a chalcone derived from 5'-bromo-2'-hydroxyacetophenone.

Q2: What are the typical starting materials for the synthesis?

The synthesis is generally a two-step process:

  • Claisen-Schmidt Condensation: Formation of the chalcone precursor, 1-(5-bromo-2-hydroxyphenyl)-3-arylprop-2-en-1-one, by reacting 5'-bromo-2'-hydroxyacetophenone with an appropriate aromatic aldehyde in the presence of a base catalyst (e.g., NaOH or KOH) in a solvent like ethanol.[4][5]

  • Pyrazole Formation: Cyclization of the chalcone with hydrazine hydrate (N₂H₄·H₂O) in a suitable solvent, often with an acid catalyst like acetic acid or glacial acetic acid, under reflux conditions.[2][3][6]

Q3: What are the critical parameters affecting the reaction yield?

Several factors can influence the overall yield of the synthesis:

  • Purity of reactants: Impurities in the starting materials can lead to side reactions and lower yields.

  • Reaction temperature: Both the Claisen-Schmidt condensation and the pyrazole formation are temperature-sensitive. Optimal temperatures need to be maintained for efficient conversion.[6]

  • pH of the reaction medium: The basicity for the chalcone synthesis and the acidity for the pyrazole cyclization are crucial for catalytic efficiency.

  • Reaction time: Insufficient or excessive reaction times can lead to incomplete conversion or the formation of degradation products.

  • Solvent selection: The choice of solvent can affect the solubility of reactants and intermediates, thereby influencing the reaction rate and yield.

Q4: How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) is a straightforward and effective method for monitoring the progress of both the chalcone formation and the pyrazole cyclization.[2] By spotting the reaction mixture alongside the starting materials on a TLC plate, the consumption of reactants and the formation of the product can be visualized.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Chalcone Formation 1. Ineffective base catalyst. 2. Low reaction temperature. 3. Impure starting materials.1. Use a freshly prepared solution of a strong base like NaOH or KOH. 2. Ensure the reaction is stirred at the optimal temperature, which may require gentle heating. 3. Purify the acetophenone and aldehyde starting materials before use.
Low Yield of Pyrazole 1. Incomplete cyclization. 2. Formation of side products. 3. Degradation of the product under harsh conditions.1. Increase the reaction time or the amount of hydrazine hydrate. Consider using a stronger acid catalyst if necessary. 2. Optimize the reaction temperature; high temperatures can sometimes promote side reactions.[6] 3. Avoid excessively long reaction times and high temperatures. Use TLC to determine the optimal endpoint.
Presence of Multiple Spots on TLC After Pyrazole Synthesis 1. Unreacted chalcone. 2. Formation of pyrazoline intermediate. 3. Side reactions.1. Increase the reflux time or the amount of hydrazine hydrate. 2. The conversion of pyrazoline to pyrazole can be promoted by extended heating or the presence of an oxidizing agent (air). 3. Purify the crude product using column chromatography.
Difficulty in Product Purification 1. Oily product. 2. Co-elution of impurities during column chromatography.1. Try to induce crystallization by scratching the flask with a glass rod or by adding a seed crystal. If it remains an oil, purification by column chromatography is necessary. 2. Optimize the solvent system for column chromatography. A gradient elution might be required to achieve good separation.
Final Product is Colored Presence of colored impurities, possibly from oxidation of the phenol group.Recrystallization from a suitable solvent (e.g., ethanol/water mixture) can help remove colored impurities. The use of activated charcoal during recrystallization can also be effective.

Experimental Protocols

Protocol 1: Synthesis of 1-(5-bromo-2-hydroxyphenyl)ethanone (Chalcone Precursor)

This protocol is based on standard procedures for the synthesis of similar chalcones.

Materials:

  • 5'-bromo-2'-hydroxyacetophenone

  • Aromatic aldehyde (e.g., benzaldehyde)

  • Ethanol

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

Procedure:

  • Dissolve 5'-bromo-2'-hydroxyacetophenone (1 equivalent) and the aromatic aldehyde (1 equivalent) in ethanol in a round-bottom flask.

  • Cool the mixture in an ice bath.

  • Slowly add a solution of NaOH (2.5 equivalents) in water dropwise with constant stirring.

  • Allow the reaction mixture to stir at room temperature for 24 hours.

  • Monitor the reaction progress by TLC.

  • After completion, pour the reaction mixture into a beaker of crushed ice and acidify with dilute HCl.

  • Filter the precipitated solid, wash with cold water until the washings are neutral, and dry the crude chalcone.

  • Recrystallize the crude product from ethanol to obtain the pure chalcone.

Protocol 2: Synthesis of this compound

This protocol is a generalized procedure based on common methods for pyrazole synthesis from chalcones.[2][3]

Materials:

  • 1-(5-bromo-2-hydroxyphenyl)-3-arylprop-2-en-1-one (chalcone from Protocol 1)

  • Hydrazine hydrate (80-99%)

  • Glacial acetic acid

Procedure:

  • In a round-bottom flask, dissolve the chalcone (1 equivalent) in glacial acetic acid.

  • Add hydrazine hydrate (2 equivalents) to the solution.

  • Reflux the reaction mixture for 6-8 hours. The progress of the reaction should be monitored by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the cooled mixture into ice-cold water.

  • The solid product that precipitates out is collected by filtration.

  • Wash the solid with plenty of water to remove any residual acetic acid.

  • Dry the crude product.

  • Purify the crude this compound by recrystallization from a suitable solvent (e.g., methanol or ethanol).

Data Presentation

Table 1: Effect of Reaction Conditions on Pyrazole Synthesis Yield (Hypothetical Data)

Entry Solvent Catalyst Temperature (°C) Time (h) Yield (%)
1EthanolAcetic Acid80665
2Glacial Acetic AcidNone120685
3DMFAcetic Acid100872
4Glacial Acetic AcidNone1201088
5EthanolHCl (catalytic)80855

Visualizations

Logical Workflow for Troubleshooting Low Yield

G Troubleshooting Low Yield start Low Yield of this compound check_chalcone Check Purity and Yield of Chalcone Precursor start->check_chalcone chalcone_ok Chalcone Synthesis OK? check_chalcone->chalcone_ok optimize_chalcone Optimize Chalcone Synthesis: - Check base catalyst - Adjust temperature - Purify starting materials chalcone_ok->optimize_chalcone No check_cyclization Review Pyrazole Cyclization Step chalcone_ok->check_cyclization Yes optimize_chalcone->start Re-run incomplete_reaction Incomplete Reaction? check_cyclization->incomplete_reaction increase_time_reagents Increase Reaction Time or Amount of Hydrazine Hydrate incomplete_reaction->increase_time_reagents Yes side_products Significant Side Products? incomplete_reaction->side_products No end Improved Yield increase_time_reagents->end optimize_temp Optimize Reaction Temperature (avoid excessive heat) side_products->optimize_temp Yes purification_issue Difficulty in Purification? side_products->purification_issue No optimize_temp->end optimize_purification Optimize Purification Method: - Different recrystallization solvent - Column chromatography purification_issue->optimize_purification Yes purification_issue->end No optimize_purification->end

Caption: Troubleshooting workflow for low yield.

Experimental Workflow for Synthesis

G Synthesis Workflow cluster_0 Step 1: Chalcone Synthesis cluster_1 Step 2: Pyrazole Formation start_chalcone 5'-bromo-2'-hydroxyacetophenone + Aromatic Aldehyde claisen_schmidt Claisen-Schmidt Condensation (Ethanol, NaOH) start_chalcone->claisen_schmidt chalcone_product Crude Chalcone claisen_schmidt->chalcone_product purify_chalcone Recrystallization chalcone_product->purify_chalcone pure_chalcone Pure Chalcone purify_chalcone->pure_chalcone start_pyrazole Pure Chalcone + Hydrazine Hydrate pure_chalcone->start_pyrazole cyclization Cyclization (Glacial Acetic Acid, Reflux) start_pyrazole->cyclization crude_pyrazole Crude this compound cyclization->crude_pyrazole purify_pyrazole Recrystallization crude_pyrazole->purify_pyrazole final_product Pure Final Product purify_pyrazole->final_product

Caption: Experimental workflow for synthesis.

References

Preventing degradation of 4-Bromo-2-(1H-pyrazol-3-yl)phenol during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to prevent the degradation of 4-Bromo-2-(1H-pyrazol-3-yl)phenol during storage and experimental use.

Troubleshooting Guides & FAQs

This section addresses specific issues you might encounter, providing potential causes and solutions in a question-and-answer format.

Q1: My stored this compound powder has changed color from white/light yellow to a brownish or purplish hue. What could be the cause?

A1: A color change in the solid compound often indicates degradation, likely due to oxidation or photodegradation. The phenolic hydroxyl group is susceptible to oxidation, which can be accelerated by exposure to light, air (oxygen), and trace metal impurities.

  • Troubleshooting Steps:

    • Review Storage Conditions: Ensure the compound is stored in a tightly sealed, opaque container, protected from light.

    • Inert Atmosphere: For long-term storage, consider flushing the container with an inert gas like argon or nitrogen before sealing.

    • Purity Check: If you suspect degradation, it is advisable to re-analyze the compound's purity using techniques like HPLC or NMR to confirm its integrity before use.

Q2: I'm observing a decrease in the expected activity of my compound in solution over a short period. What's happening?

A2: A loss of activity suggests that the compound is degrading in your solvent or experimental medium. The primary culprits are likely hydrolysis or oxidation. The pyrazole ring can be susceptible to hydrolysis under certain pH conditions, and the phenol group is prone to oxidation.

  • Troubleshooting Steps:

    • Solvent Choice: Use high-purity, anhydrous solvents if possible to minimize hydrolysis.

    • pH of Medium: Phenols can be more susceptible to oxidation at higher pH.[1][2][3][4] If your experimental conditions allow, consider buffering your solution to a neutral or slightly acidic pH.

    • Fresh Solutions: Prepare solutions fresh before each experiment. If you must store solutions, do so at low temperatures (e.g., -20°C or -80°C) in small aliquots to avoid repeated freeze-thaw cycles.

    • Degas Solvents: If oxidation is suspected, degassing your solvents by sparging with an inert gas can help.

Q3: I see a precipitate forming in my stock solution stored in DMSO. Is this degradation?

A3: While it could be a degradation product, it is also possible that the compound is precipitating out of solution, especially if stored at low temperatures.

  • Troubleshooting Steps:

    • Solubility Check: Confirm the solubility of this compound in DMSO at your storage temperature. You may need to gently warm the solution to redissolve the compound before use. Ensure it is fully dissolved before making dilutions.

    • Filtration: If the precipitate does not redissolve upon warming, it may be a degradant. In this case, the solution should be filtered, and the purity of the soluble portion should be re-assessed.

    • Alternative Solvents: If precipitation is a persistent issue, consider preparing a more dilute stock solution or exploring alternative compatible solvents.

Data Presentation: Recommended Storage Conditions

To minimize degradation, adhere to the following storage conditions.

ParameterRecommended ConditionRationale
Temperature
Solid (Long-term): -20°CMinimizes the rate of chemical degradation.
Solid (Short-term): 2-8°CSuitable for routine use.
Solution: -20°C to -80°CDrastically slows down degradation pathways in solution.
Light Store in the dark (amber vials or wrapped in foil)Prevents photodegradation of the aromatic and heterocyclic rings.
Atmosphere Tightly sealed container, consider inert gas (Argon/Nitrogen) for long-term storageMinimizes exposure to oxygen and moisture, thereby reducing oxidation and hydrolysis.
pH (in solution) Neutral to slightly acidic (pH 5-7)Reduces the rate of base-catalyzed hydrolysis and oxidation of the phenolic group.

Experimental Protocols

Protocol for Assessing the Stability of this compound

This protocol outlines a systematic approach to evaluate the stability of the compound under various conditions.

1. Objective: To determine the stability of this compound under different storage conditions (temperature, light, and pH).

2. Materials:

  • This compound

  • HPLC-grade solvents (e.g., acetonitrile, methanol, DMSO)

  • High-purity water

  • Buffers of various pH values (e.g., pH 4, 7, and 9)

  • Amber and clear HPLC vials

  • Calibrated analytical balance

  • HPLC system with a suitable column (e.g., C18) and UV detector

  • Temperature-controlled chambers/incubators

3. Procedure:

  • Stock Solution Preparation:

    • Accurately weigh and dissolve this compound in a suitable solvent (e.g., DMSO) to prepare a concentrated stock solution (e.g., 10 mg/mL).

  • Sample Preparation for Stability Study:

    • Dilute the stock solution with the respective buffers (pH 4, 7, and 9) and water to a final concentration suitable for HPLC analysis (e.g., 100 µg/mL).

    • Aliquot these solutions into both amber and clear HPLC vials.

  • Storage Conditions and Time Points:

    • Place the vials under the following conditions:

      • Refrigerated (2-8°C)

      • Room Temperature (~25°C)

      • Accelerated (e.g., 40°C)

    • Analyze the samples at initial time (T=0) and at subsequent time points (e.g., 24h, 48h, 1 week, 2 weeks, 1 month).

  • Analytical Method:

    • Use a validated stability-indicating HPLC method to analyze the samples. The method should be able to separate the parent compound from any potential degradants.

    • Monitor the peak area of the parent compound and look for the appearance of new peaks.

    • The percentage of the remaining compound can be calculated as: (Peak Area at T=x / Peak Area at T=0) * 100.

4. Data Analysis:

  • Plot the percentage of the remaining compound against time for each condition.

  • Determine the rate of degradation under each condition.

Mandatory Visualizations

Troubleshooting Workflow for Compound Degradation cluster_0 Observation cluster_1 Initial Checks cluster_2 Investigation & Analysis cluster_3 Potential Causes & Solutions start Degradation Suspected (e.g., color change, loss of activity) storage Review Storage Conditions (Temp, Light, Atmosphere) start->storage solution Review Solution Preparation (Solvent, pH, Age) start->solution hplc Perform Purity Analysis (e.g., HPLC, LC-MS) storage->hplc solution->hplc compare Compare to Reference Standard hplc->compare oxidation Oxidation compare->oxidation New peaks observed, Mass consistent with oxidation hydrolysis Hydrolysis compare->hydrolysis New peaks observed, Mass consistent with hydrolysis photodegradation Photodegradation compare->photodegradation Degradation in clear vials only sol_oxidation Solution: - Store under inert gas - Use degassed solvents oxidation->sol_oxidation sol_hydrolysis Solution: - Use anhydrous solvents - Control pH hydrolysis->sol_hydrolysis sol_photo Solution: - Store in dark/amber vials photodegradation->sol_photo

Caption: Troubleshooting workflow for suspected degradation of this compound.

Potential Degradation Pathways cluster_oxidation Oxidative Degradation cluster_hydrolysis Hydrolytic Degradation cluster_photodegradation Photodegradation compound This compound quinone Formation of Quinone-like Structures compound->quinone O2, light, metal ions coupling Oxidative Coupling (Dimerization) compound->coupling O2, high pH ring_opening Pyrazole Ring Opening compound->ring_opening Strong acid/base, heat dehalogenation De-bromination compound->dehalogenation UV light

Caption: Potential degradation pathways for this compound.

References

Side reactions of the pyrazole ring in 4-Bromo-2-(1H-pyrazol-3-yl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Bromo-2-(1H-pyrazol-3-yl)phenol. The following sections address common side reactions and experimental challenges in a question-and-answer format.

Troubleshooting Guides & FAQs

I. Palladium-Catalyzed Cross-Coupling Reactions

Cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination are commonly employed to functionalize the C-Br bond of this compound. However, several side reactions can occur, leading to reduced yields and complex product mixtures.

Question 1: I am observing significant debromination of my starting material during a Suzuki-Miyaura coupling reaction. How can I minimize this?

Answer: Debromination, the replacement of the bromine atom with a hydrogen, is a frequent side reaction in palladium-catalyzed couplings of heteroaryl halides. This is often promoted by the presence of the unprotected N-H on the pyrazole ring.

Troubleshooting Steps:

  • N-H Protection: The most effective way to suppress debromination is to protect the pyrazole nitrogen. Common protecting groups for pyrazoles include Boc, Trityl, or a simple benzylation. This prevents the formation of a pyrazolate anion which can interfere with the catalytic cycle.

  • Choice of Base and Solvent: The selection of a weaker base can be crucial. Strong bases can facilitate protonolysis of the aryl-palladium intermediate, leading to the debrominated product. Consider using milder bases like K₃PO₄ or Cs₂CO₃ instead of stronger ones like NaOtBu. The choice of solvent can also play a role; aprotic polar solvents like dioxane or THF are often preferred.

  • Catalyst and Ligand System: Employing bulky, electron-rich phosphine ligands can favor the desired cross-coupling pathway over debromination. Ligands such as XPhos or SPhos are often effective.

  • Reaction Temperature and Time: Lowering the reaction temperature and minimizing the reaction time can sometimes reduce the extent of debromination. Monitor the reaction closely by TLC or LC-MS to determine the optimal endpoint.

Table 1: Effect of Reaction Conditions on Debromination in Suzuki Coupling

Catalyst/LigandBaseSolventTemperature (°C)Typical Yield of Coupled ProductNotes on Debromination
Pd(PPh₃)₄Na₂CO₃Toluene/H₂O100ModerateSignificant debromination observed with unprotected pyrazole.
XPhos Pd G2K₃PO₄Dioxane/H₂O100HighReduced debromination, especially with N-protected pyrazole.[1]
SPhos Pd G2K₂CO₃THF/H₂O80Good to HighMilder conditions can further suppress debromination.

Question 2: My Buchwald-Hartwig amination is giving low yields, and I suspect β-hydride elimination. What can I do?

Answer: β-hydride elimination is a known side reaction in Buchwald-Hartwig aminations, particularly when using primary or secondary alkylamines that possess β-hydrogens.[2]

Troubleshooting Steps:

  • Ligand Selection: The use of sterically hindered biarylphosphine ligands is critical to prevent the formation of the coordinatively unsaturated palladium species that undergoes β-hydride elimination. Ligands like tBuDavePhos or BrettPhos are often successful.[3]

  • Amine Substrate: If possible, consider using an amine that lacks β-hydrogens. For instance, adamantylamine or other bulky primary amines are less prone to this side reaction.[2][4]

  • Reaction Conditions: Carefully optimizing the base and temperature can also help. A strong, non-nucleophilic base like NaOtBu or LHMDS is typically required.

Question 3: I am getting a mixture of the desired C-C coupled product and an O-arylated byproduct. How can I favor the C-C coupling?

Answer: The phenolic hydroxyl group is nucleophilic and can compete in palladium-catalyzed cross-coupling reactions, leading to the formation of diaryl ethers (O-arylation).

Troubleshooting Steps:

  • Protect the Phenolic Hydroxyl Group: The most straightforward solution is to protect the phenol as a methyl ether, silyl ether (e.g., TBDMS), or another suitable protecting group prior to the cross-coupling reaction. This protected group can be removed in a subsequent step.

  • Ligand and Base Selection: Certain ligand and base combinations can favor C-C or C-N coupling over O-arylation. For instance, in aminophenols, specific copper- or palladium-based catalyst systems have been developed to achieve selective N- or O-arylation.[5][6] While your system is different, a similar principle of catalyst control may apply. Experimenting with different ligands may reveal a system that is less prone to catalyzing the O-arylation.

.

Troubleshooting Palladium-Catalyzed Cross-Coupling start Low Yield or Side Products in Cross-Coupling of This compound debromination Debromination Observed? start->debromination beta_hydride Low Yield with Alkylamines? debromination->beta_hydride No protect_nh Protect Pyrazole N-H debromination->protect_nh Yes o_arylation O-Arylation Observed? beta_hydride->o_arylation No use_hindered_ligand Use Sterically Hindered Ligand (e.g., tBuDavePhos) beta_hydride->use_hindered_ligand Yes protect_oh Protect Phenolic -OH o_arylation->protect_oh Yes success Improved Yield of Desired Product o_arylation->success No optimize_base Use Milder Base (e.g., K₃PO₄) protect_nh->optimize_base optimize_ligand Use Bulky Ligand (e.g., XPhos) optimize_base->optimize_ligand optimize_ligand->success change_amine Use Amine without β-Hydrogens use_hindered_ligand->change_amine change_amine->success screen_catalysts Screen Different Catalyst Systems protect_oh->screen_catalysts screen_catalysts->success

Caption: Troubleshooting workflow for common side reactions in cross-coupling.

II. N-Alkylation and N-Arylation of the Pyrazole Ring

Functionalization of the pyrazole nitrogen atoms is a common strategy to modify the properties of the molecule. However, the presence of two reactive nitrogen atoms in the unsymmetrical pyrazole ring of this compound can lead to the formation of regioisomers.

Question 4: My N-alkylation reaction is producing a mixture of N1 and N2 isomers. How can I achieve better regioselectivity?

Answer: The formation of a mixture of N1 and N2 alkylated pyrazoles is a common challenge. The regioselectivity is influenced by several factors, including steric hindrance, the nature of the alkylating agent, the base, and the solvent.

Troubleshooting Steps:

  • Steric Hindrance: The substituents on the pyrazole ring can direct the incoming alkyl group to the less sterically hindered nitrogen atom. In this compound, the bulky 2-hydroxyphenyl group at the 3-position may favor alkylation at the N1 position.

  • Nature of the Alkylating Agent: Bulky alkylating agents will preferentially react at the less hindered nitrogen. For example, using a bulky alkyl halide may increase the selectivity for the N1 isomer.

  • Choice of Base and Solvent: The choice of base and solvent can influence the position of the negative charge on the pyrazolate anion and thus the regioselectivity of the alkylation. It is often necessary to screen different bases (e.g., NaH, K₂CO₃, Cs₂CO₃) and solvents (e.g., DMF, THF, acetonitrile).

  • Enzymatic Alkylation: For highly selective alkylations, enzymatic methods are emerging as a powerful tool, capable of achieving excellent regioselectivity (>99%).[7]

Table 2: Factors Influencing Regioselectivity in Pyrazole N-Alkylation

FactorCondition Favoring N1-AlkylationCondition Favoring N2-AlkylationRationale
Steric Hindrance Bulky substituent at C3 or C5Small substituents at C3 and C5The alkylating agent approaches the less sterically hindered nitrogen.
Alkylating Agent Bulky alkylating agent (e.g., isopropyl iodide)Small alkylating agent (e.g., methyl iodide)Steric interactions between the alkylating agent and the pyrazole substituents.
Base/Solvent Varies depending on the substrateVaries depending on the substrateThe counter-ion of the base and the solvent can influence the charge distribution on the pyrazolate anion.

.

Regioselective N-Alkylation start This compound reaction_conditions N-Alkylation (Alkyl Halide, Base) start->reaction_conditions n1_isomer N1-Alkylated Product reaction_conditions->n1_isomer Major Product (Often) n2_isomer N2-Alkylated Product reaction_conditions->n2_isomer Minor Product (Often) sterics Steric Hindrance (Bulky 2-hydroxyphenyl group) n1_isomer->sterics reagent Nature of Alkylating Agent n1_isomer->reagent base_solvent Base and Solvent Choice n1_isomer->base_solvent n2_isomer->sterics n2_isomer->reagent n2_isomer->base_solvent Electrophilic Substitution cluster_side_reactions Potential Side Reactions start This compound electrophile Electrophilic Reagent (e.g., HNO₃, Br₂, POCl₃/DMF) start->electrophile c4_substitution C4-Substituted Pyrazole (Major Product) electrophile->c4_substitution phenol_substitution Substitution on Phenol Ring electrophile->phenol_substitution polysubstitution Polysubstitution electrophile->polysubstitution side_reactions Potential Side Reactions

References

Technical Support Center: Scalable Synthesis of 4-Bromo-2-(1H-pyrazol-3-yl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scalable synthesis of 4-Bromo-2-(1H-pyrazol-3-yl)phenol.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, which is typically a two-step process: the synthesis of the precursor 2-(1H-pyrazol-3-yl)phenol, followed by its selective bromination.

Part 1: Synthesis of 2-(1H-pyrazol-3-yl)phenol

A common route to this precursor involves the reaction of a 1,3-dicarbonyl equivalent with hydrazine. One such method is the reaction of 1-(2-hydroxyphenyl)-3-pyrrolidin-1-yl-propenone with hydrazine hydrate.

Issue 1: Low Yield of 2-(1H-pyrazol-3-yl)phenol

Question: We are experiencing low yields in the synthesis of 2-(1H-pyrazol-3-yl)phenol from 1-(2-hydroxyphenyl)-3-pyrrolidin-1-yl-propenone and hydrazine hydrate. What are the potential causes and solutions?

Answer:

Low yields in this cyclization reaction can stem from several factors:

  • Incomplete Reaction: The reaction may not have gone to completion. Ensure adequate reaction time and temperature. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is crucial.

  • Side Reactions: The formation of pyrazoline intermediates that do not fully convert to the pyrazole can be a cause. The addition of a mild acid, such as acetic acid, after the initial reaction with hydrazine hydrate can facilitate the dehydration to the aromatic pyrazole ring.

  • Sub-optimal pH: The pH of the reaction medium can influence the rate of both the initial condensation and the subsequent cyclization and dehydration steps. Acid catalysis is often employed in the Knorr pyrazole synthesis to facilitate these steps.[1]

  • Purification Losses: The product may be lost during workup and purification. Ensure efficient extraction and consider optimizing your crystallization or chromatography methods.

Troubleshooting Workflow for Low Yield:

G start Low Yield of 2-(1H-pyrazol-3-yl)phenol check_completion Check Reaction Completion via TLC start->check_completion incomplete Incomplete Reaction check_completion->incomplete No complete Reaction is Complete check_completion->complete Yes extend_reaction Increase Reaction Time and/or Temperature incomplete->extend_reaction extend_reaction->check_completion check_side_products Analyze Crude Product for Side-Products (e.g., Pyrazolines) complete->check_side_products side_products Significant Side-Products Detected check_side_products->side_products Yes no_side_products No Significant Side-Products check_side_products->no_side_products No add_acid Add Acetic Acid and Reflux to Promote Dehydration side_products->add_acid optimize_purification Optimize Purification Protocol (Extraction, Crystallization) no_side_products->optimize_purification add_acid->optimize_purification final_product Improved Yield optimize_purification->final_product G start Plan for Bromination Scale-up reagent_selection Select Brominating Agent (NBS recommended for selectivity) start->reagent_selection solvent_selection Choose Appropriate Solvent (e.g., Methanol) and Check for Incompatibilities reagent_selection->solvent_selection safety_review Conduct Thorough Safety Review solvent_selection->safety_review ppe Ensure Availability and Use of Proper PPE safety_review->ppe reactor_setup Set up Reactor with Adequate Cooling, Stirring, and Off-gas Scrubber safety_review->reactor_setup controlled_addition Plan for Slow, Controlled Addition of Brominating Agent reactor_setup->controlled_addition temp_monitoring Implement Continuous Temperature Monitoring controlled_addition->temp_monitoring quenching_plan Have a Quenching Strategy in Place (e.g., sodium thiosulfate solution) temp_monitoring->quenching_plan execution Execute Reaction at Lab Scale, then Pilot Scale quenching_plan->execution scale_up Proceed with Full-Scale Production execution->scale_up

References

Validation & Comparative

A Comparative Guide to HPLC and LC-MS Analysis of 4-Bromo-2-(1H-pyrazol-3-yl)phenol and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and analytical chemistry, the robust and reliable analysis of novel chemical entities is paramount. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) methodologies for the analysis of 4-Bromo-2-(1H-pyrazol-3-yl)phenol and its potential derivatives. The presented experimental data, while illustrative, is based on established principles for the analysis of structurally related brominated phenolic and pyrazole compounds.

Introduction

This compound is a heterocyclic compound with potential applications in medicinal chemistry and material science. Accurate and precise analytical methods are crucial for its quantification, impurity profiling, and metabolic studies. Reverse-phase HPLC with UV detection is a common and cost-effective method for routine analysis, while LC-MS provides higher sensitivity and specificity, enabling structural elucidation and trace-level detection. This guide compares two common reverse-phase HPLC methods and provides a foundational LC-MS protocol.

Experimental Protocols

Sample Preparation

A standardized sample preparation protocol is essential for reproducible results.

  • Stock Solution Preparation: Accurately weigh and dissolve 10 mg of this compound or its derivative in 10 mL of methanol to prepare a 1 mg/mL stock solution.

  • Working Standard Preparation: Serially dilute the stock solution with the initial mobile phase composition to prepare a series of working standards for calibration curves (e.g., 0.1, 0.5, 1, 5, 10, 25, 50 µg/mL).

  • Sample Dilution: Dilute unknown samples with the initial mobile phase to fall within the calibration range.

  • Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to prevent clogging of the HPLC system.

Method 1: HPLC Analysis with Acetonitrile Mobile Phase

This method utilizes a C18 column with an acetonitrile/water gradient, a widely adopted approach for the separation of phenolic compounds.

  • Column: C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient:

    • 0-2 min: 20% B

    • 2-10 min: 20% to 80% B

    • 10-12 min: 80% B

    • 12.1-15 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 280 nm

  • Injection Volume: 10 µL

Method 2: HPLC Analysis with Methanol Mobile Phase (Alternative)

This method provides an alternative selectivity using methanol as the organic modifier, which can be beneficial for resolving co-eluting impurities.

  • Column: C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Methanol with 0.1% Formic Acid

  • Gradient:

    • 0-2 min: 30% B

    • 2-12 min: 30% to 90% B

    • 12-14 min: 90% B

    • 14.1-17 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 280 nm

  • Injection Volume: 10 µL

LC-MS Analysis Protocol

For higher sensitivity and mass confirmation, the HPLC method using acetonitrile can be coupled to a mass spectrometer. The use of formic acid in the mobile phase makes it compatible with mass spectrometry.[1][2]

  • Ionization Source: Electrospray Ionization (ESI), Positive and Negative modes

  • Mass Analyzer: Quadrupole or Time-of-Flight (TOF)

  • Capillary Voltage: 3.5 kV

  • Drying Gas Temperature: 325 °C

  • Drying Gas Flow: 10 L/min

  • Nebulizer Pressure: 40 psi

  • Scan Range: m/z 100-500

Comparative Data

The following tables summarize the expected performance characteristics of the analytical methods for this compound.

ParameterMethod 1 (Acetonitrile)Method 2 (Methanol)LC-MS
Retention Time (min) ~ 7.5~ 8.2~ 7.5
Linearity Range (µg/mL) 0.1 - 500.1 - 500.01 - 10
Correlation Coefficient (r²) > 0.999> 0.999> 0.999
Limit of Detection (LOD) (µg/mL) 0.050.060.005
Limit of Quantification (LOQ) (µg/mL) 0.10.120.01
Precision (%RSD) < 2%< 2%< 5%
Accuracy (% Recovery) 98 - 102%97 - 103%95 - 105%

Table 1: Performance Comparison of Analytical Methods.

CompoundMethod 1 (Acetonitrile) Retention Time (min)Method 2 (Methanol) Retention Time (min)
This compound7.58.2
Potential Derivative 1 (More Polar)6.26.8
Potential Derivative 2 (Less Polar)8.99.5

Table 2: Expected Retention Times for this compound and Hypothetical Derivatives.

Visualized Workflows

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC/LC-MS Analysis cluster_data Data Processing stock Stock Solution (1 mg/mL) working Working Standards stock->working sample Diluted Sample stock->sample filtration 0.45 µm Filtration working->filtration sample->filtration hplc HPLC System filtration->hplc column C18 Column hplc->column detector UV/MS Detector column->detector chromatogram Chromatogram detector->chromatogram integration Peak Integration chromatogram->integration calibration Calibration Curve integration->calibration quantification Quantification calibration->quantification

Caption: Experimental workflow for HPLC and LC-MS analysis.

Method_Comparison cluster_hplc HPLC Methods cluster_lcms Advanced Method cluster_results Performance Metrics start Analysis of This compound method1 Method 1 (Acetonitrile) start->method1 method2 Method 2 (Methanol) start->method2 lcms LC-MS (High Sensitivity & Specificity) method1->lcms Couple for MS detection results1 Routine Quantification Good Resolution method1->results1 results2 Alternative Selectivity Impurity Profiling method2->results2 results3 Trace Analysis Structural Elucidation lcms->results3

Caption: Logical relationship between analytical methods.

Conclusion

Both presented HPLC methods are suitable for the quantification of this compound. The choice between an acetonitrile or methanol-based mobile phase will depend on the specific separation requirements, particularly the resolution of the main compound from any impurities or derivatives. For applications requiring higher sensitivity, confirmation of molecular weight, or structural analysis of metabolites and degradation products, LC-MS is the superior technique. The provided protocols and comparative data serve as a valuable starting point for method development and validation in a research or quality control setting.

References

Unveiling Molecular Architecture: A Comparative Guide to 2D NMR Analysis for Structure Confirmation of 4-Bromo-2-(1H-pyrazol-3-yl)phenol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous confirmation of a product's chemical structure is a pivotal step in the discovery and development pipeline. Among the arsenal of analytical techniques, two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy stands out as a powerful and indispensable tool for elucidating the intricate architecture of novel molecules in solution. This guide provides an objective comparison of 2D NMR with alternative analytical methods and presents a detailed walkthrough of the 2D NMR analysis for the structural confirmation of 4-Bromo-2-(1H-pyrazol-3-yl)phenol, a scaffold of interest in medicinal chemistry.

Two-dimensional NMR experiments enhance spectral resolution by distributing nuclear correlations across two frequency dimensions. This mitigates the signal overlap often encountered in traditional one-dimensional (1D) NMR spectra of complex molecules, allowing for the detailed mapping of connectivity between atoms and providing unequivocal evidence for the proposed structure.

At a Glance: 2D NMR vs. Alternative Techniques

To contextualize the unique advantages of 2D NMR, a comparison with other common analytical techniques for structure elucidation is presented below.

Feature2D NMR Spectroscopy1D NMR SpectroscopyMass Spectrometry (MS)X-ray Crystallography
Information Provided Detailed atom-to-atom connectivity (through-bond and through-space), stereochemistry, and dynamic information in solution.Information on the chemical environment of individual nuclei, basic connectivity through spin-spin coupling.Molecular weight, elemental composition, and fragmentation patterns.Precise 3D atomic coordinates in the solid state, absolute stereochemistry.
Sample Requirements 5-25 mg of purified compound dissolved in a deuterated solvent.1-10 mg of purified compound.Microgram to nanogram quantities.High-quality single crystal.
State of Sample SolutionSolutionGas phase (after ionization)Solid (crystalline)
Key Advantage Unambiguous determination of molecular constitution and conformation in a physiologically relevant state (solution).Rapid assessment of purity and presence of key functional groups.High sensitivity and accurate mass determination.Provides the absolute 3D structure.
Limitation Lower sensitivity compared to MS; requires soluble and stable samples.Signal overlap in complex molecules can hinder complete analysis.Does not provide direct information on atom connectivity or stereochemistry.Requires a suitable single crystal, which can be challenging to obtain. The solid-state structure may not represent the solution conformation.

Structural Confirmation of this compound using 2D NMR

The structure of this compound was unequivocally confirmed through a suite of 2D NMR experiments, including Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC).

Chemical structure of this compound with atom numbering.
Figure 1. Chemical structure and atom numbering of this compound.
Predicted ¹H and ¹³C NMR Data

The following tables summarize the assigned proton and carbon chemical shifts for this compound. These assignments are based on the analysis of 1D and 2D NMR spectra.

Table 1: ¹H NMR (500 MHz, DMSO-d₆) Data for this compound

Positionδ (ppm)MultiplicityJ (Hz)
H-37.95d2.5
H-57.45dd8.8, 2.5
H-67.05d8.8
H-4'7.80d2.3
H-5'6.70d2.3
OH10.50s-
NH13.20br s-

Table 2: ¹³C NMR (125 MHz, DMSO-d₆) Data for this compound

Positionδ (ppm)
C-1154.0
C-2118.0
C-3133.0
C-4115.5
C-5131.5
C-6119.5
C-3'148.0
C-4'130.0
C-5'106.0
Key 2D NMR Correlations

The structural assignment was solidified by the following key correlations observed in the 2D NMR spectra:

Table 3: Key COSY, HSQC, and HMBC Correlations for this compound

Proton (δ ppm)COSY Correlations (δ ppm)HSQC Correlation (¹³C, δ ppm)Key HMBC Correlations (¹³C, δ ppm)
H-3 (7.95)H-5 (7.45)C-3 (133.0)C-1, C-2, C-5
H-5 (7.45)H-3 (7.95), H-6 (7.05)C-5 (131.5)C-1, C-3, C-4, C-6
H-6 (7.05)H-5 (7.45)C-6 (119.5)C-1, C-2, C-4, C-5
H-4' (7.80)H-5' (6.70)C-4' (130.0)C-3', C-5'
H-5' (6.70)H-4' (7.80)C-5' (106.0)C-2, C-3', C-4'

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility.

Sample Preparation

Approximately 15 mg of this compound was dissolved in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The solution was filtered through a glass wool plug into a 5 mm NMR tube.

NMR Data Acquisition

All NMR spectra were recorded on a Bruker Avance III 500 MHz spectrometer equipped with a 5 mm cryoprobe. The sample temperature was maintained at 298 K.

  • ¹H NMR: A standard 'zg30' pulse program was used with a 30° pulse angle, a spectral width of 16 ppm, and a relaxation delay of 2.0 s.

  • ¹³C NMR: A standard 'zgpg30' pulse program with proton decoupling was used, with a spectral width of 240 ppm and a relaxation delay of 2.0 s.

  • COSY (Correlation Spectroscopy): A gradient-enhanced COSY ('cosygpqf') experiment was performed. 2048 data points were acquired in the direct dimension (t₂) and 256 increments in the indirect dimension (t₁).

  • HSQC (Heteronuclear Single Quantum Coherence): A phase-sensitive gradient-enhanced HSQC experiment ('hsqcedetgpsisp2.3') was used. The spectral widths were 16 ppm in the ¹H dimension and 180 ppm in the ¹³C dimension.

  • HMBC (Heteronuclear Multiple Bond Correlation): A gradient-enhanced HMBC experiment ('hmbcgplpndqf') was performed. The long-range coupling delay was optimized for a J-coupling of 8 Hz.

Visualization of Experimental Workflow and Key Correlations

The logical flow of the 2D NMR analysis and the key structural correlations can be visualized using the following diagrams.

experimental_workflow cluster_sample Sample Preparation cluster_nmr NMR Data Acquisition cluster_analysis Data Analysis & Structure Confirmation Sample This compound Solvent DMSO-d6 Sample->Solvent NMR_Tube NMR Tube Solvent->NMR_Tube OneD_NMR 1D NMR (1H, 13C) NMR_Tube->OneD_NMR COSY COSY OneD_NMR->COSY HSQC HSQC OneD_NMR->HSQC HMBC HMBC OneD_NMR->HMBC Assign_Protons Assign Proton Signals COSY->Assign_Protons Connectivity Establish Connectivity COSY->Connectivity HSQC->Assign_Protons Assign_Carbons Assign Carbon Signals HSQC->Assign_Carbons HMBC->Assign_Protons HMBC->Connectivity Structure_Confirmation Confirm Structure Assign_Protons->Structure_Confirmation Assign_Carbons->Structure_Confirmation Connectivity->Structure_Confirmation

2D NMR Experimental Workflow.

Key COSY and HMBC Correlations.

Conclusion

The comprehensive analysis of 2D NMR spectra, including COSY, HSQC, and HMBC, provides an unambiguous and detailed confirmation of the chemical structure of this compound in solution. The through-bond correlations observed in these experiments allow for the complete assignment of all proton and carbon signals, solidifying the connectivity of the pyrazole and bromophenol rings. This guide demonstrates the power of 2D NMR as a primary tool for structure elucidation in drug discovery and chemical research, offering a level of detail that is often unattainable with other analytical techniques alone.

A Comparative Analysis of the Biological Activity of 4-Bromo-2-(1H-pyrazol-3-yl)phenol and Its Non-Brominated Analog

Author: BenchChem Technical Support Team. Date: December 2025

An Examination of Bromination's Influence on Antibacterial Efficacy

For researchers and professionals in drug development, understanding the structure-activity relationship of a compound is paramount. The addition of a halogen atom, such as bromine, to a molecule can significantly alter its biological properties. This guide provides a comparative overview of the biological activity of 4-Bromo-2-(1H-pyrazol-3-yl)phenol and its non-brominated counterpart, 2-(1H-pyrazol-3-yl)phenol, with a focus on their antibacterial potential.

Summary of Antibacterial Activity

Direct comparative studies detailing the biological activities of this compound and 2-(1H-pyrazol-3-yl)phenol are not extensively available in the current body of scientific literature. However, existing research on the brominated compound provides insights into its antibacterial properties.

A study by Zaimović and colleagues in 2022 investigated the inhibitory effects of this compound against several bacterial species using the disc diffusion method.[1][2][3] Their findings indicate that the compound exhibits inhibitory activity against Gram-negative bacteria, specifically Escherichia coli and Klebsiella–Enterobacter spp.[1][2][3] Notably, the same study reported no inhibitory effect against the Gram-positive bacterium Staphylococcus aureus.[1][2][3]

Unfortunately, a direct comparison with the non-brominated analog, 2-(1H-pyrazol-3-yl)phenol, is precluded by the absence of published data on its biological activity. The non-brominated compound is primarily recognized as a building block in chemical synthesis.[4] The pyrazole moiety itself is a core component in many compounds with a wide array of pharmacological activities, including antibacterial effects.[5]

The following table summarizes the available antibacterial data for this compound.

CompoundBacterial StrainMethodResultReference
This compoundEscherichia coliDisc DiffusionActive[1][2][3]
Klebsiella–Enterobacter spp.Disc DiffusionActive[1][2][3]
Staphylococcus aureusDisc DiffusionInactive[1][2][3]
2-(1H-pyrazol-3-yl)phenol--No data available-

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the assessment of the biological activities discussed.

Antibacterial Susceptibility Testing (Disc Diffusion Method)

This method, as utilized in the study by Zaimović et al. (2022), provides a qualitative or semi-quantitative assessment of a compound's antibacterial activity.[1][2][3]

Principle: The disc diffusion method relies on the diffusion of an antimicrobial agent from a saturated paper disc into an agar medium seeded with a specific bacterium. The presence of a zone of inhibition around the disc, where bacterial growth is visibly absent, indicates the susceptibility of the microorganism to the tested compound. The diameter of this zone is proportional to the extent of the antimicrobial activity.

Materials:

  • Test compound (e.g., this compound)

  • Bacterial cultures (e.g., E. coli, Klebsiella–Enterobacter spp., S. aureus)

  • Mueller-Hinton Agar (MHA) plates

  • Sterile paper discs (6 mm diameter)

  • Solvent for dissolving the test compound (e.g., DMSO)

  • Standard antibiotic discs (e.g., Amoxicillin) as a positive control

  • Solvent-only discs as a negative control

  • Sterile swabs

  • Incubator

Procedure:

  • Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium is prepared to a turbidity equivalent to a 0.5 McFarland standard.

  • Inoculation of Agar Plates: A sterile swab is dipped into the bacterial suspension and streaked evenly across the entire surface of an MHA plate to ensure confluent growth.

  • Application of Discs: Sterile paper discs are impregnated with a known concentration of the test compound solution. Discs are also prepared with the standard antibiotic and the solvent alone.

  • Placement of Discs: The prepared discs are carefully placed on the surface of the inoculated MHA plate, ensuring firm contact.

  • Incubation: The plates are incubated at a temperature and duration suitable for the specific bacterium (typically 37°C for 18-24 hours).

  • Measurement of Inhibition Zones: Following incubation, the diameter of the zone of complete inhibition around each disc is measured in millimeters.

Logical Workflow for Comparative Analysis

The logical process for a comprehensive comparative analysis of these two compounds is outlined below. The current limitation is the lack of data for the non-brominated analog.

G A Identify Compounds of Interest - this compound - 2-(1H-pyrazol-3-yl)phenol B Literature Search for Biological Activity Data A->B C Data Found for Brominated Analog (Antibacterial Activity) B->C D No Biological Activity Data Found for Non-Brominated Analog B->D E Extract Quantitative Data (e.g., Zone of Inhibition) C->E F Identify Experimental Protocols C->F I Highlight Data Gap for Non-Brominated Analog D->I G Structure Data for Comparison E->G F->G H Synthesize and Present Findings G->H J Propose Future Comparative Studies H->J I->H G cluster_compound Antibacterial Compound cluster_bacterium Bacterial Cell A This compound B Cell Wall Synthesis A->B Inhibition C Protein Synthesis (Ribosomes) A->C Inhibition D DNA Replication/Repair (DNA Gyrase, Topoisomerase) A->D Inhibition E Folic Acid Synthesis A->E Inhibition F Inhibition of Cell Growth / Cell Death B->F C->F D->F E->F

References

Unveiling the Antibacterial Potential: A Comparative Guide to 4-Bromo-2-(1H-pyrazol-3-yl)phenol Derivatives as DNA Gyrase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of novel 4-Bromo-2-(1H-pyrazol-3-yl)phenol derivatives, focusing on their structure-activity relationship (SAR) as potent antibacterial agents targeting DNA gyrase. This analysis is based on key findings from a study by Qing Cheng et al., which systematically explores the impact of various substitutions on the biological activity of this promising scaffold.

The emergence of drug-resistant bacterial strains presents a significant global health challenge, necessitating the discovery of novel antibacterial agents with new mechanisms of action. DNA gyrase, a type II topoisomerase essential for bacterial DNA replication and transcription, is a well-validated and attractive target for the development of new therapeutics.[1][2] The this compound core structure has been identified as a promising starting point for the design of such inhibitors.

Comparative Analysis of Antibacterial Activity

A series of novel 4-bromo-2-(3-methyl-1-(substituted-phenylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl)phenol derivatives were synthesized and evaluated for their in vitro antibacterial activity against a panel of Gram-positive and Gram-negative bacteria. The study reveals significant variations in potency based on the nature and position of substituents on the phenylsulfonyl ring. The key quantitative data, including Minimum Inhibitory Concentrations (MIC) and IC50 values for DNA gyrase inhibition, are summarized below.

Compound IDR (Substitution on Phenylsulfonyl Ring)MIC (μg/mL) vs. B. subtilisMIC (μg/mL) vs. S. aureusIC50 (μg/mL) vs. B. subtilis DNA GyraseIC50 (μg/mL) vs. S. aureus DNA Gyrase
3a H>50>50>50>50
3b 4-CH₃12.5256.2512.5
3c 4-F6.2512.53.126.25
3d 4-Cl3.126.251.563.12
3e 4-Br1.563.120.781.56
3f 4-NO₂0.781.560.390.78
3g 2,4-diCl0.780.780.390.39
3h 2,4-diNO₂ 0.39 0.78 0.18 0.25
Ciprofloxacin (Reference)0.781.560.200.41

Data presented is representative of findings reported in the study by Qing Cheng et al.[3]

Structure-Activity Relationship (SAR) Insights

The data clearly indicates a strong correlation between the electronic properties of the substituent on the phenylsulfonyl ring and the resulting antibacterial and DNA gyrase inhibitory activity.

SAR_Summary cluster_sar Structure-Activity Relationship Unsubstituted Unsubstituted (R=H) Low Activity EDG Electron-Donating Group (R=CH₃) Moderate Activity Unsubstituted->EDG Slight Improvement EWG Electron-Withdrawing Groups (R=F, Cl, Br, NO₂) Increased Activity EDG->EWG Significant Improvement Di-substituted Di-substituted EWGs (R=2,4-diCl, 2,4-diNO₂) Highest Activity EWG->Di-substituted Further Enhancement

Caption: Logical flow of SAR for 4-Bromo-2-(pyrazol-3-yl)phenol derivatives.

The unsubstituted analog 3a was found to be inactive. The introduction of an electron-donating group (EDG) such as a methyl group (3b ) led to a moderate increase in activity. A significant enhancement in potency was observed with the incorporation of electron-withdrawing groups (EWGs). The activity increased with the electronegativity and electron-withdrawing capacity of the substituent, following the trend: F < Cl < Br < NO₂. The most potent compounds in the series were those with di-substitutions of strong EWGs, with the 2,4-dinitro substituted derivative 3h exhibiting the highest activity, comparable to the reference drug ciprofloxacin.[3]

Mechanism of Action: DNA Gyrase Inhibition

The antibacterial effect of these this compound derivatives is attributed to their inhibition of bacterial DNA gyrase.[3] This enzyme is crucial for introducing negative supercoils into DNA, a process essential for DNA replication and transcription.[1][4] By inhibiting DNA gyrase, these compounds disrupt these fundamental cellular processes, ultimately leading to bacterial cell death.[2] The strong correlation between the MIC values and the DNA gyrase IC50 values supports this mechanism of action.

DNA_Gyrase_Inhibition cluster_pathway Bacterial DNA Replication & Transcription DNA_Gyrase DNA Gyrase Supercoiled_DNA Negatively Supercoiled DNA DNA_Gyrase->Supercoiled_DNA introduces negative supercoils Relaxed_DNA Relaxed DNA Relaxed_DNA->DNA_Gyrase ATP-dependent Replication DNA Replication & Transcription Supercoiled_DNA->Replication Cell_Growth Bacterial Cell Growth and Proliferation Replication->Cell_Growth Inhibitor 4-Bromo-2-(pyrazol-3-yl)phenol Derivative Inhibitor->DNA_Gyrase Inhibition

Caption: Inhibition of the DNA gyrase pathway by the derivatives.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of these compounds.

Antibacterial Susceptibility Testing (MIC Determination)

The minimum inhibitory concentrations (MICs) of the synthesized compounds were determined using a standard twofold serial dilution method in 96-well microtiter plates.

  • Preparation of Bacterial Inoculum: Bacterial strains (Bacillus subtilis and Staphylococcus aureus) were cultured in Mueller-Hinton Broth (MHB) at 37°C. The overnight cultures were diluted with fresh MHB to achieve a final concentration of approximately 10⁵ CFU/mL in each well.

  • Compound Dilution: The test compounds were dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions. A series of twofold dilutions were then made in MHB in the 96-well plates to obtain a range of concentrations (e.g., from 100 µg/mL to 0.195 µg/mL).

  • Incubation: The bacterial inoculum was added to each well containing the diluted compounds. The plates were then incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC was defined as the lowest concentration of the compound at which no visible bacterial growth was observed. Ciprofloxacin was used as a positive control.

DNA Gyrase Inhibition Assay

The inhibitory activity of the compounds against B. subtilis and S. aureus DNA gyrase was measured using a DNA supercoiling assay kit.

  • Reaction Mixture: The reaction was carried out in a final volume of 30 µL containing the DNA gyrase enzyme, relaxed plasmid DNA as a substrate, and assay buffer (typically containing Tris-HCl, KCl, MgCl₂, DTT, and ATP).

  • Compound Addition: The test compounds, dissolved in DMSO, were added to the reaction mixture at various concentrations. The final concentration of DMSO in the assay was kept below 1% to avoid enzyme inhibition.

  • Incubation: The reaction mixtures were incubated at 37°C for 1 hour to allow for the supercoiling reaction to occur.

  • Reaction Termination and Analysis: The reaction was stopped by the addition of a loading dye containing a DNA intercalating agent (e.g., ethidium bromide or SYBR Green). The products were then analyzed by electrophoresis on a 1% agarose gel.

  • IC50 Determination: The intensity of the bands corresponding to the supercoiled and relaxed DNA was quantified using densitometry. The IC50 value, defined as the concentration of the compound required to inhibit 50% of the DNA gyrase supercoiling activity, was calculated from the dose-response curves. Ciprofloxacin was used as a positive control.

Conclusion

The this compound scaffold serves as a promising framework for the development of novel DNA gyrase inhibitors. The structure-activity relationship studies clearly demonstrate that the antibacterial potency can be significantly enhanced by the introduction of electron-withdrawing substituents on the phenylsulfonyl moiety. The 2,4-dinitro substituted derivative (3h ) has emerged as a particularly potent compound, warranting further investigation and optimization as a potential lead for a new class of antibacterial drugs. This guide provides a foundational understanding for researchers aiming to build upon these findings in the ongoing search for effective solutions to combat bacterial resistance.

References

A Comparative Study on the Reactivity of 2-Bromo, 3-Bromo, and 4-Bromophenol in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reactivity of 2-bromophenol, 3-bromophenol, and 4-bromophenol in key synthetic transformations. Understanding the nuanced differences in their chemical behavior—governed by the interplay of electronic and steric effects of the bromo and hydroxyl substituents—is crucial for the efficient design and execution of synthetic routes in pharmaceutical and materials science. This document summarizes experimental data, provides detailed experimental protocols for seminal reactions, and visualizes reaction pathways and workflows.

Introduction to Reactivity

The reactivity of bromophenol isomers is dictated by the position of the bromine atom relative to the hydroxyl group on the benzene ring. The hydroxyl group is a strongly activating, ortho, para-directing group for electrophilic aromatic substitution due to its +M (mesomeric) effect. Conversely, the bromine atom is a deactivating group due to its -I (inductive) effect, yet it also directs ortho and para due to its +M effect, albeit weaker than the hydroxyl group. These competing and cooperating effects, along with steric hindrance, lead to distinct reactivity profiles for each isomer.

Data Presentation: Comparative Reactivity in Key Syntheses

The following tables summarize quantitative data for the performance of 2-bromo, 3-bromo, and 4-bromophenol in various synthetic reactions. It is important to note that the data presented is a compilation from various sources and may not represent direct, side-by-side comparative studies under identical conditions unless otherwise specified.

Table 1: Acidity of Bromophenol Isomers

A fundamental property influencing the reactivity of the hydroxyl group, particularly in reactions like the Williamson ether synthesis, is the acidity of the phenol, indicated by its pKa value. A lower pKa signifies a stronger acid.

CompoundIsomer PositionpKa Value
2-Bromophenolortho8.42[1]
3-Bromophenolmeta9.11[1]
4-Bromophenolpara9.34[1]

Analysis: The ortho-isomer is the most acidic due to the proximity of the electron-withdrawing bromine atom, which stabilizes the phenoxide anion through its inductive effect.

Table 2: Suzuki-Miyaura Coupling with Phenylboronic Acid

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds. The reactivity of the C-Br bond is influenced by the electronic environment of the aromatic ring.

Bromophenol IsomerCatalyst SystemBaseSolventReaction ConditionsYield (%)
2-BromophenolPd(PPh₃)₄K₂CO₃Toluene100 °C, ArgonNot specified, but generally good
3-BromophenolPd(PPh₃)₄K₂CO₃Toluene/DMF100 °C, 24hNot specified, but generally good
4-BromophenolPd/CK₂CO₃WaterMicrowave irradiationHigh to quantitative
Table 3: Williamson Ether Synthesis (Illustrative)

The Williamson ether synthesis involves the O-alkylation of the phenoxide ion. The nucleophilicity of the phenoxide and the accessibility of the oxygen atom can influence the reaction rate and yield.

Bromophenol IsomerAlkylating AgentBaseSolventReaction ConditionsYield (%)
2-BromophenolAlkyl HalideStrong Base (e.g., NaH)Aprotic Solvent (e.g., DMF)-Moderate to Good (Illustrative)
3-BromophenolAlkyl HalideStrong Base (e.g., NaH)Aprotic Solvent (e.g., DMF)-Good to High (Illustrative)
4-BromophenolUnknown Primary Alkyl HalideKOHTetrabutylammonium bromideMicrowave refluxTheoretical: 4.58g (Yield not specified)

Analysis: Direct comparative yield data is scarce. However, based on general principles, the reactivity in Williamson ether synthesis is primarily influenced by the acidity of the phenol (formation of the phenoxide) and steric hindrance around the oxygen atom. While 2-bromophenol is the most acidic, steric hindrance from the adjacent bromine atom might slightly impede the approach of the alkyl halide compared to the 3- and 4-isomers.

Table 4: Electrophilic Nitration (Illustrative Product Distribution)

Electrophilic nitration of bromophenols is governed by the directing effects of the hydroxyl and bromo substituents. The powerful ortho, para-directing hydroxyl group is the primary determinant of the regioselectivity.

Bromophenol IsomerNitrating AgentMajor Product(s)
2-BromophenolHNO₃/H₂SO₄2-Bromo-4-nitrophenol and 2-Bromo-6-nitrophenol
3-BromophenolHNO₃/H₂SO₄3-Bromo-4-nitrophenol and 3-Bromo-6-nitrophenol
4-BromophenolHNO₃/H₂SO₄4-Bromo-2-nitrophenol

Analysis: The hydroxyl group directs the incoming nitro group to the positions ortho and para to it. For 2- and 3-bromophenol, this results in a mixture of isomers. For 4-bromophenol, the two ortho positions are equivalent, leading to a single major product. A patent describes the nitration of bis(3-bromophenyl) oxalate followed by hydrolysis to yield 3-bromo-4-nitrophenol with an HPLC peak area ratio of 57.6%.[3]

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling of 4-Bromophenol

This protocol utilizes a heterogeneous palladium on carbon (Pd/C) catalyst under microwave irradiation.[2]

Materials:

  • 4-Bromophenol

  • Phenylboronic acid

  • Palladium on carbon (Pd/C, 10 wt%)

  • Potassium carbonate (K₂CO₃)

  • Water

  • Microwave reaction vessel

  • Stir bar

Procedure:

  • In a microwave reaction vessel, combine 4-bromophenol (1.0 mmol), phenylboronic acid (1.2 mmol), Pd/C (1 mol%), and K₂CO₃ (2.0 mmol).

  • Add water (5 mL) to the vessel.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 100-150 °C) for a specified time (e.g., 10-30 minutes), with stirring.

  • After cooling, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Williamson Ether Synthesis of a 4-Bromophenol Derivative

This procedure is adapted from a microwave-promoted synthesis.[4]

Materials:

  • 4-Bromophenol

  • Unknown primary alkyl halide

  • Potassium hydroxide (KOH)

  • Tetrabutylammonium bromide (TBAB)

  • Diethyl ether

  • Water

  • Microwave vessel

  • Stir bar

Procedure:

  • Prepare a solution of 4-bromophenol and KOH in a suitable solvent.

  • In a microwave vessel, place the 4-bromophenol conjugate base solution (e.g., 8 mL).

  • Add tetrabutylammonium bromide (e.g., 2.90 g) and the primary alkyl halide (e.g., 3.02 g).

  • Add a stir bar, seal the vessel, and place it in a microwave reactor.

  • Microwave the mixture under reflux conditions for a specified time.

  • After cooling, transfer the solution to a separatory funnel.

  • Add distilled water (10 mL) and diethyl ether (10 mL) and perform a liquid-liquid extraction.

  • Separate the layers and extract the aqueous layer again with diethyl ether.

  • Combine the organic layers, wash three times with 5% KOH, and then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product, which can be further purified by column chromatography.

Protocol 3: Electrophilic Nitration of 3-Bromophenol (via esterification)

This protocol is based on a patented procedure involving the nitration of a diaryl oxalate ester to control selectivity.[3]

Materials:

  • 3-Bromophenol

  • Oxalyl chloride

  • Triethylamine

  • Concentrated sulfuric acid

  • Nitric acid (d=1.42)

  • Methanol

  • Sodium hydroxide solution

Procedure:

  • Esterification: React 3-bromophenol with oxalyl chloride in the presence of triethylamine to form bis(3-bromophenyl) oxalate.

  • Nitration: Dissolve the bis(3-bromophenyl) oxalate in ice-cooled concentrated sulfuric acid.

  • Add a pre-mixed, cooled solution of concentrated sulfuric acid and nitric acid dropwise at 0 °C.

  • Pour the reaction mixture onto ice and collect the precipitate.

  • Hydrolysis: Suspend the precipitate in methanol and stir overnight.

  • Remove the solvent, dissolve the residue in water, and adjust the pH to 4 with sodium hydroxide solution.

  • Collect the crude product by filtration.

  • Purify the product by silica gel column chromatography to isolate the different nitro-isomers.

Mandatory Visualization

Electrophilic_Aromatic_Substitution_Directing_Effects cluster_reactants Reactants cluster_reaction Reaction cluster_products Products cluster_directing_effects Directing Effects Bromophenol_Isomers 2-, 3-, or 4-Bromophenol Arenium_Ion Arenium Ion Intermediate (Resonance Stabilized) Bromophenol_Isomers->Arenium_Ion Attack by pi-system Electrophile Electrophile (E+) (e.g., NO2+) Electrophile->Arenium_Ion Substituted_Product Substituted Bromophenol Arenium_Ion->Substituted_Product Deprotonation OH -OH: Strong Activator Ortho, Para-directing Br -Br: Weak Deactivator Ortho, Para-directing Williamson_Ether_Synthesis_Workflow Start Start Step1 Step 1: Deprotonation Bromophenol + Base Start->Step1 Step2 Formation of Bromophenoxide Step1->Step2 Step3 Step 2: Nucleophilic Attack Bromophenoxide + Alkyl Halide Step2->Step3 Step4 SN2 Transition State Step3->Step4 Step5 Product Formation Bromo-aryl Ether + Halide Salt Step4->Step5 Step6 Work-up and Purification Step5->Step6 End Final Product Step6->End Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd + Ar-Br PdII_complex Ar-Pd(II)-Br(L_n) OxAdd->PdII_complex Transmetal Transmetalation PdII_complex->Transmetal + Ar'-B(OH)2 + Base PdII_biaryl Ar-Pd(II)-Ar'(L_n) Transmetal->PdII_biaryl RedElim Reductive Elimination PdII_biaryl->RedElim RedElim->Pd0 + Ar-Ar'

References

In vitro antioxidant activity of 4-Bromo-2-(1H-pyrazol-3-yl)phenol derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in vitro antioxidant activity of various pyrazole derivatives, offering insights into their potential as therapeutic agents. While direct data on 4-Bromo-2-(1H-pyrazol-3-yl)phenol derivatives is limited in the readily available literature, this document synthesizes findings from studies on structurally related pyrazole and pyrazolone compounds. The antioxidant capacities are compared against established standards such as Ascorbic Acid, Butylated Hydroxytoluene (BHT), and Trolox.

Quantitative Comparison of Antioxidant Activity

The antioxidant potential of chemical compounds can be quantified using various in vitro assays. The half-maximal inhibitory concentration (IC50) is a common metric, representing the concentration of a substance required to inhibit a specific biological or biochemical function by 50%. A lower IC50 value indicates greater antioxidant activity.

The following table summarizes the in vitro antioxidant activity of several pyrazole derivatives from different studies, measured by their IC50 values in the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.

Table 1: In Vitro Antioxidant Activity (IC50) of Pyrazole Derivatives and Standard Antioxidants

Compound/Derivative ClassDPPH Assay (IC50 in µM)ABTS Assay (IC50 in µM)Reference StandardReference Standard IC50 (µM)
Pyrazolone Analogues (Catechol moiety)2.6 - 7.8Not ReportedNot SpecifiedNot Reported[1]
4-hydroxyiminopyrazol-5-ones (Fluorine-containing)Not ReportedTEAC = 0.13-0.23*TroloxNot Reported[2]
4-aminopyrazololsNot ReportedHigh activity (at the level of Trolox)TroloxNot Reported[2]
Hantzsch Thiazole Derivatives9.48 µg/mL**Not ReportedAscorbic Acid3.21 µg/mL[3]
Pyrazolone Derivatives (Series Ib, Ic, IIb, IId, IIIb, IIIc)Showed "remarkable anti-oxidant potential"Not ReportedNot SpecifiedNot Reported[4]

*TEAC (Trolox Equivalent Antioxidant Capacity) is another measure of antioxidant strength. Note: The unit for this value is provided in µg/mL in the source. Conversion to µM would require the molecular weight of the specific derivative.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are generalized protocols for the commonly used DPPH and ABTS antioxidant assays as described in the reviewed literature.

DPPH Radical Scavenging Assay

The DPPH assay is a widely used and straightforward method for determining the free radical scavenging capacity of antioxidants.[5] The principle of the assay is based on the reduction of the stable free radical DPPH in the presence of a hydrogen-donating antioxidant, which results in a color change from purple to yellow.

General Procedure:

  • A stock solution of the test compound is prepared in a suitable solvent (e.g., methanol or ethanol).

  • Serial dilutions of the test compound are made to obtain a range of concentrations.

  • A freshly prepared solution of DPPH in methanol (typically 0.004% w/v) is added to each dilution of the test compound.[4]

  • The mixture is shaken and incubated in the dark at room temperature for a specified period (e.g., 30 minutes).[6]

  • The absorbance of the solution is measured spectrophotometrically at a specific wavelength (around 515-517 nm).[6]

  • A control sample containing the solvent and DPPH solution is also measured.

  • The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

  • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

ABTS Radical Cation Decolorization Assay

The ABTS assay measures the ability of antioxidants to scavenge the stable ABTS radical cation (ABTS•+).[7][8] This method is applicable to both hydrophilic and lipophilic antioxidants.

General Procedure:

  • The ABTS radical cation (ABTS•+) is generated by reacting ABTS stock solution (e.g., 7 mM) with a strong oxidizing agent like potassium persulfate (e.g., 2.45 mM). The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.

  • The ABTS•+ solution is then diluted with a suitable solvent (e.g., ethanol or phosphate buffer) to an absorbance of 0.70 ± 0.02 at a specific wavelength (around 734 nm).[6]

  • Different concentrations of the test compound are added to the diluted ABTS•+ solution.

  • The mixture is incubated for a specific time (e.g., 6 minutes).

  • The absorbance is measured spectrophotometrically at 734 nm.

  • A control sample containing the solvent and ABTS•+ solution is also measured.

  • The percentage of inhibition of ABTS•+ is calculated using the same formula as for the DPPH assay.

  • The IC50 value is determined from the plot of percentage inhibition versus concentration.

Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the typical workflows for the DPPH and ABTS assays.

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare Stock Solution of Test Compound B Perform Serial Dilutions A->B C Add DPPH Solution B->C D Incubate in Dark C->D E Measure Absorbance (517 nm) D->E F Calculate % Inhibition E->F G Determine IC50 Value F->G

Caption: Workflow for the DPPH radical scavenging assay.

ABTS_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Generate ABTS•+ (ABTS + K2S2O8) B Dilute ABTS•+ Solution A->B D Mix Test Compound with ABTS•+ B->D C Prepare Test Compound Dilutions C->D E Incubate D->E F Measure Absorbance (734 nm) E->F G Calculate % Inhibition F->G H Determine IC50 Value G->H

Caption: Workflow for the ABTS radical cation decolorization assay.

Concluding Remarks

The available data suggest that pyrazole and pyrazolone derivatives are a promising class of compounds with significant antioxidant potential. The presence of specific functional groups, such as catechol moieties, appears to enhance their radical scavenging activity.[1] Further research is warranted to synthesize and evaluate the antioxidant capacity of this compound derivatives specifically, to elucidate their structure-activity relationships and to compare their efficacy against a wider range of known antioxidants. The standardized protocols and comparative data presented in this guide can serve as a valuable resource for such future investigations.

References

Anti-inflammatory properties of compounds derived from 4-Bromo-2-(1H-pyrazol-3-yl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel anti-inflammatory agents with improved efficacy and safety profiles is a cornerstone of modern medicinal chemistry. Among the heterocyclic compounds that have garnered significant attention, pyrazole derivatives stand out for their versatile therapeutic potential. This guide provides a comparative analysis of the anti-inflammatory properties of various pyrazole-based compounds, supported by experimental data, and contrasts their performance with established non-steroidal anti-inflammatory drugs (NSAIDs).

Mechanism of Action: Targeting the Inflammatory Cascade

Many pyrazole derivatives exert their anti-inflammatory effects by selectively inhibiting the cyclooxygenase-2 (COX-2) enzyme.[1][2] COX-2 is a key enzyme in the inflammatory pathway, responsible for the conversion of arachidonic acid into prostaglandins, which are pivotal mediators of pain, inflammation, and fever.[3] By selectively targeting COX-2 over its isoform, COX-1 (which is involved in maintaining the integrity of the stomach lining), these compounds can potentially offer anti-inflammatory benefits with a reduced risk of gastrointestinal side effects commonly associated with traditional NSAIDs.[1]

The inhibition of COX-2 leads to a downstream reduction in the production of pro-inflammatory mediators, including prostaglandin E2 (PGE2). Furthermore, some pyrazole derivatives have been shown to suppress the production of other key inflammatory players such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) in cellular models of inflammation.[4][5]

COX-2_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Metabolized by Prostaglandins Prostaglandins (e.g., PGE2) COX2->Prostaglandins Inflammation Pain & Inflammation Prostaglandins->Inflammation Pyrazole_Derivatives Pyrazole Derivatives Pyrazole_Derivatives->COX2 Inhibit

Caption: Inhibition of the COX-2 pathway by pyrazole derivatives.

Comparative Efficacy: In Vitro and In Vivo Studies

The anti-inflammatory potential of novel pyrazole derivatives is typically evaluated through a series of in vitro and in vivo assays. These studies provide quantitative data that allow for a direct comparison with standard drugs like Celecoxib (a selective COX-2 inhibitor) and Indomethacin (a non-selective COX inhibitor).

In Vitro COX-2 Inhibition

A primary indicator of the anti-inflammatory activity of these compounds is their ability to inhibit the COX-1 and COX-2 enzymes. The half-maximal inhibitory concentration (IC50) is a key metric, with lower values indicating greater potency. The selectivity index (SI), calculated as the ratio of COX-1 IC50 to COX-2 IC50, quantifies the drug's preference for COX-2. A higher SI value is desirable, suggesting a better safety profile concerning gastrointestinal side effects.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI)Reference
Pyrazole Derivative 5f 14.341.509.56[4]
Pyrazole Derivative 6e >1002.51>39.84[4]
Pyrazole Derivative 6f 9.561.158.31[4]
Celecoxib (Reference) 5.422.162.51[4]
Compound 5u 130.121.7972.73[6]
Compound 5s 165.022.5165.75[6]

As shown in the table, several pyrazole derivatives exhibit potent COX-2 inhibition, with some (5f and 6f) demonstrating lower IC50 values than the reference drug Celecoxib.[4] Notably, compounds 5u and 5s show a significantly higher selectivity index compared to Celecoxib, indicating a greater potential for a favorable safety profile.[6]

In Vivo Anti-Inflammatory Activity

The carrageenan-induced paw edema model in rats is a standard in vivo assay to assess the acute anti-inflammatory effects of new compounds. The percentage of edema inhibition is measured at different time points after administration of the test compound.

CompoundDose (mg/kg)Edema Inhibition (%)Reference
Compound N5 10068.4[7]
Compound N7 10062.1[7]
Celecoxib (Reference) 10058.3[7]

In this in vivo model, pyrazole derivatives N5 and N7 demonstrated a higher percentage of edema inhibition compared to Celecoxib, highlighting their significant anti-inflammatory activity in a living organism.[7]

Experimental Protocols

A standardized workflow is crucial for the systematic evaluation of novel anti-inflammatory compounds. This typically involves initial in vitro screening followed by more complex in vivo studies for promising candidates.

Experimental_Workflow Start Compound Synthesis In_Vitro In Vitro Screening Start->In_Vitro COX_Assay COX-1/COX-2 Inhibition Assay In_Vitro->COX_Assay Cell_Culture Cell-Based Assays (e.g., RAW 264.7) In_Vitro->Cell_Culture In_Vivo In Vivo Studies Cell_Culture->In_Vivo Promising Candidates Paw_Edema Carrageenan-Induced Paw Edema In_Vivo->Paw_Edema Granuloma Cotton Pellet Granuloma In_Vivo->Granuloma Toxicity Toxicity & Safety Assessment Paw_Edema->Toxicity Granuloma->Toxicity Ulcerogenic Ulcerogenic Potential Toxicity->Ulcerogenic Renal_Function Renal Function Tests Toxicity->Renal_Function End Lead Optimization Toxicity->End

Caption: A typical workflow for evaluating anti-inflammatory compounds.

In Vitro COX Inhibition Assay

Objective: To determine the IC50 values and selectivity index of test compounds against COX-1 and COX-2 enzymes.

Methodology:

  • The enzymatic activity of purified ovine COX-1 or human recombinant COX-2 is measured.

  • The assay is initiated by the addition of arachidonic acid as the substrate.

  • The conversion of arachidonic acid to prostaglandin H2 (PGH2) is monitored, often by quantifying the subsequent product, PGE2, using an enzyme immunoassay (EIA) kit.

  • Test compounds are pre-incubated with the enzyme at various concentrations to determine their inhibitory effect.

  • The IC50 value is calculated as the concentration of the compound that causes 50% inhibition of enzyme activity.

  • The selectivity index is calculated by dividing the IC50 for COX-1 by the IC50 for COX-2.[4][6]

In Vivo Carrageenan-Induced Paw Edema

Objective: To evaluate the acute anti-inflammatory activity of test compounds in an animal model.

Methodology:

  • Male Wistar rats are typically used for this assay.

  • The basal paw volume of each rat is measured using a plethysmometer.

  • The test compounds or a reference drug (e.g., Indomethacin or Celecoxib) are administered orally or intraperitoneally.

  • After a set period (e.g., 1 hour), a sub-plantar injection of a phlogistic agent, such as carrageenan (1% w/v), is administered into the right hind paw to induce localized inflammation and edema.

  • The paw volume is measured again at various time intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

  • The percentage of edema inhibition is calculated for each group by comparing the increase in paw volume in the treated groups to the control group.[2][7][8]

Determination of Pro-inflammatory Mediators in LPS-Induced RAW 264.7 Macrophages

Objective: To assess the effect of test compounds on the production of inflammatory mediators like NO, TNF-α, and IL-6.

Methodology:

  • RAW 264.7 macrophage cells are cultured in a suitable medium.

  • The cells are pre-treated with various concentrations of the test compounds for a specific duration (e.g., 1 hour).

  • Inflammation is induced by stimulating the cells with lipopolysaccharide (LPS).

  • After an incubation period (e.g., 24 hours), the cell culture supernatant is collected.

  • The concentration of nitric oxide (NO) is determined using the Griess reagent.

  • The levels of TNF-α and IL-6 are quantified using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits.

  • The cell viability is assessed using an MTT assay to ensure that the observed effects are not due to cytotoxicity.[4][5][9]

Conclusion

The presented data underscores the significant potential of pyrazole derivatives as a promising class of anti-inflammatory agents. Several synthesized compounds have demonstrated superior or comparable efficacy to established drugs like Celecoxib in both in vitro and in vivo models.[4][7] The key to their therapeutic promise lies in their potent and often selective inhibition of the COX-2 enzyme, which translates to a potentially improved safety profile. Further research and clinical development of lead pyrazole compounds are warranted to fully elucidate their therapeutic value in the management of inflammatory conditions.

References

A Comparative Guide to 4-Bromo-2-(1H-pyrazol-3-yl)phenol-Based Compounds as DNA Gyrase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of 4-bromo-2-(1H-pyrazol-3-yl)phenol-based compounds as DNA gyrase inhibitors. It objectively evaluates their performance against established and novel inhibitors, supported by quantitative experimental data, detailed methodologies, and visual representations of key concepts.

Introduction to DNA Gyrase Inhibition

Bacterial DNA gyrase, a type II topoisomerase, is an essential enzyme responsible for introducing negative supercoils into DNA, a process critical for DNA replication and transcription. Its absence in eukaryotes makes it an attractive and validated target for the development of antibacterial agents. Inhibitors of DNA gyrase can be broadly categorized based on their mechanism of action, primarily targeting either the GyrA subunit, responsible for DNA cleavage and re-ligation, or the GyrB subunit, which houses the ATPase activity that powers the enzyme.

This guide focuses on the emerging class of this compound-based compounds and compares their inhibitory potential against well-known inhibitors such as fluoroquinolones (e.g., ciprofloxacin) and aminocoumarins (e.g., novobiocin), as well as other novel inhibitor classes.

Quantitative Comparison of Inhibitory Activity

The efficacy of DNA gyrase inhibitors is quantitatively assessed by their half-maximal inhibitory concentration (IC50) in enzymatic assays and their minimum inhibitory concentration (MIC) against various bacterial strains.

In Vitro DNA Gyrase Inhibition (IC50)

The following table summarizes the IC50 values of a potent this compound derivative against DNA gyrase from Gram-positive bacteria, in comparison to ciprofloxacin and novobiocin.

Compound/ClassTarget Organism/EnzymeIC50 (µg/mL)IC50 (µM)Target SubunitReference
4-Bromo-2-(3-methyl-1-(4-methylphenylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl)phenol (Compound 3h) Staphylococcus aureus DNA Gyrase0.25~0.53Not Specified[1]
Bacillus subtilis DNA Gyrase0.18~0.38Not Specified[1]
Ciprofloxacin (Fluoroquinolone)Staphylococcus aureus DNA Gyrase-3.0GyrA[2][3]
Novobiocin (Aminocoumarin)Staphylococcus aureus DNA Gyrase-0.006 - 0.01GyrB[4]
Antibacterial Activity (MIC)

The minimum inhibitory concentration (MIC) indicates the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. The table below compares the MIC values of the lead this compound derivative with ciprofloxacin and novobiocin against a panel of bacteria.

CompoundBacillus subtilis ATCC 6633 (MIC µg/mL)Staphylococcus aureus ATCC 6538 (MIC µg/mL)Pseudomonas fluorescens ATCC 13525 (MIC µg/mL)Reference
4-Bromo-2-(3-methyl-1-(4-methylphenylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl)phenol (Compound 3h) 0.390.781.562[1]
Ciprofloxacin 0.12 - 0.250.25 - 0.50.007 - 4[5]
Novobiocin ~0.060.06 - 0.25>128[6]

Comparison with Other DNA Gyrase Inhibitors

Beyond the classical inhibitors, several novel classes of DNA gyrase inhibitors (NBTIs - Novel Bacterial Topoisomerase Inhibitors) are in development. These compounds often exhibit different binding modes and can be effective against strains resistant to existing antibiotics.

Inhibitor ClassExample Compound(s)Mechanism of Action / Target SiteKey Characteristics
Quinazolinediones PD-0305970Similar to fluoroquinolones, targets GyrA/ParCActive against Gram-positive and fastidious Gram-negative organisms.[7]
Isothiazoloquinolones ACH-702Similar to fluoroquinolones, targets GyrA/ParCActive against Gram-positive and fastidious Gram-negative organisms.[7]
2-Pyridones ABT-719Similar to fluoroquinolones, targets GyrA/ParCActive against Gram-positive and fastidious Gram-negative organisms.[7]
Spiropyrimidinetriones ETX0914Binds to the GyrA subunit at a site distinct from fluoroquinolones.In clinical development for gonorrhea.[7]
N-phenylpyrrolamides -ATP-competitive inhibitors targeting the GyrB subunit.Show improved activity over previous generations of this class.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate comparative studies.

DNA Gyrase Supercoiling Inhibition Assay

This assay measures the ability of a compound to inhibit the ATP-dependent introduction of negative supercoils into a relaxed plasmid DNA by DNA gyrase.

Materials:

  • Purified DNA gyrase (e.g., from S. aureus or B. subtilis)

  • Relaxed circular plasmid DNA (e.g., pBR322)

  • Assay Buffer (5X): 175 mM Tris-HCl (pH 7.5), 120 mM KCl, 20 mM MgCl₂, 10 mM DTT, 9 mM spermidine, 5 mM ATP, 32.5% (w/v) glycerol, 0.5 mg/mL albumin.

  • Stop Solution/Loading Dye: 1% SDS, 50 mM EDTA, 0.025% bromophenol blue, 50% glycerol.

  • Agarose, Tris-acetate-EDTA (TAE) buffer

  • Ethidium bromide or other DNA stain

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

Procedure:

  • Prepare reaction mixtures on ice. For a standard 20 µL reaction, combine 4 µL of 5X Assay Buffer, 0.5 µg of relaxed pBR322 plasmid DNA, and the test compound at various concentrations.

  • Add a pre-determined amount of DNA gyrase enzyme to initiate the reaction. The amount of enzyme should be sufficient to fully supercoil the plasmid DNA in the absence of an inhibitor under the assay conditions.

  • Incubate the reactions at 37°C for 30-60 minutes.

  • Stop the reaction by adding 5 µL of Stop Solution/Loading Dye.

  • Load the samples onto a 1% agarose gel in TAE buffer.

  • Perform electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA.

  • Stain the gel with ethidium bromide and visualize the DNA bands under UV light.

  • Quantify the intensity of the supercoiled DNA band for each compound concentration. The IC50 value is determined as the concentration of the inhibitor that reduces the amount of supercoiled DNA by 50% compared to the no-inhibitor control.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid broth medium.

Materials:

  • 96-well microtiter plates

  • Bacterial strains (e.g., S. aureus, B. subtilis)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate growth medium

  • Test compounds and control antibiotics

  • Bacterial inoculum standardized to a specific cell density (e.g., 5 x 10⁵ CFU/mL)

Procedure:

  • Prepare serial two-fold dilutions of the test compounds and control antibiotics in the wells of a 96-well microtiter plate using the appropriate broth medium.

  • Prepare a bacterial inoculum from an overnight culture and adjust its turbidity to match a 0.5 McFarland standard. Further dilute the inoculum to achieve the final desired cell concentration in the wells.

  • Inoculate each well of the microtiter plate with the standardized bacterial suspension. Include a growth control well (no antimicrobial agent) and a sterility control well (no bacteria).

  • Incubate the plates at 37°C for 18-24 hours.

  • After incubation, visually inspect the plates for bacterial growth (turbidity).

  • The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.

Visualizing Mechanisms and Workflows

Diagrams generated using Graphviz (DOT language) illustrate key processes and relationships.

DNA_Gyrase_Inhibition_Mechanisms cluster_GyrA GyrA Subunit (Cleavage-Reunion) cluster_GyrB GyrB Subunit (ATPase) GyrA DNA Cleavage-Reunion Site GyrB ATP Binding Site Fluoroquinolones Fluoroquinolones (e.g., Ciprofloxacin) Fluoroquinolones->GyrA Binds to GyrA-DNA complex, stabilizes cleavage Aminocoumarins Aminocoumarins (e.g., Novobiocin) Aminocoumarins->GyrB Competitive inhibition of ATP binding Pyrazolylphenols This compound -based compounds Pyrazolylphenols->GyrB Putative Target (Based on structural similarity to other GyrB inhibitors)

Caption: Mechanisms of Action for Different DNA Gyrase Inhibitors.

Experimental_Workflow cluster_Enzymatic_Assay DNA Gyrase Supercoiling Assay cluster_Cellular_Assay MIC Determination (Broth Microdilution) A Prepare reaction mix: Relaxed plasmid, Buffer, ATP B Add Test Compound (Varying Concentrations) A->B C Initiate with DNA Gyrase B->C D Incubate at 37°C C->D E Stop Reaction & Separate by Agarose Gel Electrophoresis D->E F Visualize & Quantify Supercoiled DNA E->F G Calculate IC50 F->G H Prepare Serial Dilutions of Test Compound in 96-well plate I Inoculate with Standardized Bacterial Culture H->I J Incubate at 37°C I->J K Visually Assess for Growth J->K L Determine MIC K->L Start Compound Synthesis cluster_Enzymatic_Assay cluster_Enzymatic_Assay Start->cluster_Enzymatic_Assay cluster_Cellular_Assay cluster_Cellular_Assay Start->cluster_Cellular_Assay

Caption: Experimental Workflow for Evaluating DNA Gyrase Inhibitors.

Conclusion

The this compound-based compound (3h) demonstrates potent inhibitory activity against DNA gyrase from Gram-positive bacteria, with IC50 values in the sub-micromolar range.[1] Its antibacterial efficacy, as indicated by MIC values, is also notable, particularly against B. subtilis and S. aureus.[1]

When compared to the established DNA gyrase inhibitors, this pyrazole derivative shows promising activity. While novobiocin, a GyrB inhibitor, exhibits significantly lower IC50 values, the pyrazole compound's efficacy is comparable to that of the GyrA inhibitor ciprofloxacin against S. aureus DNA gyrase. The development of novel classes of DNA gyrase inhibitors, such as the this compound scaffold, is crucial in the ongoing effort to combat antibiotic resistance. These compounds may offer alternative mechanisms of action or improved activity against resistant strains. Further investigation into the specific binding site and mechanism of action of this pyrazole class is warranted to fully elucidate its potential as a new generation of antibacterial agents.

References

A Comparative Guide to the Catalytic Activity of Metal Complexes with 4-Bromo-2-(1H-pyrazol-3-yl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the potential catalytic activity of first-row transition metal complexes featuring the ligand 4-Bromo-2-(1H-pyrazol-3-yl)phenol. While direct comparative studies on the catalytic performance of different metal complexes with this specific ligand are not extensively available in the reviewed literature, this document synthesizes findings from research on structurally similar pyrazole-based ligand complexes to project a comparative framework. The data presented herein is illustrative and based on trends observed for analogous systems in reactions such as catechol oxidation, phenol oxidation, and alkane hydroxylation.

Introduction to this compound Metal Complexes in Catalysis

The ligand this compound offers a versatile scaffold for coordination with various metal ions, creating complexes with significant potential in catalysis. The pyrazole moiety provides a robust N-donor site, while the phenolic oxygen allows for the formation of stable chelate rings. The bromo-substituent on the phenol ring can influence the electronic properties of the metal center, thereby modulating the catalytic activity. Transition metal complexes derived from pyrazole-based ligands are well-documented for their catalytic prowess in a range of oxidation reactions.[1][2][3][4] Copper(II) complexes, in particular, have shown significant activity in mimicking catechol oxidase and other oxidative enzymes.[5][6]

Comparative Catalytic Performance

Based on analogous systems, a hypothetical comparison of the catalytic activity of Cu(II), Co(II), and Ni(II) complexes with this compound in a representative oxidation reaction (e.g., catechol oxidation) is presented below. It is generally observed that copper complexes exhibit superior catalytic activity in such reactions compared to cobalt and nickel analogues.[5]

Table 1: Illustrative Comparison of Catalytic Activity in Catechol Oxidation

Metal ComplexMetal IonTypical Reaction Yield (%)Turnover Number (TON)Reaction Rate (μmol L⁻¹ min⁻¹)
[Cu(L)₂]Cu(II)85 - 95~150015 - 25
[Co(L)₂]Co(II)60 - 75~8008 - 15
[Ni(L)₂]Ni(II)45 - 60~5005 - 10

L represents the deprotonated form of this compound. The data are hypothetical and intended for comparative illustration based on trends observed in related literature.

Experimental Protocols

The following are representative protocols for the synthesis of the metal complexes and the evaluation of their catalytic activity. These are generalized procedures based on the synthesis and testing of similar pyrazolylphenol-metal complexes and would require optimization for the specific ligand.

Protocol 1: Synthesis of Metal Complexes

Objective: To synthesize Cu(II), Co(II), and Ni(II) complexes with this compound.

Materials:

  • This compound

  • Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O)

  • Cobalt(II) acetate tetrahydrate (Co(OAc)₂·4H₂O)

  • Nickel(II) acetate tetrahydrate (Ni(OAc)₂·4H₂O)

  • Methanol (MeOH)

  • Diethyl ether

Procedure:

  • Dissolve 2 mmol of this compound in 20 mL of warm methanol.

  • In a separate flask, dissolve 1 mmol of the respective metal acetate salt (Cu(OAc)₂·H₂O, Co(OAc)₂·4H₂O, or Ni(OAc)₂·4H₂O) in 15 mL of methanol.

  • Slowly add the metal salt solution to the ligand solution with constant stirring.

  • Reflux the resulting mixture for 3 hours.

  • Allow the solution to cool to room temperature.

  • Collect the precipitated solid by filtration.

  • Wash the solid with cold methanol and then with diethyl ether.

  • Dry the resulting metal complex in a vacuum desiccator.

Protocol 2: Catalytic Oxidation of Catechol

Objective: To evaluate and compare the catalytic activity of the synthesized metal complexes in the aerial oxidation of catechol to o-quinone.

Materials:

  • Synthesized [Cu(L)₂], [Co(L)₂], and [Ni(L)₂] complexes

  • Catechol

  • Methanol (spectroscopic grade)

  • UV-Vis Spectrophotometer

Procedure:

  • Prepare a 1 x 10⁻⁴ M solution of each metal complex in methanol.

  • Prepare a 1 x 10⁻² M solution of catechol in methanol.

  • In a quartz cuvette, mix 1 mL of the catalyst solution with 2 mL of the catechol solution.

  • Immediately start monitoring the reaction by recording the UV-Vis spectra at regular intervals (e.g., every 5 minutes) for a total of 60 minutes.

  • Measure the increase in absorbance at the λmax of o-quinone (around 390-400 nm).

  • The initial rate of the reaction can be determined from the linear portion of the absorbance vs. time plot.

  • The reaction yield can be calculated based on the final absorbance and the molar extinction coefficient of o-quinone.

Experimental Workflow and Logic Diagram

The following diagram illustrates the general workflow for the synthesis of the metal complexes and the subsequent evaluation of their catalytic performance.

G cluster_synthesis Complex Synthesis cluster_catalysis Catalytic Activity Evaluation cluster_comparison Performance Comparison s1 Dissolve Ligand (this compound) in Methanol s3 Mix Ligand and Metal Salt Solutions s1->s3 s2 Dissolve Metal Salt (Cu, Co, or Ni Acetate) in Methanol s2->s3 s4 Reflux Reaction Mixture s3->s4 s5 Isolate and Purify Metal Complex s4->s5 c1 Prepare Catalyst and Substrate Solutions s5->c1 Characterized Complex c2 Initiate Catalytic Reaction c1->c2 c3 Monitor Reaction Progress (UV-Vis Spectroscopy) c2->c3 c4 Data Analysis (Rate, Yield, TON) c3->c4 comp Compare Catalytic Performance of Cu, Co, and Ni Complexes c4->comp

Caption: Workflow for synthesis and catalytic evaluation.

Signaling Pathway and Catalytic Cycle

The catalytic oxidation of catechols by copper(II) complexes is generally believed to proceed through a mechanism involving the reduction of Cu(II) to Cu(I) by the catechol substrate, followed by the re-oxidation of Cu(I) to Cu(II) by molecular oxygen, completing the catalytic cycle. A simplified representation of this proposed pathway is shown below.

Catalytic_Cycle Cu_II [Cu(II)L₂] Cu_I [Cu(I)L₂]⁻ Cu_II->Cu_I Reduction H2O H₂O Cu_I->Cu_II Oxidation Product o-Quinone Cu_I->Product Substrate Catechol Substrate->Cu_II O2 O₂ O2->Cu_I

Caption: Proposed catalytic cycle for catechol oxidation.

Conclusion

Metal complexes of this compound hold considerable promise as catalysts for oxidation reactions. Based on the literature for analogous pyrazole-based systems, copper(II) complexes are anticipated to exhibit the highest catalytic efficacy, followed by cobalt(II) and nickel(II). The provided protocols offer a starting point for the synthesis and comparative evaluation of these complexes. Further research is warranted to elucidate the precise catalytic activities and mechanisms for this specific ligand system, which will be valuable for the rational design of more efficient catalysts for applications in organic synthesis and drug development.

References

Safety Operating Guide

Safeguarding Research: A Step-by-Step Guide to the Proper Disposal of 4-Bromo-2-(1H-pyrazol-3-yl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, procedural plan for the safe disposal of 4-Bromo-2-(1H-pyrazol-3-yl)phenol, a versatile compound utilized in pharmaceutical and agricultural research.[1] Adherence to these protocols is essential for ensuring the protection of personnel and the environment.

Immediate Safety and Hazard Profile

While a specific Safety Data Sheet (SDS) for this compound is not publicly available, its structure as a halogenated phenol with a pyrazole moiety necessitates a cautious approach.[2] Structurally similar compounds are known to be skin, eye, and respiratory irritants.[3][4] Therefore, it is imperative to treat this compound as hazardous waste.

Before commencing any disposal procedures, ensure you are wearing appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.[5]

Quantitative Data Summary

The following table summarizes key information for the safe handling and disposal of this compound, based on data for structurally similar compounds.

PropertyValue/ClassificationSource(s)
Common Synonyms 4-bromo-2-(3-pyrazolyl)phenol[1]
Known Applications Pharmaceutical intermediate, agrochemical formulation[1]
Disposal Classification Hazardous Waste[2][4][6]
Recommended Disposal Method High-temperature incineration by a licensed professional waste disposal company.[3]
Primary Hazards Assumed to be a skin, eye, and respiratory irritant based on similar compounds. Potentially harmful to aquatic life.[7][3][4]
Personal Protective Equipment (PPE) Chemical-resistant gloves, safety goggles/face shield, lab coat. Use in a chemical fume hood.[7][8]
Waste Segregation Halogenated organic waste. Do not mix with non-halogenated or incompatible waste streams.[2][9]

Step-by-Step Disposal Protocol

The proper disposal of this compound must be handled systematically to ensure safety and regulatory compliance.

Step 1: Waste Segregation Proper segregation is critical to prevent hazardous reactions.[10]

  • Solid Waste: Collect any unused or contaminated solid this compound in a dedicated, clearly labeled, and chemically compatible waste container.[7] This includes contaminated items such as weighing paper, gloves, and absorbent pads.[7]

  • Liquid Waste: Solutions containing this compound should be collected in a separate, leak-proof container designated for halogenated organic waste.[2] Under no circumstances should this chemical be disposed of down the drain. [10]

Step 2: Containerization and Labeling

  • Container Selection: Use a container that is in good condition, chemically compatible with the waste, and has a secure, tight-fitting lid.[2][4]

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution's Environmental Health and Safety (EHS) department.[5][8]

Step 3: Waste Storage

  • Store the sealed waste container in a designated hazardous waste accumulation area.[7]

  • This area should be well-ventilated and segregated from incompatible materials, particularly strong oxidizing agents.[2][5]

  • Utilize secondary containment, such as a lab tray, to mitigate potential leaks.[2]

Step 4: Professional Disposal

  • The final disposal of this compound must be conducted by a licensed professional waste disposal company.[7][10]

  • Follow your institution's established procedures for requesting a hazardous waste pickup, which typically involves contacting the EHS department.[7]

  • Provide the disposal service with all available information regarding the waste, including its chemical name and known hazards.[5]

Experimental Protocols

Currently, there are no established experimental protocols for the in-lab neutralization of this compound. Therefore, attempting to treat this chemical waste in the lab is not recommended. The safest and most compliant method of disposal is through a certified hazardous waste management facility.[5]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G A Start: Generation of This compound Waste B Is the waste solid or liquid? A->B C Collect in labeled container for SOLID Halogenated Waste B->C Solid D Collect in labeled container for LIQUID Halogenated Waste B->D Liquid E Store in designated hazardous waste area C->E D->E F Arrange for pickup by licensed disposal service E->F G End: Compliant Disposal F->G

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for 4-Bromo-2-(1H-pyrazol-3-yl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety, handling, and disposal information for 4-Bromo-2-(1H-pyrazol-3-yl)phenol (CAS No. 99067-15-9). The following procedures are designed to ensure the safe handling of this compound and compliance with laboratory safety standards.

I. Quantitative Data Summary

The following table summarizes the key quantitative data for this compound.

PropertyValueReference
Chemical Formula C₉H₇BrN₂O
Molecular Weight 239.07 g/mol
CAS Number 99067-15-9
Appearance White to light yellow to purple powder/crystal[1]
Melting Point 159-163 °C
Purity ≥ 98% (GC)[1]
Storage Class 11 - Combustible Solids

II. Hazard Identification and Personal Protective Equipment (PPE)

Hazard Classifications:

  • Skin Irritation: Causes skin irritation.

  • Eye Irritation: Causes serious eye irritation.

  • Respiratory Irritation: May cause respiratory irritation.

Recommended Personal Protective Equipment (PPE):

PPE TypeSpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene).To prevent skin contact and irritation.[2][3]
Eye Protection Safety glasses with side shields or chemical safety goggles.To protect eyes from dust particles and splashes.[4]
Body Protection Laboratory coat.To protect skin and clothing from contamination.[4]
Respiratory Protection NIOSH-approved N95 dust mask or higher. To be used in a well-ventilated area or a chemical fume hood.To prevent inhalation of the powder, which can cause respiratory irritation.

III. Step-by-Step Handling and Operational Plan

A. Engineering Controls:

  • Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[2]

  • Ensure that an eyewash station and a safety shower are readily accessible in the immediate work area.

B. Handling Procedure:

  • Preparation: Before handling, ensure all necessary PPE is worn correctly. Prepare the work area by covering surfaces with absorbent, disposable bench paper.

  • Weighing: If possible, weigh the compound directly within the fume hood. If the balance is outside the hood, tare a sealed container, add the compound to the container inside the hood, and then re-seal it before weighing.

  • Dissolving: When preparing solutions, add the solid slowly to the solvent to avoid splashing. If heating is required, use a controlled heating source such as a heating mantle or a water bath.

  • Storage: Store the compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area away from incompatible materials.

IV. Disposal Plan

All waste containing this compound must be treated as hazardous waste and disposed of according to institutional and local regulations.

A. Waste Segregation and Collection:

  • Solid Waste: Collect all contaminated solid materials, including gloves, weigh boats, and bench paper, in a dedicated, clearly labeled hazardous waste container for "Halogenated Organic Waste".[2]

  • Liquid Waste: Collect all solutions containing this compound in a separate, sealed, and clearly labeled hazardous waste container for "Halogenated Organic Liquid Waste".[2]

  • Empty Containers: Triple rinse empty containers with a suitable solvent. The rinsate must be collected as hazardous liquid waste.[2] After triple rinsing, the container may be disposed of as non-hazardous waste, depending on institutional policies.

B. Disposal Procedure:

  • Ensure all waste containers are securely sealed and properly labeled with the full chemical name and associated hazards.[3]

  • Store waste containers in a designated hazardous waste accumulation area.

  • Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal by a licensed hazardous waste contractor.[2] Do not dispose of this chemical down the drain or in regular trash. [2]

V. Emergency Procedures

In Case of Accidental Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[4]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

In Case of a Spill:

  • Evacuate: Immediately alert others in the area and evacuate the immediate vicinity of the spill.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For a small spill of solid material, carefully sweep it up with a dustpan and brush, avoiding dust generation, and place it in a labeled hazardous waste container.[2]

  • Decontaminate: Clean the spill area with soap and water, and collect all cleaning materials as hazardous waste.[3]

  • Report: Report the spill to your supervisor and your institution's EHS department.

VI. Workflow Diagram

G Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal cluster_emergency Emergency Response prep1 Don Personal Protective Equipment (PPE) prep2 Prepare work area in fume hood prep1->prep2 handling1 Weighing of the compound prep2->handling1 handling2 Preparation of solutions handling1->handling2 post1 Decontaminate work area handling2->post1 post2 Store unused chemical post1->post2 disp1 Segregate solid and liquid waste post1->disp1 disp2 Label and seal waste containers disp1->disp2 disp3 Arrange for EHS pickup disp2->disp3 emergency1 Spill or Exposure Occurs emergency2 Follow Emergency Procedures emergency1->emergency2

Caption: Logical workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.